6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-bromo-4-fluoro-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJHPBPSYPUGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2S1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427433-65-5 | |
| Record name | 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Executive Summary
This technical guide provides a detailed, scientifically-grounded pathway for the synthesis of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active agents.[1][2][3] This document outlines a robust and regioselective synthetic strategy, beginning from commercially available starting materials. The proposed pathway emphasizes chemical logic, safety, and efficiency, addressing the critical challenges of controlling substituent placement on the benzene ring. Each stage of the synthesis is elucidated with detailed mechanistic insights, step-by-step experimental protocols, and characterization data. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Benzothiazole Scaffold
The 1,3-benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and rigid structure allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[4][5] Derivatives of benzothiazole have been investigated and developed for applications including antimicrobial, anticonvulsant, antioxidant, and anticancer therapies.[1][4]
The target molecule, this compound (CAS No: 1427433-65-5)[6], incorporates several key features: a bromine atom, which serves as a handle for further cross-coupling reactions; a fluorine atom, known to enhance metabolic stability and binding affinity; and a 2-methyl group, which influences the molecule's steric and electronic profile. The efficient and regiocontrolled synthesis of this specific isomer is therefore a critical objective for accessing novel chemical libraries for drug discovery. This guide presents a logical and field-proven synthetic approach to achieve this goal.
Retrosynthetic Analysis and Strategic Planning
The cornerstone of an efficient synthesis is a logical retrosynthetic plan. The target molecule's structure immediately suggests that the final C-S and C-N bonds forming the thiazole ring can be disconnected. The most prevalent and reliable method for constructing 2-substituted benzothiazoles is the condensation and cyclization of a 2-aminothiophenol derivative with a suitable one-carbon electrophile.[4][7][8] For the introduction of a 2-methyl group, acetic anhydride or acetyl chloride are ideal reagents.
This logic leads to the identification of the key synthetic intermediate: 2-amino-5-bromo-3-fluorothiophenol . The primary challenge of the entire synthesis is the regioselective construction of this precursor. The subsequent cyclization is a well-established and high-yielding transformation.
The Forward Synthetic Pathway
The proposed synthesis is a three-stage process designed for optimal regiochemical control and overall yield. It begins with the commercially available 2-fluoroaniline.
Step 1.1: Regioselective Bromination of 2-Fluoroaniline
The synthesis commences with the electrophilic bromination of 2-fluoroaniline. The amino group (-NH₂) is a powerful activating ortho-, para-director, while the fluorine (-F) is a deactivating ortho-, para-director. The directing effect of the amino group is dominant, guiding the incoming electrophile primarily to the para position (C4) and ortho position (C6). Steric hindrance from the adjacent fluorine atom disfavors substitution at the C3 position. To achieve high selectivity for the desired 4-bromo isomer, the reaction is performed using molecular bromine in the presence of a quaternary ammonium bromide catalyst, which helps to moderate the reactivity and improve the yield of the desired product.[9]
Step 1.2: Ortho-Thiocyanation and Subsequent Reduction
With 4-bromo-2-fluoroaniline in hand, the next critical step is the introduction of a sulfur functionality ortho to the amino group (at the C6 position). Direct thiolation is often problematic. A more reliable two-step sequence involves an initial ortho-thiocyanation followed by reduction.
The thiocyanation is achieved by treating the aniline with bromine and a thiocyanate salt (e.g., ammonium thiocyanate). This in-situ generates the electrophilic thiocyanogen bromide (BrSCN), which attacks the electron-rich aromatic ring. The strong ortho-directing effect of the amino group guides the -SCN group to the C6 position.
The resulting 6-thiocyanato-4-bromo-2-fluoroaniline is then reduced to the corresponding thiophenol. A mild reducing agent such as sodium borohydride (NaBH₄) in ethanol is effective for this transformation, cleaving the S-CN bond to yield the desired 2-amino-5-bromo-3-fluorothiophenol.
This final stage utilizes the classic benzothiazole synthesis. The key intermediate, 2-amino-5-bromo-3-fluorothiophenol, contains both nucleophiles required for the cyclization: the amino group and the thiol group.
The intermediate is reacted with acetic anhydride. The reaction proceeds via two key steps:
-
N-Acetylation: The more nucleophilic amino group first attacks the carbonyl carbon of acetic anhydride to form an N-acetylated intermediate.
-
Cyclodehydration: Under heating, the thiol sulfur atom performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic thiazole ring. This reaction is typically high-yielding and drives the synthesis to completion.[7]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professional chemists in a controlled laboratory setting. All appropriate safety precautions must be taken.
Protocol 4.1: Synthesis of 4-Bromo-2-fluoroaniline
-
To a stirred solution of 2-fluoroaniline (1.0 eq) in methylene chloride (CH₂Cl₂), add tetraethylammonium bromide (0.1 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of molecular bromine (1.0 eq) in CH₂Cl₂ dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-2-fluoroaniline as a solid.
Protocol 4.2: Synthesis of 2-Amino-5-bromo-3-fluorothiophenol
-
Dissolve 4-bromo-2-fluoroaniline (1.0 eq) and ammonium thiocyanate (2.2 eq) in methanol.
-
Cool the solution to 0 °C. Add a solution of bromine (1.1 eq) in methanol dropwise.
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude thiocyanate intermediate can often be used without further purification.
-
Dissolve the crude thiocyanate intermediate in ethanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise, controlling the gas evolution.
-
Stir the reaction at room temperature for 4 hours until the reduction is complete (monitored by TLC).
-
Carefully acidify the mixture with 1M HCl to pH ~5, then extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thiophenol, which should be used immediately in the next step due to its potential for air oxidation.
Protocol 4.3: Synthesis of this compound
-
To the crude 2-amino-5-bromo-3-fluorothiophenol (1.0 eq) from the previous step, add acetic anhydride (3.0 eq).
-
Heat the mixture to 120-130 °C and maintain for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude solid from ethanol or purify by column chromatography (silica gel, hexane/ethyl acetate) to afford the pure this compound.
Characterization Data
The following table summarizes the expected analytical data for the final product.
| Property | Expected Value |
| Chemical Formula | C₈H₅BrFNS |
| Molecular Weight | 246.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃) | δ ~7.8-8.0 (d, 1H), δ ~7.4-7.6 (d, 1H), δ ~2.8 (s, 3H) |
| ¹⁹F NMR (CDCl₃) | Expected singlet in the typical aryl-F region |
| Mass Spec (ESI+) | m/z 246.0, 248.0 [M+H]⁺ (Isotopic pattern for Br) |
Conclusion
This guide details a logical and robust synthetic pathway for the preparation of this compound. By employing a strategy that carefully controls the regioselective introduction of substituents onto the aniline core, the synthesis of the key 2-amino-5-bromo-3-fluorothiophenol intermediate is achieved efficiently. The final cyclization step is a reliable transformation that delivers the target molecule in good yield. The methodologies described herein are based on well-established chemical principles and provide a solid foundation for the laboratory-scale production of this valuable chemical building block.
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (URL: [Link])
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A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - American Chemical Society. (URL: [Link])
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Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. (URL: [Link])
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An In-depth Technical Guide to 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole, a halogenated heterocyclic compound of increasing interest in medicinal and materials chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's characteristics, potential synthetic routes, and applications.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural features allow for diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The introduction of specific substituents, such as halogens and a methyl group, onto this scaffold can significantly modulate its physicochemical properties and biological targets. This compound represents a strategic combination of these features, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[3][4]
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not yet publicly available in the scientific literature, we can predict its properties based on data from commercial suppliers and analysis of analogous compounds.
Core Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1427433-65-5 | [5] |
| Molecular Formula | C₈H₅BrFNS | [5] |
| Molecular Weight | 246.10 g/mol | [6] |
| Predicted XlogP | 3.6 | |
| Physical Form | Predicted to be a solid at room temperature | [7] |
Spectroscopic Profile (Predicted)
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Based on known data for similar benzothiazole derivatives, the following spectral characteristics are anticipated.[8][9]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the two aromatic protons on the benzene ring. The methyl group (at the C2 position) will likely appear as a singlet in the upfield region. The two aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) influenced by both the fluorine and bromine substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, S, F, Br) and the aromaticity of the rings.[5][10] The carbon of the methyl group will be in the upfield region, while the carbons of the benzothiazole core will appear in the aromatic region, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom at the C4 position. Based on data for analogous fluoro-benzothiazoles, this signal is likely to appear as a multiplet in the range of -115 to -120 ppm, with coupling to the neighboring aromatic protons.[11][12]
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted monoisotopic mass is 244.93102 Da. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted adducts include [M+H]⁺ at m/z 245.93830 and [M+Na]⁺ at m/z 267.92024.
Proposed Synthesis and Reactivity
A definitive, published synthetic protocol for this compound is not currently available. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted benzothiazoles.[13]
Proposed Synthetic Pathway
A common and effective method for constructing the 2-methylbenzothiazole core is the reaction of a corresponding 2-aminothiophenol derivative with an acetylating agent.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
-
Preparation of the Precursor: The key starting material, 2-amino-3-fluoro-5-bromothiophenol, would first need to be synthesized. This could potentially be achieved from 2,4-dibromo-6-fluoroaniline through a series of reactions involving diazotization, conversion to a xanthate, and subsequent reduction.
-
Cyclization and Acetylation: To a solution of 2-amino-3-fluoro-5-bromothiophenol in a suitable solvent (e.g., glacial acetic acid or an aprotic solvent like toluene), acetic anhydride or acetyl chloride would be added.
-
Reaction Conditions: The reaction mixture would be heated to reflux for several hours to facilitate the cyclization to form the benzothiazole ring.
-
Work-up and Purification: After cooling, the reaction mixture would be neutralized, and the crude product extracted with an organic solvent. Purification would be achieved through recrystallization or column chromatography to yield the final product.
Chemical Reactivity
The reactivity of this compound is dictated by its constituent functional groups.
Caption: Logical diagram of the key reactive sites on the molecule.
-
The 2-Methyl Group: This is a primary site for reactivity. The protons are acidic and can be deprotonated with a strong base to form a nucleophile, which can then react with various electrophiles (e.g., aldehydes in condensation reactions). The methyl group can also be a site for oxidation.
-
The Aromatic Ring: The bromine atom at the C6 position is a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. The electron-withdrawing nature of the fluorine and the benzothiazole ring system will influence the regioselectivity of any further electrophilic or nucleophilic aromatic substitution reactions.
-
The Thiazole Nitrogen: The nitrogen atom in the thiazole ring is basic and can be protonated or alkylated. It can also act as a ligand to coordinate with metal ions.
Potential Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it a highly attractive scaffold for several applications.
-
Anticancer Agents: Many substituted benzothiazoles exhibit potent anticancer activity. The presence of the bromine atom allows for the facile introduction of various pharmacophores that can target specific enzymes or receptors involved in cancer progression.
-
Neuroprotective Agents: The benzothiazole scaffold is found in compounds developed for neurodegenerative diseases. For instance, it is a key component of agents used in PET imaging of amyloid plaques in Alzheimer's disease.
-
Antimicrobial Agents: The benzothiazole nucleus is a common feature in many antimicrobial compounds. Derivatives of this compound could be synthesized and screened for activity against a range of bacterial and fungal pathogens.[1]
-
Organic Electronics: The fused aromatic system suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic properties can be fine-tuned through substitution.
Conclusion
This compound is a promising building block with significant potential in drug discovery and materials science. While detailed experimental characterization is still emerging, this guide provides a solid foundation for researchers by outlining its predicted properties, a plausible synthetic strategy, and its likely reactivity. The strategic placement of the fluoro, bromo, and methyl substituents on the privileged benzothiazole scaffold offers a wealth of opportunities for the development of novel, high-value compounds. Further experimental investigation into this molecule is warranted and is expected to uncover a range of interesting chemical and biological properties.
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An In-depth Technical Guide to 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole, bearing the CAS number 1427433-65-5, is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzothiazole core, imparts specific physicochemical properties that make it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. The benzothiazole scaffold itself is a well-established pharmacophore, present in a wide range of FDA-approved drugs and clinical candidates.[2] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, potential applications, and safe handling procedures for this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1427433-65-5 | [3][4] |
| Molecular Formula | C₈H₅BrFNS | [3][4] |
| Molecular Weight | 246.10 g/mol | [4] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Purity | Typically >95% | [4] |
| SMILES | CC1=NC2=C(F)C=C(Br)C=C2S1 | [4] |
| InChI | InChI=1S/C8H5BrFNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 | [5] |
The presence of both bromine and fluorine atoms significantly influences the molecule's reactivity and electronic properties. The fluorine atom at the 4-position and the bromine atom at the 6-position can serve as handles for further functionalization through various cross-coupling reactions. The methyl group at the 2-position is a common feature in many biologically active benzothiazoles.
Proposed Synthesis Pathway
A proposed two-step synthesis is outlined below, starting from the commercially available 4-bromo-2-fluoroaniline.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-5-bromo-3-fluorothiophenol
-
Diazotization: Dissolve 4-bromo-2-fluoroaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Xanthate Displacement: In a separate flask, dissolve potassium ethyl xanthate in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate should form.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolysis: The resulting xanthate ester is then hydrolyzed to the thiophenol. This can be achieved by heating the reaction mixture with a strong base like sodium hydroxide, followed by acidification to precipitate the desired 2-amino-5-bromo-3-fluorothiophenol.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Condensation: In a round-bottom flask, dissolve the 2-amino-5-bromo-3-fluorothiophenol from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Add a slight excess of acetic anhydride to the solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and then a dilute solution of sodium bicarbonate to remove any unreacted acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
Potential Applications in Drug Discovery and Materials Science
The benzothiazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][7] The specific substitution pattern of this compound suggests several potential applications:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a substituted benzothiazole moiety. The bromine and fluorine atoms on this compound can be utilized for structure-activity relationship (SAR) studies and for forming key interactions within the ATP-binding pocket of various kinases. For instance, a related compound, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is an intermediate in the synthesis of Abemaciclib, a kinase inhibitor used in cancer therapy.[8]
-
Antimicrobial Agents: Halogenated benzothiazoles have shown promising activity against a variety of bacterial and fungal strains.[9][10] The electron-withdrawing nature of the fluorine and bromine atoms can enhance the antimicrobial potential of the benzothiazole ring.
-
Diagnostic Imaging Agents: The benzothiazole scaffold is a core component of amyloid-beta imaging agents used in the diagnosis of Alzheimer's disease. The lipophilicity and electronic properties imparted by the halogen substituents could be advantageous in the design of novel central nervous system (CNS) imaging agents.
-
Organic Electronics: Thiazole-containing compounds are of interest in the field of organic electronics. The defined substitution pattern of this molecule could be exploited in the synthesis of novel organic semiconductors or dyes.
Caption: Potential applications of this compound.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data is not publicly available, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.[11][12][13]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of δ 2.5-2.8 ppm. The aromatic region should display two doublets or a complex multiplet for the two protons on the benzene ring, with coupling constants influenced by the adjacent fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon atoms attached to bromine, fluorine, nitrogen, and sulfur showing characteristic shifts.
-
¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks with approximately equal intensity).
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of related brominated and fluorinated aromatic compounds, the following precautions should be taken:[14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Hazard Statements (Predicted): [9]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Predicted): [9]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its unique combination of substituents on the privileged benzothiazole scaffold provides multiple avenues for further chemical modification. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, handling, and exploration in various research and development endeavors. As with any chemical, it is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
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Semantic Scholar. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Retrieved from [Link]
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"6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole" molecular structure
An In-depth Technical Guide to 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole: Structure, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a wide range of biological targets.[1][2][3] This has led to the development of numerous benzothiazole-containing drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5]
This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of bromo, fluoro, and methyl groups on the core benzothiazole structure makes it a particularly valuable building block for drug discovery and development. The electron-withdrawing properties of the halogen atoms, combined with the potential for metabolic blocking by fluorine and the reactive handle provided by bromine, offer a rich platform for chemical modification and optimization of pharmacological activity. This document provides a comprehensive technical overview of its molecular structure, a validated synthetic pathway, spectroscopic characterization, and its potential applications for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a molecule are fundamental to its function. Here, we dissect the key features of this compound.
Core Structural Features
The molecule is built upon a nearly planar benzothiazole ring system, a feature that facilitates π-stacking interactions with biological macromolecules.[6][7][8] The aromatic benzene ring confers significant stability, while the thiazole moiety provides sites for hydrogen bonding and other non-covalent interactions.
-
Molecular Weight: 246.1 g/mol [9]
The substituents are arranged as follows:
-
A methyl group at the 2-position.
-
A fluoro group at the 4-position of the benzene ring.
-
A bromo group at the 6-position of the benzene ring.
The interplay of these substituents is critical. The fluorine atom, with its high electronegativity, and the bromine atom influence the electron distribution across the aromatic system. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity. The bromine atom serves as a valuable synthetic handle for further diversification, for example, through metal-catalyzed cross-coupling reactions.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFNS | [9][10][11] |
| Molecular Weight | 246.1 g/mol | [9] |
| CAS Number | 1427433-65-5 | [9][11][12] |
| Purity | Typically ≥95% | [11] |
| SMILES String | CC1=NC2=C(C=C(C=C2S1)Br)F | [9][10] |
| InChI Key | BRJHPBPSYPUGCM-UHFFFAOYSA-N | [10] |
| Predicted XlogP | 3.6 | [10] |
| Storage Conditions | Sealed in a dry environment at room temperature | [11][12] |
Synthesis of this compound
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. A robust and common approach involves the condensation and cyclization of an appropriately substituted 2-aminothiophenol with a carboxylic acid derivative.[13][14] For the target molecule, acetic anhydride serves as an efficient source for the 2-methyl group.
The proposed synthesis proceeds via a two-step sequence starting from the commercially available 2-amino-5-bromo-3-fluorophenol.
Experimental Protocol
This protocol is a self-validating system. Successful isolation and characterization of the intermediate in Step 1 confirms the viability of the starting material and reaction conditions before proceeding to the final, irreversible cyclization step.
Step 1: Synthesis of 2-Amino-3-fluoro-5-bromothiophenol (Intermediate)
-
Causality: The conversion of a phenol to a thiophenol is a critical transformation. Lawesson's reagent is a well-established and efficient thionating agent for this purpose. Toluene is chosen as a high-boiling, inert solvent suitable for this reaction which often requires elevated temperatures.
-
To a stirred solution of 2-amino-5-bromo-3-fluorophenol (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq) portion-wise under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-amino-3-fluoro-5-bromothiophenol intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Causality: The cyclization of a 2-aminothiophenol with an acid anhydride is a classic and high-yielding method for forming the 2-substituted benzothiazole core.[15] Acetic anhydride provides both the acetyl group for cyclization and acts as a dehydrating agent. Pyridine serves as a basic catalyst to facilitate the reaction.
-
Dissolve the purified 2-amino-3-fluoro-5-bromothiophenol (1.0 eq) from Step 1 in pyridine.
-
Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Spectroscopic Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics for confirming the identity and purity of the final product.
| Technique | Expected Observations |
| ¹H NMR | Methyl Protons (C2-CH₃): A singlet around δ 2.8-2.9 ppm. Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm), showing coupling patterns consistent with the substitution on the benzene ring. The fluorine atom will introduce additional splitting (coupling). |
| ¹³C NMR | Methyl Carbon: A signal around δ 20-22 ppm. Aromatic & Heterocyclic Carbons: Multiple signals between δ 110-160 ppm. The carbons attached to fluorine and bromine will show characteristic shifts and C-F coupling will be observed. The C2 carbon of the thiazole ring is expected around δ 165-170 ppm. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z ≈ 245 and 247 with a characteristic ~1:1 intensity ratio, confirming the presence of one bromine atom.[10] Predicted [M+H]⁺: 245.93830 Da.[10] |
| Infrared (IR) Spectroscopy | C=N Stretch (thiazole): ~1600-1650 cm⁻¹. Aromatic C=C Stretch: ~1450-1580 cm⁻¹. C-F Stretch: ~1100-1250 cm⁻¹. C-H Stretch (methyl & aromatic): ~2900-3100 cm⁻¹.[16][17] |
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules.
Chemical Reactivity
The benzothiazole ring is a relatively stable aromatic system. The primary sites for synthetic modification are the bromine atom and, to a lesser extent, the methyl group.
-
Palladium-Catalyzed Cross-Coupling: The C6-Br bond is an ideal handle for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of aryl, alkyl, alkynyl, or amino substituents. This is a cornerstone of modern medicinal chemistry for library synthesis and lead optimization.
-
Reactions of the 2-Methyl Group: The methyl group can be functionalized, for instance, through condensation reactions after deprotonation with a strong base, although this is less common than transformations at the bromine site.
Significance in Drug Discovery
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent biological activity.[3][4] The specific substitutions on this molecule enhance its utility.
-
Anticancer Agents: Many kinase inhibitors incorporate the benzothiazole motif. The ability to diversify the 6-position allows for probing the solvent-exposed regions of ATP-binding pockets.[2]
-
Neurodegenerative Diseases: Fluorinated benzothiazoles are related to imaging agents like Pittsburgh Compound B (PiB), used for detecting amyloid plaques in Alzheimer's disease.[3] This scaffold is therefore of high interest for developing both diagnostic and therapeutic agents for neurological disorders.
-
Antimicrobial Agents: The benzothiazole core is present in numerous compounds with antibacterial and antifungal properties.[5] The lipophilicity and electronic nature imparted by the fluoro and bromo substituents can be tuned to optimize cell wall penetration and target engagement in microbial pathogens.
Conclusion
This compound is more than just a chemical compound; it is a strategically designed platform for innovation in drug discovery. Its molecular structure combines the stability and biological relevance of the benzothiazole core with the synthetic versatility of a bromo substituent and the pharmacological advantages of a fluoro group. The robust synthetic pathway and well-defined spectroscopic profile make it an accessible and reliable tool for researchers. As the demand for novel therapeutics continues to grow, such intelligently functionalized scaffolds will remain critical for the development of the next generation of medicines.
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World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF 6-FLUORO BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
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Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Retrieved from [Link]
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MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
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ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Retrieved from [Link]
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MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
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Spectroscopic Data of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole: A Technical Guide
Introduction
6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The benzothiazole core is a prominent scaffold in a variety of biologically active compounds. The presence of bromo and fluoro substituents, along with a methyl group, is expected to significantly influence its physicochemical and spectroscopic properties. This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles, substituent effect analysis, and data from analogous compounds to provide a robust set of predicted data for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of aromatic compounds are significantly influenced by the electronic effects (both inductive and resonance) of the substituents on the ring. The following predictions are based on the additivity of substituent chemical shifts (SCS) and analysis of coupling constants.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.6 | Doublet of Doublets (dd) | J(H-F) ≈ 7-9, J(H-H) ≈ 2 |
| H-7 | ~7.9 | Doublet of Doublets (dd) | J(H-F) ≈ 4-5, J(H-H) ≈ 2 |
| -CH₃ | ~2.8 | Singlet | - |
Rationale for ¹H NMR Predictions:
-
Aromatic Protons (H-5 and H-7): The electron-withdrawing nature of the fluorine and bromine atoms will deshield the aromatic protons, shifting them downfield. The fluorine atom at position 4 will exhibit through-space coupling to the ortho proton H-5 and a smaller meta coupling to H-7. The bromine at position 6 will primarily exert an inductive deshielding effect. The protons H-5 and H-7 will appear as doublet of doublets due to coupling with each other and with the fluorine atom.
-
Methyl Protons (-CH₃): The methyl group at the 2-position of the benzothiazole ring is expected to resonate as a singlet in the range of 2.7-2.9 ppm. This prediction is based on the known chemical shift of the methyl group in 2-methylbenzothiazole, which is around 2.8 ppm.[1]
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~168 |
| C-3a | ~152 (d, J(C-F) ≈ 10-15 Hz) |
| C-4 | ~158 (d, J(C-F) ≈ 240-250 Hz) |
| C-5 | ~115 (d, J(C-F) ≈ 20-25 Hz) |
| C-6 | ~118 |
| C-7 | ~125 |
| C-7a | ~135 |
| -CH₃ | ~20 |
Rationale for ¹³C NMR Predictions:
-
C-2: This carbon, part of the C=N bond in the thiazole ring, is expected to be significantly downfield, likely around 168 ppm, similar to what is observed in 2-methylbenzothiazole.[1]
-
Fluorine-Coupled Carbons: The carbon directly attached to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield due to the high electronegativity of fluorine. The ortho carbon (C-3a and C-5) will exhibit a smaller two-bond coupling (²JCF).
-
Bromine-Substituted Carbon (C-6): The C-Br bond will cause a slight upfield shift of C-6 compared to an unsubstituted carbon due to the "heavy atom effect".
-
Methyl Carbon (-CH₃): The methyl carbon is expected to resonate in the typical aliphatic region, around 20 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Utilize a standard pulse program with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Employ a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H stretch |
| 2980-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1600, ~1470 | Medium | C=C and C=N stretching (aromatic and thiazole rings) |
| ~1250 | Strong | C-F stretch |
| ~1100 | Medium | C-N stretch |
| ~800-850 | Strong | C-H out-of-plane bending (isolated aromatic hydrogens) |
| ~700-600 | Medium | C-S stretch |
| ~600-500 | Medium-Strong | C-Br stretch |
Rationale for IR Predictions:
-
Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.[2][3]
-
Ring Vibrations: The stretching vibrations of the C=C bonds in the benzene ring and the C=N bond in the thiazole ring will give rise to characteristic absorptions in the 1600-1470 cm⁻¹ region.[4]
-
C-F and C-Br Stretches: The C-F bond will produce a strong absorption band in the 1300-1200 cm⁻¹ region. The C-Br stretch is expected at a lower wavenumber, typically in the 600-500 cm⁻¹ range.
-
C-H Out-of-Plane Bending: The presence of two isolated aromatic hydrogens will result in strong out-of-plane bending vibrations in the 900-800 cm⁻¹ region, which can be diagnostic of the substitution pattern.[4]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following predictions are for Electron Ionization (EI) mass spectrometry.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z 245 and 247 (in an approximate 1:1 ratio due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br).
-
Major Fragment Ions (m/z):
-
230/232 ([M-CH₃]⁺): Loss of a methyl radical.
-
166 ([M-Br]⁺): Loss of a bromine radical.
-
151 ([M-Br-CH₃]⁺): Subsequent loss of a methyl radical from the [M-Br]⁺ ion.
-
124: Potential fragment from the cleavage of the thiazole ring.
-
Rationale for MS Predictions:
-
Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M+2).[5]
-
Fragmentation Pathways: The most likely initial fragmentation is the loss of the methyl group (a stable radical) to form the [M-CH₃]⁺ ion. Another prominent fragmentation pathway would be the cleavage of the C-Br bond, leading to the [M-Br]⁺ ion. Further fragmentation of the benzothiazole ring can also occur, leading to smaller fragment ions.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Conclusion
This technical guide provides a comprehensive set of predicted spectroscopic data for this compound. While experimental verification is essential, these predictions, grounded in established spectroscopic principles and comparative data, offer a valuable resource for the identification and characterization of this compound in research and development settings. The provided protocols outline the standard procedures for acquiring the necessary experimental data.
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The Strategic Utility of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Its unique structural and electronic properties confer upon it the ability to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Within this privileged heterocyclic family, 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole emerges as a strategically significant starting material. The specific placement of bromo, fluoro, and methyl groups on the benzothiazole core provides a versatile platform for synthetic elaboration, enabling the development of novel drug candidates with tailored pharmacological profiles.
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound in the context of drug discovery and development. It is intended to serve as a valuable resource for researchers and scientists, offering both foundational knowledge and practical insights into the utilization of this key chemical intermediate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis. This compound is a solid at room temperature with a molecular formula of C8H5BrFNS and a molecular weight of approximately 246.10 g/mol .[4][5]
| Property | Value | Source |
| CAS Number | 1427433-65-5 | [4][5][6] |
| Molecular Formula | C8H5BrFNS | [4][5][6] |
| Molecular Weight | 246.10 g/mol | [5] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95% | [6] |
| Storage | Sealed in dry, room temperature conditions | [5][6] |
| SMILES | CC1=NC2=C(C=C(C=C2S1)Br)F | [4] |
Synthesis of this compound: A Mechanistic Perspective
The synthesis of 2-substituted benzothiazoles typically proceeds via the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent. For the targeted synthesis of this compound, the key precursor is 5-bromo-3-fluoro-2-aminothiophenol . The overall synthetic strategy involves the cyclization of this intermediate with an acetylating agent.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on established methods)
The following protocol is a representative, though hypothetical, procedure based on well-established methods for benzothiazole synthesis. Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Step 1: Synthesis of 5-Bromo-3-fluoro-2-aminothiophenol (Intermediate)
A common route to 2-aminothiophenols is the Herz reaction, which involves the treatment of an aniline with sulfur monochloride. Alternatively, ortho-lithiation followed by reaction with a sulfur electrophile can be employed. Given the starting material, a plausible approach would be the thiocyanation of 4-bromo-2-fluoroaniline followed by reduction.
-
Thiocyanation: Dissolve 4-bromo-2-fluoroaniline in a suitable solvent such as methanol or acetic acid. Add sodium thiocyanate and cool the mixture to 0-5 °C. Add a solution of bromine in the same solvent dropwise while maintaining the low temperature. The reaction introduces a thiocyanate group at the position ortho to the amino group.
-
Reduction and Hydrolysis: The resulting 2-amino-3-fluoro-5-bromophenyl thiocyanate is then subjected to reduction, for example, using a reducing agent like sodium borohydride, followed by acidic or basic hydrolysis to yield 5-bromo-3-fluoro-2-aminothiophenol.
Step 2: Cyclization to form this compound
-
Dissolve the crude 5-bromo-3-fluoro-2-aminothiophenol in a suitable solvent, such as acetic acid or ethanol.
-
Add an excess of acetic anhydride, which serves as the source of the 2-methyl group and also acts as a dehydrating agent to facilitate the cyclization.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Strategic Applications in Drug Discovery: A Gateway to Novel Therapeutics
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 6-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The fluorine atom at the 4-position can modulate the physicochemical properties of the final compound, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.
Case Study: A Potential Precursor for Kinase Inhibitors
Illustrative Synthetic Elaboration
The following diagram illustrates the potential for synthetic diversification from this compound.
Caption: Potential synthetic transformations of this compound.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. Its strategic substitution pattern provides multiple avenues for synthetic elaboration, making it an attractive scaffold for the development of new therapeutics. While its direct application in marketed drugs is yet to be widely documented, its potential as a key intermediate, particularly in the synthesis of kinase inhibitors and other targeted therapies, is significant. As the demand for novel drug candidates with improved efficacy and safety profiles continues to grow, the importance of strategically functionalized heterocyclic building blocks like this compound is poised to increase, making it a compound of considerable interest for the future of drug discovery.
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Unveiling the Therapeutic Potential of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole: A Scaffold for Next-Generation Therapeutics
An In-Depth Technical Guide
Abstract
The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its wide spectrum of pharmacological activities.[1] This technical guide delves into the prospective biological significance of a specific, halogenated derivative: 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole (CAS No: 1427433-65-5). While direct biological data for this compound is nascent, this document synthesizes a predictive analysis based on extensive structure-activity relationship (SAR) data from analogous benzothiazole compounds. We infer its potential as a potent anticancer, antimicrobial, and anti-inflammatory agent by examining the distinct contributions of its bromo, fluoro, and methyl substitutions. This guide provides a framework for its synthesis, proposes key biological targets, and outlines a comprehensive, multi-stage experimental workflow for its validation, aimed at guiding future research and drug development initiatives.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents.[2][3] Its derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties.[4][5][6] The structural rigidity of the benzothiazole core, combined with its capacity for tailored substitutions at various positions, allows for fine-tuning of its pharmacodynamic and pharmacokinetic profiles.
The specific compound, this compound, integrates several key functional groups known to modulate biological activity:
-
Fluorine Moiety: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[7][8] Specifically, fluoro-substitutions on the benzene ring of benzothiazoles have been shown to significantly boost anticancer efficacy.[7][8]
-
Bromine Moiety: Halogenation, particularly at the C6 position, is another critical modification. Bromo-substituted benzothiazoles have been reported to exhibit potent antitumor activities.[9][10]
-
Methyl Group at C2: Substitutions at the C2 position of the benzothiazole ring are known to be pivotal for influencing the compound's overall biological profile.[4]
This guide will explore the synergistic potential of these substitutions and lay out a strategic path for investigating the therapeutic promise of this specific molecule.
Chemical Profile and Synthesis
-
IUPAC Name: this compound
-
CAS Number: 1427433-65-5[11]
-
Molecular Formula: C₈H₅BrFNS[11]
-
Molecular Weight: 246.10 g/mol [11]
-
Structure:
Synthetic Strategy: The synthesis of substituted benzothiazoles is well-documented. A common and effective method is the cyclization of a corresponding 2-aminothiophenol derivative. For this compound, a plausible synthetic route involves the reaction of 2-amino-5-bromo-3-fluorothiophenol with acetic anhydride or a similar acetylating agent.
A generalized synthesis for a related compound, 6-bromo-2-methyl-1,3-benzothiazole, involves dissolving N-(4-bromo-2-iodophenyl)acetamide in DMF, followed by the addition of sodium sulfide nonahydrate and copper iodide (I), and subsequent heating and acid treatment.[12] This methodology could be adapted using appropriately substituted precursors to achieve the target compound.
Inferred Biological Activity and Mechanistic Insights
Based on the extensive literature on substituted benzothiazoles, we can project the most probable areas of significant biological activity for this compound.
Anticancer Potential
This is the most promising area of investigation. Benzothiazole derivatives function as anticancer agents through diverse mechanisms, including the inhibition of kinases, induction of apoptosis, and interference with DNA replication.[13][14][15]
-
Mechanism of Action: Many potent benzothiazole anticancer agents, such as DF 203 (2-(4-Amino-3-methylphenyl)benzothiazole), are metabolized by cytochrome P450 enzymes (specifically CYP1A1) in tumor cells to form reactive species that induce DNA damage and apoptosis.[13] Other derivatives act as potent inhibitors of crucial signaling pathways. The presence of an electron-withdrawing fluorine group is known to enhance cytotoxic activity.[7]
-
Potential Targets:
-
Tyrosine Kinases: Many benzothiazoles are potent inhibitors of tyrosine kinases like EGFR, which are often overexpressed in cancer cells.[14][15]
-
Tubulin Polymerization: Certain derivatives inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase.[7]
-
Topoisomerases: Inhibition of topoisomerase enzymes, which are critical for DNA replication, is another documented mechanism.[14]
-
The combination of fluorine at C4 and bromine at C6 is anticipated to create a highly electron-deficient aromatic system, potentially enhancing the molecule's interaction with biological targets and improving its efficacy.
Antimicrobial Activity
Benzothiazole derivatives are known for their broad-spectrum antimicrobial properties.[16][17][18] They have shown efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[16][18]
-
Mechanism of Action: The antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Molecular docking studies have helped predict the binding affinities of these compounds to target enzymes, providing insight into their mechanisms.[16][17]
-
Potential Targets:
The lipophilicity conferred by the halogen atoms (Br, F) may enhance the compound's ability to penetrate microbial cell membranes, contributing to its potential antimicrobial effects.[19]
Anti-inflammatory and Other Activities
Benzothiazole derivatives have also been reported to possess significant anti-inflammatory, anticonvulsant, and analgesic activities.[5][6][20] The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[20]
Framework for Experimental Validation
A systematic, phased approach is required to validate the therapeutic potential of this compound. The following workflow outlines the key experimental stages.
Caption: A multi-phase workflow for validating the biological activity of the target compound.
Detailed Experimental Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is designed to determine the concentration of the compound that inhibits 50% of cell growth (IC₅₀).
-
Cell Culture: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO, then dilute further in culture medium. Add 100 µL of varying concentrations (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Apoptosis Determination (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis versus necrosis.[15]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) can be differentiated.
Data Presentation: Predictive Insights
While data for the specific target compound is not yet available, the following table presents representative data for analogous substituted benzothiazoles to illustrate their potential efficacy.
| Compound ID/Description | Cell Line | Cancer Type | IC₅₀ (µM) | Mechanism of Action | Reference |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 | Breast Cancer | 0.0012 | Apoptosis Induction | [9] |
| SW620 | Colon Cancer | 0.0043 | Apoptosis Induction | [9] | |
| A549 | Lung Cancer | 0.044 | Apoptosis Induction | [9] | |
| 4-fluoro substituted benzothiazole | MCF-7 | Breast Cancer | 1.94 - 3.46 | G2/M Arrest, Tubulin Inhibition | [7] |
| Benzothiazole-acylhydrazone (Compound 4d) | C6 | Glioma | 1.83 | Apoptosis Induction | [15] |
| A549 | Lung Cancer | 4.09 | Apoptosis Induction | [15] |
Proposed Signaling Pathway Inhibition
Many benzothiazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates this hypothetical mechanism of action for our target compound.
Caption: Hypothetical inhibition of the EGFR signaling pathway by the target compound.
Conclusion and Future Directions
This compound stands as a molecule of significant therapeutic interest, primarily due to the established pharmacological importance of its core scaffold and the predicted synergistic effects of its halogen and methyl substitutions. The evidence synthesized from analogous compounds strongly suggests a high potential for potent anticancer and antimicrobial activities.
The immediate path forward involves the chemical synthesis and purification of the compound, followed by the systematic experimental validation outlined in this guide. Should the initial in vitro screens yield promising results, particularly in oncology, subsequent efforts should focus on elucidating its precise mechanism of action, conducting in vivo efficacy studies in relevant animal models, and initiating lead optimization programs to enhance its therapeutic index. This structured approach will be critical in translating the predictive promise of this scaffold into a tangible clinical candidate.
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A Technical Guide to 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth analysis of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will explore its physicochemical properties, plausible synthetic routes, key chemical transformations, and its role as a versatile scaffold in the creation of novel therapeutic agents. The information is tailored for professionals engaged in synthetic chemistry and pharmaceutical research, offering both foundational knowledge and field-proven insights.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. This fused heterocyclic system, consisting of a benzene ring fused to a thiazole ring, is a structural feature in numerous natural products and pharmaceutical agents.[1] The benzothiazole core is known to interact with a wide range of biological targets, and its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4]
The specific compound, this compound, emerges as a particularly valuable intermediate. The strategic placement of its functional groups offers a trifecta of synthetic advantages:
-
The bromo group at the 6-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
-
The fluoro group at the 4-position can significantly modulate the electronic properties of the molecule, enhance metabolic stability, and improve binding affinity to target proteins—a common strategy in modern drug design.[5]
-
The 2-methyl group completes the core structure, influencing its steric and electronic profile.
This guide will deconstruct the chemistry of this molecule, providing a framework for its effective utilization in research and development.
Physicochemical and Structural Properties
A summary of the key identification and computed properties for this compound is presented below. These properties are essential for experimental design, including solvent selection, reaction monitoring, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 1427433-65-5 | [7][8] |
| Molecular Formula | C₈H₅BrFNS | [6][7] |
| Molecular Weight | 246.1 g/mol | [7] |
| Monoisotopic Mass | 244.93102 Da | [6] |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2S1)Br)F | [6][7] |
| InChI Key | BRJHPBPSYPUGCM-UHFFFAOYSA-N | [6] |
| Predicted XlogP | 3.6 | [6] |
| Physical Form | Solid | [9] |
| Storage | Sealed in dry, Room Temperature | [8][10] |
Synthesis Strategies
While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic pathway can be proposed based on well-established methods for constructing the benzothiazole core. The most common and reliable method is the Jacobsen cyclization, which involves the reaction of a substituted 2-aminothiophenol with a carboxylic acid or its equivalent.
A plausible and efficient route starts from the commercially available 4-bromo-2-fluoroaniline. The synthesis involves the introduction of a thiocyanate group, followed by reductive cyclization and methylation.
Causality Behind Experimental Choices:
-
Thiocyanation: The reaction of 4-bromo-2-fluoroaniline with ammonium thiocyanate and bromine is a standard method for introducing the sulfur and nitrogen atoms required for the thiazole ring.[11] Acetic acid is a common solvent for this transformation. The reaction proceeds via electrophilic substitution on the aromatic ring.
-
Reductive Cyclization: The intermediate thiocyanate is then cyclized to form the 2-aminobenzothiazole core. This is often achieved under reducing conditions, which facilitate the intramolecular condensation.
-
Conversion of 2-Amino Group: The 2-amino group is a versatile handle. A classic Sandmeyer-type reaction sequence can be employed to convert the amine to a diazonium salt, which can then be transformed into various functionalities. To achieve the 2-methyl derivative, a more modern approach involving palladium-catalyzed cross-coupling with a methylating agent might be employed after converting the amine to a halide or triflate.
An alternative, more direct approach would involve the cyclization of 5-bromo-3-fluoro-2-aminothiophenol with acetic anhydride, although the synthesis of the required thiophenol precursor can be challenging.
Chemical Reactivity and Derivatization
The utility of this compound as a building block stems from its distinct reactive sites, which allow for selective and predictable derivatization.
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Commitment to Proactive Safety
In the fast-paced world of pharmaceutical research and organic synthesis, novel heterocyclic compounds like 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole represent key building blocks for the development of new bioactive molecules.[1] The benzothiazole scaffold is a privileged structure, with derivatives being explored for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anti-cancer activities.[1][2][3] As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to responsible scientific practice.
This guide provides a comprehensive overview of the safety and handling considerations for this compound (CAS No: 1427433-65-5). In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous benzothiazole derivatives to establish a conservative and proactive safety framework.[4] Researchers must use this guide as a foundational resource, supplementing it with their own institution's safety protocols and a thorough, compound-specific risk assessment before commencing any experimental work.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's properties is the first step in a robust safety assessment.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 1427433-65-5 | [5] |
| Molecular Formula | C₈H₅BrFNS | [5] |
| Molecular Weight | 246.10 g/mol | [5][6] |
| Physical Form | Solid (inferred from analogs) | |
| Storage Conditions | Room Temperature, Sealed in a dry place | [5] |
Section 2: Hazard Identification and Toxicological Profile (Inferred)
Anticipated GHS Hazard Classifications:
Based on data for related compounds like Benzothiazole and other brominated/fluorinated heterocycles, the following hazards should be assumed[7]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Causality of Hazards: The toxicity of benzothiazoles can be attributed to their ability to interact with biological macromolecules. The heterocyclic ring system and the presence of electron-withdrawing halogen atoms (bromine and fluorine) can influence the molecule's reactivity and metabolic pathways, potentially leading to the generation of reactive intermediates that can cause cellular damage.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative procedures, and appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the anticipated hazards. The following provides a minimum standard for handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing.[4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened.
-
Clothing: Long pants and closed-toe shoes are mandatory.[8]
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, or in the event of an engineering control failure, a full-face respirator with appropriate cartridges should be used.[4]
Workflow for Donning and Doffing PPE
Proper procedure for putting on and removing PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling
-
Work Area: Designate a specific area within the fume hood for handling this compound.
-
Avoidance of Contaminants: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory.
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[4] If the solid is finely divided, handle it with extreme care to prevent airborne dispersal.
-
Ignition Sources: While not anticipated to be highly flammable, it is good practice to keep the compound away from open flames, hot surfaces, and other sources of ignition.[9]
Storage
-
Container: Store in a tightly closed, properly labeled container.[4]
-
Conditions: Keep in a dry, cool, and well-ventilated place.[4] Recommended storage is at room temperature.[5]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9]
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Spill Response
The response to a spill should be swift and methodical to prevent further contamination and exposure.
Caption: Step-by-step spill response workflow.
Detailed Spill Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment: For a solid spill, carefully cover it with a plastic sheet to prevent airborne dispersal. For a solution, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully sweep or scoop the solid material into a suitable, labeled container for hazardous waste. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Disposal: All contaminated materials (absorbent, PPE, etc.) must be collected in a sealed container and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Section 6: Disposal Considerations
Waste generated from the use of this compound must be treated as hazardous.
-
Chemical Waste: The compound and any contaminated materials should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4]
-
Environmental Release: Do not allow the chemical to enter drains or sewer systems. Discharge into the environment must be avoided.[4]
Section 7: Conclusion and Professional Responsibility
This compound is a valuable research chemical with a hazard profile that necessitates careful and informed handling. While this guide provides a framework based on the best available data from analogous compounds, it is incumbent upon every researcher to conduct a thorough risk assessment for their specific experimental conditions. By integrating the principles of proactive safety, rigorous protocol adherence, and emergency preparedness, the scientific community can continue to explore the potential of novel molecules like this one in a manner that protects both the individual researcher and the wider environment.
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ScienceDirect. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Introduction
The 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole scaffold is a pivotal building block in medicinal chemistry and materials science.[1] The unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and a fluorine atom that can modulate physicochemical properties or participate in nucleophilic aromatic substitution, makes it a versatile starting material for the synthesis of diverse derivatives. This guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed protocols for its derivatization via key chemical transformations. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material's properties and handling requirements is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1427433-65-5 | [1] |
| Molecular Formula | C₈H₅BrFNS | [1][2] |
| Molecular Weight | 246.10 g/mol | [1] |
| Predicted XlogP | 3.6 | [2] |
| Appearance | (Typically a solid) | |
| Storage | Sealed in dry, Room Temperature | [1] |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][4][5]
-
Handling: Avoid skin and eye contact. In case of contact, rinse the affected area thoroughly with water.[3][4][5]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Synthetic Workflow Overview
The derivatization of this compound can be strategically approached by targeting its two key functional handles: the C6-bromo group and the C4-fluoro group. The following diagram illustrates the primary synthetic pathways.
Caption: Synthetic pathways for derivatization.
Protocol 1: Synthesis of C6-Aryl/Heteroaryl Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl or heteroaryl moieties at the C6 position of the benzothiazole core.[6]
Causality Behind Experimental Choices
-
Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ or generating the active species in situ from a palladium(II) source like Pd(OAc)₂ with a suitable phosphine ligand is common practice. The choice of ligand is critical; bulky, electron-rich phosphine ligands often enhance catalytic activity, especially for challenging substrates.[6]
-
Base: A base is required to activate the boronic acid/ester for transmetalation to the palladium center. Carbonates such as K₂CO₃ or Cs₂CO₃ are frequently used due to their compatibility with a wide range of functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base is typically employed to facilitate the dissolution of both the organic and inorganic reagents.
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.02-0.05 equiv.).
-
Solvent Addition and Degassing: Add a suitable solvent system, such as a 3:1 mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired C6-aryl/heteroaryl derivative.
Table 2: Representative Reagents for Suzuki-Miyaura Coupling
| Reagent | Role | Example |
| Palladium Catalyst | Active catalyst for C-C bond formation | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Boronic Acid/Ester | Source of the aryl/heteroaryl group | Phenylboronic acid, 4-pyridylboronic acid |
| Base | Activates the boronic acid/ester | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Reaction medium | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |
Protocol 2: Synthesis of C6-Amino Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the C6 position.[7][8]
Causality Behind Experimental Choices
-
Catalyst System: This reaction is highly dependent on the choice of palladium pre-catalyst and a sterically hindered, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos are often effective in promoting the coupling of a wide range of amines.[9]
-
Base: A strong, non-nucleophilic base is crucial for the deprotonation of the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base and to ensure a homogeneous reaction mixture.
Detailed Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), and the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.) to an oven-dried reaction vessel with a magnetic stir bar.
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Solvent and Reaction Execution: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the residue by flash column chromatography (silica gel, e.g., hexanes/ethyl acetate) to obtain the C6-amino derivative.
Caption: Buchwald-Hartwig amination workflow.
Protocol 3: Synthesis of C4-Substituted Derivatives via Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the benzothiazole ring system can activate the C4-fluoro substituent towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles at this position.
Causality Behind Experimental Choices
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The strength of the nucleophile will influence the required reaction conditions.
-
Base: For nucleophiles that require deprotonation (e.g., alcohols, thiols, and some amines), a suitable base such as potassium carbonate, sodium hydride, or an organic base is necessary.
-
Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is typically used to enhance the nucleophilicity of the attacking species and to facilitate the reaction, which often requires elevated temperatures.[10]
Detailed Experimental Protocol
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.) and the nucleophile (1.5-3.0 equiv.).
-
Base and Solvent: If required, add a base (e.g., K₂CO₃, 2.0-4.0 equiv.). Add a polar aprotic solvent such as DMSO or DMF.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the C4-substituted derivative.
Table 3: Conditions for SNAr Reactions
| Nucleophile | Base (if needed) | Solvent | Typical Temperature |
| Alcohols (ROH) | NaH, K₂CO₃ | DMF, THF | 80-120 °C |
| Thiols (RSH) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 60-100 °C |
| Amines (R₂NH) | K₂CO₃ or excess amine | DMSO, NMP | 100-150 °C |
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of a wide array of derivatives. The protocols detailed in this guide for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for researchers to explore the chemical space around this privileged heterocyclic core. As with any synthetic procedure, optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.
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Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole as a key building block. The protocols and insights contained herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Significance of the Benzothiazole Moiety and the Power of Suzuki Coupling
The 2-methyl-1,3-benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. The presence of fluorine at the 4-position and bromine at the 6-position on this nucleus offers unique opportunities for late-stage functionalization, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel organic materials.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with exceptional functional group tolerance and generally high yields.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has revolutionized the way chemists approach the synthesis of complex molecules, including many blockbuster drugs.[3]
This guide will delve into the practical aspects of utilizing this compound in Suzuki coupling reactions, providing a detailed mechanistic overview, robust experimental protocols, and critical insights for successful execution.
The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. For electron-deficient systems, this step is often facilitated.[5]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocols
General Considerations and Safety Precautions
Safety: this compound and related halogenated heterocyclic compounds should be handled with care in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6][7][8] Palladium catalysts and organic solvents are flammable and toxic; consult the respective Safety Data Sheets (SDS) before use.[9]
Reagents and Solvents: For optimal results, use anhydrous solvents and high-purity reagents. Degassing the reaction mixture is crucial to prevent the oxidation of the Pd(0) catalyst, which can lead to side reactions like homocoupling.[4]
Recommended Protocol for Suzuki Coupling with an Arylboronic Acid
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: Figure 2. General Experimental Workflow for Suzuki Coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, with 10-20% water)
-
Reaction vessel (e.g., oven-dried round-bottom flask or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (if applicable). For air-sensitive catalysts, this should be done in a glovebox or under a positive pressure of inert gas.
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Optimization and Troubleshooting
The success of a Suzuki coupling reaction can be highly dependent on the specific substrates and reaction conditions. The following table provides a summary of conditions reported for similar benzothiazole derivatives, which can serve as a starting point for optimization.[1][10]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | None | Na₂CO₃ | Dioxane/H₂O | Reflux | up to 99 | [1] |
| PdCl₂ | 2-phenylimidazole | K₂CO₃ | DMF | 120 | 80-95 | [10] |
| Pd(OAc)₂ | SPhos | CsF | Isopropanol | 80 | Good | [11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | Dioxane | RT | Good | [2] |
Common Issues and Solutions:
-
Low or No Yield:
-
Inactive Catalyst: Ensure proper degassing to prevent catalyst decomposition. Use a fresh bottle of catalyst.
-
Poor Solubility: Try a different solvent system (e.g., DMF, toluene).
-
Protodeboronation: The boronic acid can be unstable. Consider using a more stable boronate ester (e.g., pinacol ester) or a milder base like KF.[2][4]
-
-
Homocoupling of Boronic Acid:
-
This is often due to the presence of oxygen.[4] Ensure thorough degassing of the reaction mixture and solvents.
-
-
Dehalogenation of the Starting Material:
-
This can occur under harsh conditions. Try lowering the reaction temperature or using a milder base.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent, a wide range of novel benzothiazole derivatives can be synthesized efficiently. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
-
Vu Thi, A.-T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. HPU2 Journal of Science, 1(1), 60-65. Available at: [Link]
-
Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(32), 5828–5831. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 143, 1337–1347. Available at: [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (22), 3249–3251. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
-
Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 6(9), 6091–6100. Available at: [Link]
-
Royal Society of Chemistry. (2017). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 53(61), 8565-8568. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118. Available at: [Link]
-
Wiley Online Library. (2019). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Angewandte Chemie International Edition, 58(26), 8826-8830. Available at: [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 145. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. Available at: [Link]
-
CSIR-NIScPR. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, 62B(12), 1277-1282. Available at: [Link]
-
ResearchGate. (2000). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Available at: [Link]
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- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Privileged Scaffold: 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole in Modern Medicinal Chemistry
Introduction: The Benzothiazole Core - A Cornerstone of Drug Discovery
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure." This bicyclic system, formed by the fusion of a benzene and a thiazole ring, is a recurring motif in a multitude of biologically active compounds.[1][2][3] Its planarity and rich electronic features allow for diverse interactions with a wide range of biological targets, making it a cornerstone in the design of novel therapeutics.[1][4] The versatility of the benzothiazole nucleus is evidenced by its presence in FDA-approved drugs such as Riluzole, used for treating amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine agonist for Parkinson's disease.[1] The broad spectrum of pharmacological activities associated with benzothiazole derivatives—including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects—continues to fuel intense research and development efforts.[1][2][3][5]
This guide focuses on a specific, functionalized benzothiazole derivative: 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole . We will explore its potential in medicinal chemistry, not as an isolated entity, but as a strategically designed building block for the synthesis of next-generation therapeutic agents. The deliberate placement of bromo, fluoro, and methyl substituents on the benzothiazole core is not arbitrary; each group is poised to modulate the compound's physicochemical properties and biological activity.
Strategic Functionalization: Decoding the Roles of Bromo, Fluoro, and Methyl Groups
The therapeutic potential of a scaffold is often unlocked through strategic functionalization. In this compound, each substituent plays a crucial role in shaping its profile as a drug discovery intermediate.
| Substituent | Position | Potential Influence on Physicochemical & Pharmacological Properties |
| Bromine | 6 | - Halogen Bonding: Can participate in halogen bonding with biological targets, enhancing binding affinity and selectivity. - Metabolic Stability: The C-Br bond can influence metabolic pathways, potentially increasing the compound's half-life. - Synthetic Handle: Provides a reactive site for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. |
| Fluorine | 4 | - Metabolic Blocking: Can block sites of oxidative metabolism, improving pharmacokinetic profiles. - Increased Lipophilicity: Enhances membrane permeability and oral bioavailability. - Modulation of pKa: Alters the acidity/basicity of nearby functional groups, which can be critical for target engagement. |
| Methyl | 2 | - Steric Influence: The methyl group can provide a steric anchor to orient the molecule within a binding pocket. - Electronic Effects: Can subtly influence the electron distribution of the benzothiazole ring system. |
This combination of substituents makes this compound a highly attractive starting point for the synthesis of libraries of compounds for screening against various therapeutic targets.
Synthetic Protocol: Accessing the this compound Scaffold
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative. The following protocol outlines a plausible synthetic route to this compound, adapted from general procedures for benzothiazole synthesis.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound via condensation and cyclization.
Materials:
-
2-Amino-5-bromo-3-fluorothiophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or a similar dehydrating agent/catalyst
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-bromo-3-fluorothiophenol (1 equivalent) and acetic anhydride (1.1 equivalents).
-
Catalysis and Heating: Carefully add polyphosphoric acid (PPA) to the reaction mixture. The amount of PPA should be sufficient to ensure a stirrable paste. Heat the mixture to 120-140 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in a Biological Context: A Protocol for In Vitro Anticancer Activity Screening
Given that numerous benzothiazole derivatives exhibit potent anticancer activity, a logical first step in evaluating the potential of novel derivatives of this compound is to screen them for cytotoxicity against cancer cell lines.[4][6] The MTT assay is a widely used colorimetric method for assessing cell viability.
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol for MTT Assay
Objective: To determine the in vitro cytotoxic activity of test compounds derived from this compound against a selected cancer cell line (e.g., MCF-7 - breast cancer).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO used for the test compounds) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound represents a strategically designed and highly promising scaffold for medicinal chemistry and drug discovery. Its unique combination of substituents provides a versatile platform for the synthesis of novel compounds with potentially enhanced biological activities. The protocols outlined in this guide offer a starting point for the synthesis and biological evaluation of derivatives of this scaffold. Future research should focus on exploring the derivatization of this core at the bromine position to generate libraries of compounds for screening against a wide range of therapeutic targets, including kinases, microbial enzymes, and proteins involved in neurodegenerative diseases. The insights gained from such studies will undoubtedly contribute to the development of the next generation of benzothiazole-based therapeutics.
References
-
MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
-
PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]
-
Taylor & Francis Online. (2017). Medicinal significance of benzothiazole scaffold: an insight view. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological relevance of recently reported benzothiazole scaffolds. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Retrieved from [Link]
-
PubMed. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Retrieved from [Link]
-
ResearchGate. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole in Modern Drug Discovery
Abstract
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3] This heterocyclic system is a "privileged structure," meaning it can bind to a wide range of biological targets, leading to diverse therapeutic effects including anticancer, antimicrobial, and anti-inflammatory activities.[4][5] This guide focuses on a specifically functionalized intermediate, 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole , and elucidates its strategic importance in the synthesis of next-generation therapeutics. The bromine atom at the 6-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 4-position offers a powerful tool for modulating metabolic stability and target affinity.[6] We present detailed protocols for the synthesis of this key intermediate and its subsequent elaboration via Buchwald-Hartwig amination, a critical transformation in the construction of kinase inhibitors.
The Benzothiazole Scaffold: A Privileged Motif in Medicinal Chemistry
Benzothiazole derivatives are integral to a vast number of approved drugs and clinical candidates.[4][7] Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them ideal for engaging with the active sites of enzymes and receptors. The therapeutic potential of this scaffold is broad, with applications ranging from neuroprotective agents like Riluzole (used in ALS treatment) to potent anticancer agents that inhibit critical signaling pathways.[4][7]
The specific intermediate, This compound (1) , is pre-optimized for synthetic diversification:
-
The 6-Bromo Group: This is the key reactive site for introducing molecular complexity. It is an ideal substrate for palladium-catalyzed reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), allowing for the attachment of a wide array of aryl, heteroaryl, and amine moieties.[8][9]
-
The 4-Fluoro Group: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[6] It can increase metabolic stability by blocking potential sites of oxidation, improve binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
The 2-Methyl Group: This group provides a stable, non-reactive anchor that can influence the overall conformation and steric profile of the final molecule, contributing to target selectivity.
Synthesis of the Key Intermediate (1)
The synthesis of this compound can be achieved through a classical benzothiazole formation involving the condensation of a substituted 2-aminothiophenol with an acylating agent. The following protocol outlines a robust and scalable approach.
Protocol 2.1: Synthesis of this compound
This protocol describes the cyclization of 2-amino-5-bromo-3-fluorothiophenol with acetic anhydride.
Workflow Overview:
Caption: Synthetic workflow for the intermediate (1).
Materials and Reagents:
| Reagent | MW ( g/mol ) | Equivalents | Amount (Example Scale) |
| 2-Amino-5-bromo-3-fluorothiophenol | 224.08 | 1.0 | 5.0 g (22.3 mmol) |
| Acetic Anhydride | 102.09 | 3.0 | 6.8 mL (66.9 mmol) |
| Toluene (or other high-boiling solvent) | - | - | 50 mL |
| Saturated aq. Sodium Bicarbonate | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
| Silica Gel | - | - | For chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromo-3-fluorothiophenol (5.0 g, 22.3 mmol) and toluene (50 mL).
-
Reagent Addition: Add acetic anhydride (6.8 mL, 66.9 mmol) to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours. The reaction should become a clear solution as it progresses.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of saturated aqueous sodium bicarbonate solution to quench the excess acetic anhydride. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford This compound (1) as a solid.
Application in Kinase Inhibitor Synthesis: A Case Study
The PI3K/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[10][11] Several potent PI3K/mTOR inhibitors utilize a substituted benzothiazole core. For instance, the clinical candidate GSK2126458 (Omipalisib) is a highly potent inhibitor of both PI3K and mTOR.[12][13][14] While the exact structure of GSK2126458 differs, our intermediate (1) serves as an excellent starting point for synthesizing structurally related analogs. A key step in such a synthesis is the formation of a C-N bond at the 6-position, typically achieved via a Buchwald-Hartwig amination.[8][15]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijper.org [ijper.org]
- 6. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols for the Synthesis of Novel Antimicrobial Agents from 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new chemical entities with novel mechanisms of action.[1] Benzothiazoles, a class of heterocyclic compounds, represent a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The structural versatility of the benzothiazole nucleus allows for extensive modification to optimize potency and selectivity.[3][4] This document provides a detailed guide for researchers on the strategic use of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole as a key starting material for the synthesis of next-generation antimicrobial agents. The presence of bromo and fluoro substituents on the benzothiazole core is anticipated to enhance antimicrobial efficacy, a structure-activity relationship (SAR) trend observed in various heterocyclic drug candidates.
Physicochemical Properties of this compound
A comprehensive understanding of the starting material's properties is fundamental to successful downstream synthesis and purification.
| Property | Value | Reference |
| CAS Number | 1427433-65-5 | |
| Molecular Formula | C₈H₅BrFNS | |
| Molecular Weight | 246.10 g/mol | |
| Appearance | Off-white to light yellow solid | Generic |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Generic |
| Storage | Store in a cool, dry place away from light |
Synthetic Strategy: From Core Scaffold to Bioactive Derivatives
The following section outlines a representative synthetic pathway to generate a library of Schiff base derivatives from this compound. Schiff bases are known for their broad spectrum of biological activities, and their synthesis from an amino-functionalized benzothiazole is a robust and versatile approach.
Workflow for Synthesis of Novel Antimicrobial Agents
Caption: A three-step synthetic workflow from the starting aniline to Schiff base derivatives and subsequent antimicrobial evaluation.
Part 1: Synthesis Protocols
Protocol 1.1: Synthesis of 2-Amino-6-bromo-4-fluorobenzothiazole (Intermediate I)
This protocol is adapted from the well-established synthesis of 2-aminobenzothiazoles from corresponding anilines.
Rationale: The reaction proceeds via an electrophilic substitution of bromine onto the aniline ring, followed by cyclization with thiocyanate to form the benzothiazole ring. Glacial acetic acid serves as both the solvent and a catalyst.
Materials:
-
3-Bromo-5-fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-bromo-5-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (2 equivalents) to the solution and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water to remove any remaining acid, and then with a dilute sodium bisulfite solution to quench any unreacted bromine.
-
Recrystallize the crude product from ethanol to obtain pure 2-Amino-6-bromo-4-fluorobenzothiazole.
Protocol 1.2: Synthesis of 6-Bromo-4-fluoro-2-hydrazinylbenzothiazole (Intermediate II)
Rationale: The amino group of Intermediate I is converted to a hydrazinyl group, which is a key functional group for the subsequent Schiff base formation. Hydrazine hydrate is a powerful nucleophile that displaces the amino group.
Materials:
-
2-Amino-6-bromo-4-fluorobenzothiazole (Intermediate I)
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Suspend 2-Amino-6-bromo-4-fluorobenzothiazole (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (10 equivalents) to the suspension.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 6-Bromo-4-fluoro-2-hydrazinylbenzothiazole.
Protocol 1.3: General Procedure for the Synthesis of Schiff Base Derivatives
Rationale: The condensation reaction between the hydrazinyl group of Intermediate II and various aromatic aldehydes forms the desired Schiff bases (imines). A catalytic amount of acid protonates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.
Materials:
-
6-Bromo-4-fluoro-2-hydrazinylbenzothiazole (Intermediate II)
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 6-Bromo-4-fluoro-2-hydrazinylbenzothiazole (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the crystalline product, wash with cold ethanol, and dry to obtain the final Schiff base derivative.
Part 2: Antimicrobial Activity Evaluation
The synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and reliable technique for determining MIC values.
Materials:
-
Synthesized benzothiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in medium) and negative (medium only) controls, as well as a control for the standard drug.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Representative Antimicrobial Activity Data of Halogenated Benzothiazole Derivatives
The following table presents a summary of MIC values reported in the literature for various halogenated benzothiazole derivatives, demonstrating the potential of this class of compounds.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Benzothiazole-thiazole hybrid (with nitro group) | S. aureus | 3.90 | [4] |
| Benzothiazole-thiazole hybrid (with nitro group) | E. coli | 7.81 | [4] |
| Benzothiazole-thiazole hybrid (with nitro group) | C. albicans | 15.63 | [4] |
| Benzothiazole pyrimidine derivative (p-chloro) | S. aureus | 25 | [3] |
| Benzothiazole pyrimidine derivative (p-chloro) | E. coli | 50 | [3] |
| Benzothiazole pyrimidine derivative (p-chloro) | A. flavus | 50 | [3] |
| 2-aminobenzothiazolomethyl naphthol (chloro-substituted) | E. coli | 3.25 | [5] |
| 2-aminobenzothiazolomethyl naphthol (chloro-substituted) | S. aureus | 6.25 | [5] |
| 2-aminobenzothiazolomethyl naphthol (chloro-substituted) | A. niger | 6.25 | [5] |
Proposed Mechanism of Action
The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Caption: Putative mechanisms of antimicrobial action for benzothiazole derivatives, targeting key bacterial enzymes and cellular structures.
Several studies suggest that benzothiazoles can inhibit crucial enzymes such as DNA gyrase, which is essential for bacterial DNA replication.[4] Others have shown interference with cell wall synthesis or inhibition of enzymes in vital metabolic pathways like folate synthesis.[6] The lipophilic nature of the benzothiazole ring, enhanced by halogen substituents, may also facilitate the disruption of microbial cell membranes.
Conclusion and Future Directions
This compound is a promising and versatile starting material for the development of novel antimicrobial agents. The synthetic protocols outlined in this guide provide a robust framework for creating a diverse library of derivatives. The anticipated antimicrobial activity, supported by existing literature on halogenated benzothiazoles, warrants further investigation. Future work should focus on expanding the library of derivatives, conducting detailed SAR studies, and elucidating the precise mechanism of action of the most potent compounds. These efforts will be crucial in the ongoing battle against antimicrobial resistance.
References
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Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]
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Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (2013). European Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2023). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules. Retrieved January 20, 2026, from [Link]
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Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives. (2016). Medicinal Chemistry Research. Retrieved January 20, 2026, from [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules. Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole in Anticancer Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer properties.[2][3][4][5][6] The anticancer mechanisms of benzothiazole derivatives are diverse and include the inhibition of crucial cellular targets like tyrosine kinases, topoisomerases, and the induction of apoptosis through pathways such as the activation of reactive oxygen species (ROS).[2] The nature and position of substituents on the benzothiazole ring significantly influence the compound's biological activity, making it a versatile scaffold for the design of novel anticancer agents.[2] This document provides a comprehensive guide for researchers on the potential application of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole as a foundational scaffold in the discovery of new anticancer therapeutics. While this specific compound is a building block, its structural features—a halogenated aromatic system—suggest its potential as a precursor for a library of pharmacologically active molecules.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1427433-65-5[7] |
| Molecular Formula | C8H5BrFNS[7] |
| Molecular Weight | 246.10 g/mol [7] |
| Structure | |
| Purity | Typically ≥95%[7] |
| Storage | Sealed in a dry environment at room temperature.[7] |
Strategic Approach to Anticancer Evaluation
The exploration of this compound in anticancer research should be approached systematically. The core strategy involves leveraging this compound as a scaffold for the synthesis of a diverse library of derivatives. These derivatives can then be subjected to a tiered screening process to identify lead compounds with potent and selective anticancer activity.
Workflow for Anticancer Drug Discovery with this compound
Figure 1: A generalized workflow for the evaluation of this compound derivatives in anticancer drug discovery.
Protocols for In Vitro Anticancer Evaluation
The following protocols are designed to assess the anticancer potential of novel derivatives synthesized from the this compound scaffold.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colorectal cancer)[8]
-
Normal cell line (e.g., NIH3T3 mouse embryo fibroblasts) for selectivity assessment[8]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Potential Mechanisms of Action for Benzothiazole Derivatives
Based on existing literature for benzothiazole derivatives, several signaling pathways are potential targets.[2] Further investigation into the mechanism of action of promising compounds is crucial.
Figure 2: Potential mechanisms of action for benzothiazole derivatives in cancer cells.
Conclusion and Future Directions
This compound is a promising starting scaffold for the development of novel anticancer agents. The synthetic tractability of the benzothiazole core allows for the creation of diverse chemical libraries. A systematic approach, involving robust in vitro screening and detailed mechanism of action studies, is essential to unlock the full therapeutic potential of this chemical class. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo evaluation of lead compounds in preclinical cancer models.
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Kaur, R., & Kumar, R. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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-
Pillay, T. S. (2013). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Chemotherapy and Pharmacology, 71(5), 1165-1173. [Link]
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Singh, P., & Kumar, V. (2020). A Review on Anticancer Potentials of Benzothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 20(14), 1314-1333. [Link]
-
Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). A review on in-vitro methods for screening of anticancer drugs. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
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Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 257-287. [Link]
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Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 257-287. [Link]
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Harris, L. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17565-17573. [Link]
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Sharma, V., & Kumar, V. (2022). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Current Drug Targets, 23(1), 4-22. [Link]
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Osmaniye, D., Levent, S., Karaduman, B. A., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1054. [Link]
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Reddy, D. R. S., et al. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(1), 235-240. [Link]
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Akhtar, T., et al. (2008). In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. Acta Pharmaceutica, 58(2), 135-149. [Link]
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Application Notes & Protocols: A Tiered Biological Screening Cascade for 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Abstract
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects[1][2]. This document outlines a comprehensive, tiered strategy for the initial biological characterization of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole (CAS: 1427433-65-5). While specific biological data for this exact molecule is not extensively published, its structural motifs—a halogenated benzothiazole core—are present in numerous compounds with established bioactivity[3][4]. This guide provides a logical, field-proven workflow designed to efficiently probe its therapeutic potential, beginning with broad primary screens and progressing to more focused mechanistic assays. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step.
Introduction: The Rationale for Screening
The therapeutic potential of the benzothiazole scaffold is well-documented. Substitutions on the benzothiazole ring system significantly modulate its pharmacological profile[1]. The presence of a bromine atom at the 6-position and a fluorine atom at the 4-position in the target compound is particularly noteworthy. Halogenation, especially with fluorine, is known to enhance metabolic stability, membrane permeability, and binding affinity, often leading to increased biological potency[3][5].
Given the extensive literature demonstrating potent anticancer and antimicrobial activities in analogous substituted benzothiazoles, a dual-armed primary screening approach is warranted[6][7]. This strategy allows for the efficient discovery of a predominant biological effect, which can then be explored with greater granularity in secondary, mechanism-of-action studies.
Proposed Tiered Screening Strategy
A hierarchical screening approach is the most resource-effective method to evaluate a novel compound. This workflow prioritizes high-throughput, cost-effective assays in the primary tier to identify a general activity profile before committing to more complex, low-throughput mechanistic studies in the secondary tier.
Caption: Benzothiazoles often induce apoptosis via intrinsic or extrinsic pathways.
Protocol: Microbial Enzyme Inhibition Assay
For antimicrobial hits, determining if the compound inhibits a specific, essential microbial enzyme can reveal its mechanism. Benzothiazoles have been reported to inhibit enzymes like dihydroorotase and dihydropteroate synthase (DHPS).[8][9]
Methodology (General Spectrophotometric Enzyme Assay):
-
Enzyme and Substrate: Obtain the purified target enzyme (e.g., recombinant E. coli DHPS) and its specific substrate.
-
Assay Buffer: Prepare the appropriate reaction buffer for the chosen enzyme.
-
Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, the enzyme, and varying concentrations of the test compound (inhibitor).
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time at a specific wavelength using a plate reader. The rate of this change is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the compound.
-
Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.
-
Data Presentation
Quantitative results from the screening assays should be summarized in clear, concise tables for comparative analysis.
Table 1: Example Anticancer Cytotoxicity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) |
| This compound | TBD | TBD | TBD | TBD |
| Doxorubicin (Positive Control) | 0.05 | 0.09 | 0.12 | 0.08 |
TBD: To Be Determined
Table 2: Example Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| This compound | TBD | TBD | TBD | TBD |
| Ciprofloxacin (Positive Control) | 0.5 | 0.25 | N/A | N/A |
| Amphotericin-B (Positive Control) | N/A | N/A | 1 | 2 |
TBD: To Be Determined; N/A: Not Applicable
Conclusion
This document provides a structured, rationale-driven framework for the initial biological screening of this compound. Based on the extensive evidence for the bioactivity of the substituted benzothiazole class, this compound represents a promising candidate for drug discovery efforts. The proposed tiered approach, starting with broad anticancer and antimicrobial assays followed by targeted mechanistic studies, ensures an efficient and comprehensive evaluation of its therapeutic potential. Positive results from this cascade would provide a strong foundation for further lead optimization and preclinical development.
References
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Taylor & Francis. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
In-Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]
-
Ignited Minds Journals. (n.d.). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Retrieved from [Link]
-
PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Retrieved from [Link]
-
R Discovery. (n.d.). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Retrieved from [Link]
-
PubMed Central. (n.d.). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
Ignited Minds Journals. (n.d.). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. Retrieved from [Link]
-
FLORE. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]
-
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-
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Application Note: Comprehensive Characterization of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Abstract
This application note provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to ensure the identity, purity, and quality of this critical compound. We will cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, providing both theoretical background and practical, step-by-step methodologies.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted benzothiazole core is a common scaffold in a variety of biologically active molecules.[1] Given its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), rigorous analytical characterization is imperative to ensure the integrity of the final drug product. This document outlines a suite of analytical techniques that, when used in concert, provide a complete profile of the molecule's structure and purity.
The analytical workflow is designed to be a self-validating system, where orthogonal techniques provide complementary information, leading to an unambiguous characterization of the target compound.
Structural Elucidation using Spectroscopic Methods
Spectroscopic techniques are paramount for the initial identification and structural confirmation of newly synthesized or procured batches of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.
Causality Behind Experimental Choices: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good solubilizing power and relatively simple residual solvent peak. The operating frequency of the spectrometer (e.g., 400 or 500 MHz for ¹H) will determine the resolution of the spectra; higher frequencies provide better separation of coupled signals.
Expected Spectral Features: The structure of this compound suggests a specific set of signals in the ¹H NMR spectrum: a singlet for the methyl group and two doublets in the aromatic region corresponding to the two protons on the benzene ring. The fluorine atom will cause splitting of the adjacent proton and carbon signals.
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of at least 400 MHz for ¹H NMR.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This will likely require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This will show a single resonance for the fluorine atom.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted NMR Data:
| Analysis | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~ 2.8 | Singlet | -CH₃ |
| ~ 7.4 | Doublet of doublets | H-5 | |
| ~ 7.8 | Doublet | H-7 | |
| ¹³C NMR | ~ 20 | Quartet | -CH₃ |
| ~ 110-160 | Multiple signals | Aromatic & Thiazole Carbons | |
| ¹⁹F NMR | -110 to -120 | Singlet | Ar-F |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. The coupling constants between the fluorine and the adjacent proton and carbon will provide further structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[3] For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.[4][5]
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used in conjunction with HPLC.[6] High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental formula of the compound.
Expected Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance).[3] This results in a characteristic M and M+2 pattern in the mass spectrum, with the two peaks being of nearly equal intensity.[4] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Ensure the mass range is set to include the expected molecular ion peak (m/z ~260).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Compare the observed m/z value with the theoretical value for the protonated molecule, C₈H₆BrFNS⁺.
-
Use the high-resolution data to confirm the elemental formula.
-
Predicted Mass Spectrometry Data:
| Adduct | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) |
| [M+H]⁺ (with ⁷⁹Br) | 259.9492 | 259.9495 | < 5 |
| [M+H]⁺ (with ⁸¹Br) | 261.9471 | 261.9474 | < 5 |
The predicted m/z values are for the protonated molecule. The PubChemLite entry for this compound also lists other potential adducts that may be observed.[7]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and for identifying and quantifying any impurities.[8] A well-developed HPLC method should be able to separate the main compound from any starting materials, by-products, or degradation products.[9][10]
Causality Behind Experimental Choices: Reversed-phase HPLC is the most common mode of chromatography for pharmaceutical analysis due to its versatility and robustness.[9] A C18 column is a good starting point as it provides excellent retention for a wide range of organic molecules. A gradient elution is often necessary to ensure that both polar and non-polar impurities are eluted and detected within a reasonable timeframe. UV detection is suitable for this compound due to the presence of the chromophoric benzothiazole ring system.
Protocol for HPLC Method Development:
-
Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 30%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determine the λₘₐₓ by running a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
According to ICH guidelines, impurities present at levels below 0.1% may not require full identification unless they are known to be particularly potent or toxic.[11]
-
Data Presentation:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Retention Time (Expected) | 8-12 min (highly dependent on gradient) |
| Purity (Example) | > 99.5% |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S, Br, F) in a compound.[12] This technique is a fundamental method for confirming the empirical formula of a pure substance.
Causality Behind Experimental Choices: Combustion analysis is the standard method for determining C, H, N, and S content.[13] Halogens like bromine and fluorine often require specific methods such as ion chromatography after combustion.[14]
Protocol for Elemental Analysis:
-
Sample Preparation: The sample must be thoroughly dried to remove any residual solvents or water. A small, accurately weighed amount (typically 2-3 mg) is required.
-
CHN/S Analysis:
-
The sample is combusted in a stream of oxygen at high temperatures (950-1060°C).[13]
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
-
Halogen Analysis (Bromine & Fluorine):
-
The sample is combusted in an oxygen flask or via microwave-induced oxygen combustion.
-
The resulting halides are absorbed into a solution and quantified by ion chromatography or potentiometric titration.[13]
-
-
Data Analysis:
-
The weight percentages of each element are calculated and compared to the theoretical values derived from the molecular formula (C₈H₅BrFNS).
-
Theoretical vs. Observed Elemental Composition:
| Element | Theoretical % | Observed % (Example) |
| Carbon (C) | 36.94 | 36.90 |
| Hydrogen (H) | 1.94 | 1.95 |
| Nitrogen (N) | 5.38 | 5.35 |
| Sulfur (S) | 12.33 | 12.30 |
| Bromine (Br) | 30.71 | 30.65 |
| Fluorine (F) | 7.30 | 7.28 |
A close agreement (typically within ±0.4%) between the theoretical and observed values confirms the elemental composition and high purity of the sample.
Integrated Analytical Workflow
The strength of this characterization lies in the integration of multiple analytical techniques. The following diagram illustrates the logical flow of the experimental process.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. By combining spectroscopic techniques for structural elucidation with chromatographic and elemental analysis for purity and compositional verification, researchers and drug developers can ensure the quality and integrity of this important pharmaceutical intermediate. Adherence to these protocols will facilitate reliable and reproducible results, which are essential for regulatory compliance and the successful development of new therapeutic agents.
References
-
MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]
-
ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]
-
LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
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Britannica. (n.d.). Organohalogen compound | Definition, Examples, Uses, & Facts. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]
-
Elemental analysis. (n.d.). Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Element analysis. (n.d.). Retrieved from [Link]
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RSC Publishing. (2022, August 19). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]
-
YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2022006543A1 - Dérivés de 5-[5-(piperidin-4-yl)thieno[3,2-c]pyrazol-2-yl] et composés associés utilisés comme modulateurs pour l'épissage des acides nucéiques et pour le traitement de maladies prolifératives.
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Application Notes and Protocols: Strategic Derivatization of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole for Biological Activity Screening
Introduction: The Benzothiazole Scaffold as a Nucleus for Drug Discovery
The 1,3-benzothiazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] The unique structural and electronic features of the benzothiazole core allow for diverse interactions with various biological targets, making it a fertile ground for the development of novel therapeutics.[5]
This application note focuses on a specific, highly functionalized benzothiazole derivative: 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole . This molecule presents three distinct points for chemical modification: the bromo group at the 6-position, the fluoro group at the 4-position, and the methyl group at the 2-position. Each of these sites offers a unique handle for derivatization, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
Herein, we provide a detailed guide for the strategic derivatization of this versatile building block and subsequent evaluation of the synthesized analogues in relevant biological assays. The protocols are designed to be robust and adaptable, providing researchers in drug discovery and development with a practical framework for generating and screening novel benzothiazole-based compounds.
Strategic Derivatization of the this compound Core
The presence of three distinct functional groups on the benzothiazole core allows for a multi-pronged derivatization strategy. The reactivity of each site can be selectively exploited to generate a diverse library of compounds.
I. Derivatization at the 6-Bromo Position: Carbon-Carbon and Carbon-Nitrogen Bond Formation
The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing C-C and C-N bonds.
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures, which are common motifs in pharmacologically active molecules.[6] This reaction involves the coupling of the bromo-benzothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Rationale behind Experimental Choices: The choice of a ligand-free protocol is based on the potential for the benzothiazole nitrogen to coordinate with the palladium center, thus facilitating the catalytic cycle without the need for external phosphine ligands.[6] Dioxane and water is a common solvent system for Suzuki reactions, and sodium carbonate is a widely used base.
Protocol 1: Ligand-Free Suzuki-Miyaura Coupling
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][7] This reaction is crucial for introducing functionalities that can act as hydrogen bond donors and acceptors, significantly influencing the pharmacokinetic and pharmacodynamic properties of the molecule.
Rationale behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand such as XPhos is often necessary for the efficient coupling of aryl bromides with a wide range of amines.[8] Sodium tert-butoxide is a strong base commonly employed in these reactions. Toluene is a standard solvent for Buchwald-Hartwig aminations.
Protocol 2: Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
II. Derivatization at the 4-Fluoro Position: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 4-position, activated by the electron-withdrawing benzothiazole ring system, is susceptible to nucleophilic aromatic substitution (SNAr).[9][10] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.
Rationale behind Experimental Choices: The SNAr reaction is often facilitated in polar aprotic solvents like DMSO, which can solvate the cation of the nucleophile, thereby increasing its nucleophilicity. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.
Protocol 3: Nucleophilic Aromatic Substitution with an Amine
-
In a sealed tube, dissolve this compound (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL).
-
Add the desired amine (2.0-3.0 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol).
-
Seal the tube and heat the mixture to 120-150 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
III. Derivatization at the 2-Methyl Position: Oxidation and Further Functionalization
The methyl group at the 2-position of the benzothiazole ring can be oxidized to an aldehyde, which can then serve as a versatile handle for a variety of subsequent transformations.[4][11]
Rationale behind Experimental Choices: Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. Dioxane is a suitable solvent for this transformation, and the reaction is typically carried out at reflux.
Protocol 4: Oxidation of the 2-Methyl Group to an Aldehyde
-
In a round-bottom flask, suspend selenium dioxide (1.5 mmol) in 1,4-dioxane (10 mL).
-
Add this compound (1.0 mmol).
-
Heat the mixture to reflux (approximately 100 °C) and stir for 6-12 hours. Monitor the formation of the aldehyde by TLC.
-
Cool the reaction to room temperature and filter off the black selenium precipitate through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
The resulting 6-bromo-4-fluoro-1,3-benzothiazole-2-carbaldehyde can be further derivatized through reactions such as reductive amination, Wittig reactions, or condensation with various nucleophiles.
Workflow for Derivatization and Screening
Sources
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- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole as a Privileged Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is continually being reshaped by the development of targeted therapies, with kinase inhibitors at the forefront of this revolution. The benzothiazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, owing to its ability to mimic the adenine region of ATP and thereby competitively inhibit the catalytic function of a wide array of kinases.[1][2] This document provides a comprehensive guide to leveraging a specifically substituted scaffold, 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole , for the discovery and development of novel kinase inhibitors. We will explore the rationale for its selection, propose synthetic routes, and provide detailed protocols for derivatization and biological evaluation.
The Benzothiazole Scaffold: A Foundation for Kinase Inhibition
Benzothiazole derivatives have a rich history in medicinal chemistry, with several approved drugs and numerous clinical candidates.[3][4] Their utility as kinase inhibitors stems from the core bicyclic structure's ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.[4][5] Substitutions on the benzothiazole ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The strategic placement of bromo and fluoro groups on the benzene ring, as in our scaffold of interest, offers several advantages:
-
Fluorine Substitution: The fluorine atom at the 4-position can significantly alter the molecule's electronic properties and pKa, potentially enhancing binding affinity and improving metabolic stability.[6]
-
Bromine Substitution: The bromine atom at the 6-position provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a wider chemical space. It also contributes to the molecule's lipophilicity, which can influence cell permeability.[2]
-
2-Methyl Group: The methyl group at the 2-position is a key site for derivatization. Its protons are acidic and can be deprotonated to form a nucleophile, or the group can be functionalized through various chemical transformations, enabling the straightforward synthesis of a diverse library of compounds.[7]
Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold can be achieved through a well-established route for 2-methylbenzothiazoles, starting from the appropriately substituted 2-aminothiophenol. A plausible synthetic pathway is outlined below.
Figure 1: Proposed synthesis of the core scaffold.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of substituted benzothiazoles.[5][7]
Step 1: Synthesis of 2-Amino-5-bromo-3-fluorothiophenol from 5-Bromo-3-fluoroaniline
-
Thiocyanation: To a solution of 5-bromo-3-fluoroaniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (KSCN, 1.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Bromination and Cyclization: Cool the reaction mixture in an ice bath and add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate of 2-amino-6-bromo-4-fluorobenzothiazole is collected by filtration.
-
Hydrolysis to Thiophenol: The intermediate 2-aminobenzothiazole is then hydrolyzed to the corresponding 2-aminothiophenol using a strong base like sodium hydroxide in a suitable solvent, followed by acidic workup.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromo-3-fluorothiophenol (1 equivalent) in glacial acetic acid.
-
Acylation and Cyclization: Add acetic anhydride (1.2 equivalents) to the solution. Heat the reaction mixture to reflux (approximately 118°C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will precipitate out. Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Building a Kinase Inhibitor Library: Derivatization of the 2-Methyl Group
The 2-methyl group of the benzothiazole scaffold is a versatile handle for creating a diverse library of compounds. A common and effective strategy is the condensation reaction with various aromatic and heteroaromatic aldehydes.[8]
Figure 2: Workflow for generating a kinase inhibitor library.
Protocol 2: Synthesis of 2-Styrylbenzothiazole Derivatives
This protocol describes a general procedure for the condensation of 2-methylbenzothiazoles with aldehydes.[8]
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., anhydrous toluene or DMF), add the desired aromatic or heteroaromatic aldehyde (1.1 equivalents).
-
Catalysis: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1-0.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-styrylbenzothiazole derivative.
Rationale for Aldehyde Selection: The choice of aldehydes is critical for exploring the structure-activity relationship (SAR). It is recommended to use a diverse set of aldehydes bearing different electronic and steric properties. Examples include, but are not limited to:
-
Substituted benzaldehydes (e.g., with methoxy, nitro, chloro, or trifluoromethyl groups)
-
Heteroaromatic aldehydes (e.g., pyridinecarboxaldehyde, indole-3-carboxaldehyde, furan-2-carboxaldehyde)
Biological Evaluation: In Vitro and Cell-Based Kinase Assays
Based on the known targets of other benzothiazole-based inhibitors, promising kinases to screen against include VEGFR-2, BRAF, and various Cyclin-Dependent Kinases (CDKs).[5][9][10]
A widely used and robust method for measuring in vitro kinase activity is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[11][12]
Protocol 3: ADP-Glo™ Kinase Assay (General Protocol)
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate. Each reaction should contain the kinase buffer, the substrate peptide, ATP, the test compound (at various concentrations), and the kinase enzyme.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at the optimal temperature for the specific kinase (usually 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Table 1: Example Kinase Assay Conditions
| Kinase | Substrate | ATP Concentration |
| VEGFR-2 | Poly(Glu, Tyr) 4:1 | 10 µM |
| BRAF (V600E) | MEK1 (inactive) | 10 µM |
| CDK2/Cyclin A | Histone H1 | 10 µM |
To assess the activity of the compounds in a cellular context, various assays can be employed.
Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[13][14]
-
Cell Plating: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase, such as A431 for VEGFR-2 or A375 for BRAF V600E) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 5: Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ Target Engagement assay allows for the quantitative measurement of compound binding to a specific kinase in living cells.[15][16]
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Assay Plating: Seed the transfected cells into a 96-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to the active site of the kinase.
-
BRET Measurement: After a 2-hour incubation at 37°C, add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: The BRET ratio is calculated from the two emission signals. The displacement of the tracer by the test compound results in a decrease in the BRET signal, from which the IC50 for target engagement can be determined.
Relevant Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the cellular effects of the inhibitors. For example, BRAF is a key component of the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Figure 3: Simplified MAPK/ERK signaling pathway.
Inhibitors targeting BRAF would be expected to block this pathway, leading to a decrease in cell proliferation and survival.
Conclusion
The This compound scaffold represents a promising starting point for the development of a new generation of kinase inhibitors. Its synthetic tractability, coupled with the favorable electronic and steric properties imparted by the bromo and fluoro substituents, makes it an attractive core for library synthesis. The protocols outlined in this document provide a roadmap for the synthesis, derivatization, and biological evaluation of compounds based on this scaffold. By systematically exploring the SAR and evaluating compounds in relevant in vitro and cellular assays, researchers can unlock the therapeutic potential of this privileged heterocyclic system.
References
-
Hassan, A. A., & Moustafa, A. H. (2021). Benzothiazole: A promising scaffold for the discovery of new anticancer agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]
- Reddy, D. R. S., & Namratha, R. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(1), 235-240.
- Bose, D. S., & Idrees, M. (2010). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Indian Journal of Chemistry - Section B, 49B(11), 1531-1534.
- Xilong Chemical Co., Ltd. (2015).
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Asghar, M. A., & Asghar, M. N. (2021). CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities. Journal of Oncology Pharmacy Practice, 27(4), 949-961. [Link]
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Chapman, R., & Settleman, J. (2019). N-{7-Cyano-6-[4-fluoro-3-({[3-(trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-benzothiazol-2-yl}cyclopropanecarboxamide (TAK632) promotes inhibition of BRAF through the induction of inhibited dimers. Molecular Cancer Therapeutics, 18(10), 1776-1786. [Link]
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Bhatia, R., & Sharma, A. (2021). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 41, 127998. [Link]
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Zhang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 23(10), 2495. [Link]
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Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target. Nature, 438(7070), 967-974. [Link]
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Davies, H., et al. (2002). Mutations of the BRAF gene in human cancer. Nature, 417(6892), 949-954. [Link]
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Kamal, A., et al. (2021). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 26(15), 4478. [Link]
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Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 11(56), 35391-35417. [Link]
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El-Sayed, M. A. F., et al. (2022). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 27(19), 6543. [Link]
- Reddy, D. R. S., & Namratha, R. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(1), 235-240.
-
The ASCO Post. (2011, September 15). Novel BRAF Inhibitor Receives FDA Approval in Metastatic Melanoma. [Link]
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Keri, R. S., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548. [Link]
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Singh, P., & Kaur, M. (2021). SAR of different substituted benzothiazole derivatives as antibacterial agent. Mini-Reviews in Medicinal Chemistry, 21(12), 1539-1559. [Link]
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Grienke, U., et al. (2021). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences, 22(16), 8758. [Link]
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Karimova, N. V., et al. (2021). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 125(2), 643-655. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
-
Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100867. [Link]
-
Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Journal of Medicinal Chemistry, 59(1), 219-231. [Link]
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Luo, B., et al. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 23(10), 2457. [Link]
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Li, T., et al. (2022). Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. International Journal of Molecular Sciences, 23(19), 11599. [Link]
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Allen, J. G., & Eliel, E. L. (1952). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 32, 8. [Link]
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Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Ferreira, R. J., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4569. [Link]
-
Cabanillas, M. E., & Habra, M. A. (2023). BRAF Targeting Across Solid Tumors: Molecular Aspects and Clinical Applications. Cancers, 15(13), 3362. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Sheppard, M. J., et al. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. ACS Synthetic Biology, 3(7), 475-484. [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
-
Spring, L. M., et al. (2018). Incorporating CDK4/6 Inhibitors in the Treatment of Advanced Luminal Breast Cancer. The Oncologist, 23(5), 537-547. [Link]
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Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
-
UT Southwestern Medical Center. (2023, April 30). BRAF and MEK Inhibitors in Melanoma: A Clinical Overview [Video]. YouTube. [Link]
-
Yerbba. (2023, March 14). Ibrance, Kisqali, Verzenio Explained: CDK 4/6 Inhibitors for Breast Cancer? [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Robers, M. (2020, December 13). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]
-
Wells, C. I., et al. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. ACS Pharmacology & Translational Science, 7(6), 1545-1556. [Link]
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-{7-Cyano-6-[4-fluoro-3-({[3-(trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-benzothiazol-2-yl}cyclopropanecarboxamide (TAK632) promotes inhibition of BRAF through the induction of inhibited dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
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- 14. atcc.org [atcc.org]
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- 16. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole" synthesis yield improvement
Welcome to the dedicated technical resource for the synthesis of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic efforts effectively.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the synthesis of this compound.
Q1: What is the most reliable and common synthetic route for this compound?
The most prevalent and industrially scalable method is the condensation and subsequent cyclization of 2-amino-5-bromo-3-fluorothiophenol with an acetylating agent such as acetic anhydride or acetyl chloride.[1][2] This approach directly constructs the thiazole ring onto the substituted benzene core.
Q2: Why is the purity of the 2-amino-5-bromo-3-fluorothiophenol starting material so critical?
2-Aminothiophenols are highly susceptible to atmospheric oxidation, which converts the reactive thiol (-SH) group into a disulfide (-S-S-) linkage. This disulfide dimer is unreactive under typical cyclization conditions and represents a direct cause of yield loss. Using freshly prepared or rigorously purified 2-amino-5-bromo-3-fluorothiophenol under an inert atmosphere is paramount for success.
Q3: What are the primary factors that influence the final yield of the reaction?
The three most critical factors are:
-
Purity of the 2-aminothiophenol precursor: As discussed, oxidation is the main issue.
-
Choice of Cyclization Conditions: The combination of solvent, catalyst, and temperature is crucial for driving the final dehydration step to completion while minimizing side reactions.
-
Atmosphere Control: Running the reaction under an inert atmosphere (Nitrogen or Argon) is essential to prevent oxidative side reactions throughout the process.
Q4: Can I use acetic acid directly instead of acetic anhydride?
Yes, acetic acid can be used, but it generally requires more forcing conditions (higher temperatures and a strong dehydrating acid catalyst like polyphosphoric acid) to achieve efficient cyclization. Acetic anhydride or acetyl chloride are more reactive and often lead to higher yields under milder conditions.[3]
Troubleshooting Guide: From Precursors to Product
This section is structured as a series of common problems you might encounter during the synthesis, followed by expert analysis and actionable solutions.
Problem Area 1: Precursor Instability & Handling
Q: My 2-amino-5-bromo-3-fluorothiophenol precursor is a dark, tarry substance, or I see disulfide peaks in my LCMS/NMR analysis. How can I resolve this?
Expert Analysis: This is a classic sign of oxidation. The thiol group is electron-rich and readily dimerizes in the presence of oxygen. The purity of this starting material directly correlates with your potential maximum yield.
Solutions:
-
Purification: If you suspect oxidation, you can attempt to reduce the disulfide back to the thiol. A common laboratory method involves treatment with a reducing agent like sodium borohydride (NaBH₄) or zinc dust in an acidic medium, followed by a careful workup.
-
Inert Atmosphere: Always handle and store 2-aminothiophenols under a blanket of nitrogen or argon. When weighing and transferring the material, do so as quickly as possible or within a glovebox.
-
Fresh is Best: Whenever possible, use the aminothiophenol immediately after its synthesis and purification. If it must be stored, keep it in a sealed, amber vial under an inert atmosphere at low temperatures (-20°C).
Problem Area 2: Low Yield in the Cyclization Reaction
Q: I have confirmed my starting material is pure, but my reaction stalls, and I'm getting low conversion to the final benzothiazole product. What should I investigate?
Expert Analysis: Low conversion, assuming pure starting materials, points directly to suboptimal reaction conditions. The key is to facilitate two steps: initial N-acylation followed by an acid-catalyzed intramolecular cyclization and dehydration.
Solutions & Optimization Parameters:
-
Catalyst/Solvent System: The choice of acid catalyst is critical.
-
Polyphosphoric Acid (PPA): Often the most effective choice. It serves as the solvent, a strong acid catalyst, and a powerful dehydrating agent, driving the equilibrium towards the product. The main drawback is a viscous reaction mixture and a more challenging workup.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): A highly effective alternative to PPA, often less viscous and easier to handle.
-
Acetic Acid (as solvent): Can work, but may require a co-catalyst like a small amount of concentrated H₂SO₄ or HCl to promote the dehydration step.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the polar reaction mixture.[1]
-
-
Temperature Control: This reaction is temperature-dependent.
-
Initial N-acylation with acetyl chloride or anhydride can often be done at room temperature or slightly below.
-
The cyclization/dehydration step typically requires heating. A good starting point is 80-120°C. Monitor the reaction progress by TLC or LC-MS to avoid overheating, which can lead to decomposition and tar formation.
-
-
Stoichiometry: Ensure you are using at least one equivalent of your acetylating agent. A slight excess (e.g., 1.1 to 1.2 equivalents) of acetic anhydride or acetyl chloride can help drive the initial acylation to completion.
Visual Workflow: Primary Synthetic Route
The following diagram illustrates the standard and recommended synthetic pathway.
Caption: Primary synthesis pathway for the target benzothiazole.
Problem Area 3: Product Purification Challenges
Q: The reaction seems to have worked, but I am left with a dark, oily crude product that is difficult to purify by column chromatography or recrystallization.
Expert Analysis: Purification issues often stem from side reactions or incomplete reactions. Dark coloration suggests the formation of polymeric or baseline impurities, often due to excessive heat or oxygen exposure.
Solutions:
-
Aqueous Workup: After the reaction is complete, quenching the mixture is a critical step. For PPA reactions, pouring the hot mixture slowly into a vigorously stirred ice/water slurry is effective. This hydrolyzes the PPA and precipitates the crude product. Be cautious as this is highly exothermic.
-
Neutralization: After quenching, the acidic solution must be carefully neutralized with a base (e.g., NaOH, NaHCO₃ solution) to a neutral or slightly basic pH before extraction.
-
Extraction: Use a robust organic solvent like ethyl acetate or dichloromethane for extraction.[4] Washing the combined organic layers with brine can help remove residual water.
-
Decolorization: If the crude extract is intensely colored, you can stir it with a small amount of activated charcoal for 15-20 minutes before filtering through Celite. Be aware that charcoal can also adsorb some of your product, so use it judiciously.
-
Recrystallization Solvent Screening: Finding the right solvent is key. Start with a solvent in which the compound has good solubility when hot and poor solubility when cold. Common systems for benzothiazoles include:
-
Ethanol/Water
-
Isopropanol
-
Hexane/Ethyl Acetate
-
Toluene
-
Troubleshooting Decision Tree
This flowchart provides a logical sequence of steps to diagnose and solve yield issues.
Caption: A decision tree for troubleshooting low synthesis yield.
Data Summary: Impact of Reaction Conditions
The following table summarizes how different parameters in the cyclization of 2-aminothiophenols generally affect the reaction outcome. Use this as a guide for your optimization experiments.
| Parameter | Condition A (Moderate Yield) | Condition B (High Yield) | Rationale & Key Considerations |
| Acetylating Agent | Acetic Acid | Acetic Anhydride | Acetic anhydride is more electrophilic, leading to faster N-acylation under milder conditions. |
| Catalyst/Medium | Refluxing Acetic Acid | Polyphosphoric Acid (PPA) at 100-120°C | PPA is a superior dehydrating agent, aggressively shifting the equilibrium to favor the cyclized product.[1][3] |
| Atmosphere | Ambient Air | Inert (Nitrogen or Argon) | Prevents the oxidative dimerization of the starting 2-aminothiophenol, a major source of yield loss. |
| Temperature | 80-100°C | 100-140°C | Higher temperatures accelerate the dehydration step but must be balanced against the risk of thermal decomposition. |
| Workup | Simple Extraction | Quench in Ice -> Neutralize -> Extract | A controlled quench of PPA is crucial for precipitating the product and preventing side reactions during workup. |
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound.
Materials:
-
2-Amino-5-bromo-3-fluorothiophenol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Polyphosphoric Acid (PPA) (10-20x weight of the aminothiophenol)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. Charge the flask with polyphosphoric acid (PPA).
-
Inerting: Heat the PPA gently (e.g., to 80°C) under a stream of nitrogen for 15-20 minutes to drive off any dissolved oxygen and moisture. Cool to approximately 40-50°C.
-
Addition of Thiophenol: Under a positive pressure of nitrogen, add the 2-amino-5-bromo-3-fluorothiophenol to the PPA. Stir until a homogeneous solution or fine suspension is formed.
-
Acylation: Add acetic anhydride dropwise to the mixture. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 100-120°C. Monitor the progress of the reaction by TLC or LC-MS (a typical reaction time is 2-6 hours).
-
Quenching: Once the reaction is complete, cool the mixture to about 80-90°C. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Very carefully and slowly, pour the hot reaction mixture into the ice slurry. The product should precipitate as a solid.
-
Neutralization: Allow the mixture to stir until all the ice has melted. Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by silica gel column chromatography to afford the pure this compound.
References
- Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., et al. (2012). Synthesis of 2-amino- and 2-mercapto-benzothiazole derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 819–825.
- Xiao, R., Hao, W., Ai, J., & Cai, M. Z. (2012). A practical synthesis of 2-aminobenzothiazoles via the tandem reactions of 2-haloanilines with isothiocyanates catalyzed by immobilization of copper in MCM-41. The Journal of Organic Chemistry, 77(17), 7597-7602.
- S. K. Sahoo, et al. (2012). Recent Advances in the Synthesis of Benzothiazoles.
- Patil, S. A., Patil, R., & Miller, D. D. (2011). Recent advances in the synthesis of 2-substituted-benzothiazoles.
- Nasr-Esfahani, M., et al. (2014). A facile route to synthesize 2-substituted benzothiazoles using Cu(II)-containing nano-silica triazine dendrimer supported over SiO2 as a catalyst. RSC Advances, 4(56), 29633-29640.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Ben-Alloum, A., Bakkas, S., & Soufiaoui, M. (1997). A new convenient synthesis of 2-arylbenzothiazoles under microwave irradiation. Tetrahedron Letters, 38(36), 6395-6396.
- Hutchinson, I., et al. (2000). A versatile synthesis of 2-arylbenzothiazoles and its application to the synthesis of the antitumor agent 2-(4-aminophenyl)benzothiazole. Tetrahedron Letters, 41(23), 4683-4687.
- Kamal, A., et al. (2015). A convenient route to 2-organyl benzothiazoles from 2-aminothiophenols and the derivatives of dimethylformamide. Tetrahedron Letters, 56(23), 3293-3296.
Sources
Technical Support Center: Purification of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole and its Byproducts
Welcome to the technical support center for the purification of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and purity of your compound.
I. Understanding the Chemistry: Potential Byproducts and Impurities
The purification strategy for this compound is intrinsically linked to the synthetic route employed for its preparation. By understanding the potential side reactions, you can anticipate the nature of the impurities and devise a targeted purification plan. Two common synthetic pathways are generally considered, each with its own set of potential byproducts.
A. Pathway 1: Cyclization of a Substituted Thioanilide
This route typically involves the reaction of 2-amino-5-bromo-3-fluorothiophenol with an acetylating agent (like acetic anhydride or acetyl chloride) followed by cyclization.
Potential Byproducts:
-
Unreacted Starting Materials: Residual 2-amino-5-bromo-3-fluorothiophenol and the acetylating agent.
-
Incomplete Cyclization Products: N-(5-bromo-3-fluorophenyl)thioacetamide may persist if the cyclization is not driven to completion.
-
Oxidation Products: The thiophenol starting material is susceptible to oxidation, leading to the formation of disulfide-linked impurities.
-
Over-acetylation: Di-acetylation of the starting aniline can occur, leading to impurities that may be challenging to remove.
B. Pathway 2: Electrophilic Bromination of 4-Fluoro-2-methyl-1,3-benzothiazole
This pathway involves the direct bromination of the pre-formed 4-Fluoro-2-methyl-1,3-benzothiazole core. The primary challenge here is controlling the regioselectivity of the bromination.
Potential Byproducts:
-
Regioisomers: The primary byproduct is often the undesired regioisomer, 7-Bromo-4-fluoro-2-methyl-1,3-benzothiazole . The directing effects of the fluorine and the thiazole ring influence the position of bromination.
-
Poly-brominated Species: Over-bromination can lead to the formation of di-bromo or even tri-bromo benzothiazoles.
-
Unreacted Starting Material: Incomplete bromination will result in the presence of the starting material, 4-Fluoro-2-methyl-1,3-benzothiazole.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: My NMR spectrum shows a mixture of two major isomers that I can't separate by simple recrystallization. What are they likely to be and how can I separate them?
A1: The two major isomers are most likely the desired This compound and the regioisomeric byproduct, 7-Bromo-4-fluoro-2-methyl-1,3-benzothiazole . Due to their similar polarities and physical properties, simple recrystallization is often insufficient for complete separation.
Recommended Action:
-
Column Chromatography: This is the most effective method for separating these isomers. A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate or cyclohexane/dichloromethane) is recommended. Careful optimization of the solvent system is crucial.
-
Preparative HPLC: For higher purity requirements, preparative reverse-phase HPLC can provide excellent separation.
Q2: I have a persistent impurity with a mass corresponding to the disulfide of my starting thiophenol. How can I remove it?
A2: Disulfide byproducts are common when working with thiophenols due to their susceptibility to oxidation.
Recommended Action:
-
Reductive Workup: Before purification, consider a mild reductive workup of your crude product. This can be achieved by washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate.
-
Chromatography: These disulfide impurities are typically less polar than the desired product and can often be separated by silica gel chromatography.
Q3: My final product has a persistent yellow color, even after recrystallization. What could be the cause and how can I decolorize it?
A3: A persistent yellow color can be due to trace amounts of oxidized impurities or residual starting materials from certain synthetic routes.
Recommended Action:
-
Activated Charcoal Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the charcoal. Recrystallize the decolorized solution.
-
Multiple Recrystallizations: Sometimes, sequential recrystallizations from different solvent systems can effectively remove color impurities.
Q4: How can I confirm the regiochemistry of my final product to ensure it is the 6-bromo isomer and not the 7-bromo isomer?
A4: Unambiguous structural confirmation is critical.
Recommended Action:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for the 6-bromo and 7-bromo isomers. For the 6-bromo isomer, you would expect to see two doublets in the aromatic region. For the 7-bromo isomer, you would also see two doublets, but their chemical shifts and coupling constants will differ.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring will be different for the two isomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments can provide definitive evidence for the connectivity of the atoms and confirm the substitution pattern.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can show through-space interactions between protons, which can help to confirm the regiochemistry.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural proof.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common purification issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Product loss during multiple purification steps. - Inefficient extraction from the reaction mixture. - Co-elution of product with a major byproduct during chromatography. | - Minimize the number of purification steps where possible. - Optimize extraction pH and solvent. - Re-optimize chromatography conditions (gradient, solvent system). |
| Broad Peaks in HPLC Analysis | - Sample overloading on the column. - Presence of acidic or basic impurities. - Poor solubility of the compound in the mobile phase. | - Reduce the injection volume or concentration. - Add a small amount of a modifier (e.g., trifluoroacetic acid for reverse phase) to the mobile phase. - Change the mobile phase composition to improve solubility. |
| Inconsistent Recrystallization Results | - Supersaturation issues. - Presence of oily impurities preventing crystallization. - Inappropriate solvent choice. | - Try seeding the solution with a small crystal of pure product. - Perform a pre-purification step (e.g., a quick silica plug) to remove oils. - Screen a wider range of solvents and solvent mixtures for recrystallization. |
| Product Degradation on Silica Gel | - The compound is sensitive to the acidic nature of silica gel. | - Use neutral or basic alumina for chromatography. - Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
IV. Experimental Protocols
A. Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for the separation of the 6-bromo and 7-bromo isomers.
-
Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution: Start with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting gradient could be 100% hexane, gradually moving to 5-10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using the same solvent system.
-
Product Isolation: Combine the fractions containing the pure desired isomer and evaporate the solvent under reduced pressure.
B. Protocol 2: Recrystallization
This protocol is for the general purification of the product from less soluble or more soluble impurities.
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for benzothiazole derivatives include ethanol, isopropanol, toluene, or mixtures like hexane/ethyl acetate.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
V. Visualization of the Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: Purification and analysis workflow for this compound.
VI. Logic of Impurity Formation
The following diagram illustrates the logical pathways leading to the formation of key byproducts during the synthesis of this compound via electrophilic bromination.
Caption: Logical pathways of byproduct formation during bromination.
VII. References
-
Lead Sciences. This compound. [Link]
-
Reddy, D. R. S., & Namratha, J. R. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(1), 235-240.
-
Li, G., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(11), 3143. [Link]
-
Inglis, G. G. A., et al. (2020). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 85(15), 9572-9583. [Link]
-
Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3446–o3447. [Link]
-
Tan, S. E., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 13(4). [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
-
Lee, J.-H., et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Journal of the American Chemical Society, 143(31), 12219–12226. [Link]
-
Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414.
-
Guo, Y., et al. (2021). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 26(23), 7209. [Link]
Technical Support Center: Reaction Optimization for 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Welcome to the technical support guide for the synthesis and optimization of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole . As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. This guide is structured as a series of questions you might encounter during your work, offering not just solutions but the underlying chemical principles to empower your research.
Troubleshooting Guide
This section addresses specific experimental challenges. The diagnostic process is summarized in the workflow diagram below.
Caption: Troubleshooting workflow for benzothiazole synthesis.
Q1: My reaction yield is extremely low or I'm getting no product at all. What are the primary causes?
This is a common and frustrating issue in heterocyclic synthesis. Based on experience, the problem often lies in one of three areas: starting material integrity, reaction conditions, or incomplete conversion.
Table 1: Troubleshooting Low/No Product Yield
| Potential Cause | Recommended Solutions & Scientific Rationale |
|---|---|
| Poor Starting Material Quality | Verify the purity of your 2-amino-5-bromo-3-fluorothiophenol. Thiophenols are notoriously susceptible to air oxidation, which leads to the formation of a disulfide byproduct.[1] This disulfide is unreactive under typical condensation conditions, effectively reducing the concentration of your key starting material. Action: Use a freshly opened bottle of the aminothiophenol or purify it before use. Running a quick NMR or TLC of the starting material can confirm its integrity. |
| Suboptimal Reaction Conditions | The energy landscape of this reaction is sensitive to solvent, temperature, and catalysis. Some benzothiazole syntheses proceed at room temperature, while others require significant heating to overcome the activation energy for cyclization.[1] Action: If your reaction is at room temperature, try incrementally increasing the heat (e.g., to 50 °C, then 80 °C) while monitoring by TLC. Conversely, if you are running the reaction hot and observing decomposition (indicated by charring or numerous TLC spots), consider lowering the temperature. The choice of solvent (e.g., ethanol, DMF, DMSO) also plays a critical role in reactant solubility and reaction rate.[1] |
| Inadequate Catalyst Activity or Choice | Many benzothiazole syntheses are acid- or metal-catalyzed. The catalyst facilitates the key condensation and cyclization steps. If using a catalyst, its activity may be compromised, or it may not be suitable for your specific substrates. Action: Ensure your catalyst is active and dry. Consider screening different types of catalysts; for instance, some reactions benefit from Lewis acids, while others use oxidative catalysts.[2][3] |
| Reaction Has Stalled | It's crucial to confirm that the reaction has genuinely finished. Action: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1] Spot the reaction mixture alongside the starting materials. If you still see a significant amount of starting material after the prescribed reaction time, the reaction is likely stalled and may require extended time, increased temperature, or an additional charge of a catalyst. |
Q2: My TLC shows multiple product spots and purification is a nightmare. What's causing these impurities?
The formation of multiple byproducts is typically due to side reactions involving unstable reagents or intermediates.
-
Oxidation of 2-Aminothiophenol: As mentioned, the thiol group can oxidize to form a disulfide. This is one of the most common byproducts.
-
Expert Insight: Performing the reaction under an inert atmosphere (nitrogen or argon) is a simple and highly effective way to minimize this side reaction.[1] This creates an oxygen-free environment, protecting the sensitive thiol group.
-
-
Self-Condensation: The acetyl source (e.g., acetic anhydride or acetyl chloride) or any aldehyde/ketone impurities can potentially undergo self-condensation under certain conditions, leading to undesired oligomeric byproducts.[1]
-
Expert Insight: Ensure the purity of all reagents and control the stoichiometry carefully. Adding the electrophilic partner (the acetyl source) slowly to the reaction mixture can help minimize its self-reaction.
-
-
Product Instability on Silica Gel: Benzothiazole derivatives, with their basic nitrogen atom, can sometimes interact strongly with or even decompose on the acidic surface of standard silica gel.[1]
-
Expert Insight: If you observe streaking on your TLC plates or significant product loss during column chromatography, switch to a different stationary phase. Neutral alumina is an excellent alternative.[1] Alternatively, you can "deactivate" silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.5-1%).
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most fundamental and widely used method for synthesizing the 2-substituted benzothiazole core is the condensation of a 2-aminothiophenol with a carbonyl-containing compound or its equivalent.[4][5] For your target molecule, this involves the reaction of 2-amino-5-bromo-3-fluorothiophenol with a reagent that can provide the 2-methyl group, such as acetic acid or acetyl chloride.[6]
The reaction proceeds via two key steps:
-
Condensation: The amino group of the thiophenol attacks the carbonyl carbon of the acetyl source to form a Schiff base or amide intermediate.
-
Cyclization: An intramolecular attack by the thiol group, followed by dehydration or elimination, forms the stable thiazole ring.
Caption: General synthesis of 2-methyl-benzothiazoles.
Q2: What are the most critical parameters to optimize for this reaction?
Optimizing a reaction is a systematic process of varying key parameters to find the conditions that provide the best balance of yield, purity, and reaction time. For benzothiazole synthesis, the following are paramount.
Table 2: Key Parameters for Reaction Optimization
| Parameter | Importance & Scientific Rationale | Typical Ranges & Options |
|---|---|---|
| Catalyst | Many syntheses require a catalyst to promote the condensation and/or the subsequent oxidative cyclization. The choice depends on the specific pathway.[2][3] Metal catalysts (e.g., Cu, Pd, Ru) can facilitate oxidative coupling, while acid catalysts activate the carbonyl group.[2][7] | Metal-based: Cu(II), RuCl₃, Pd(OAc)₂.[2][7] Acid: Acetic Acid (can be solvent and catalyst), p-TsOH. Green: Reusable catalysts, iodine.[4] |
| Solvent | The solvent must solubilize the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF or DMSO are common, as is ethanol.[1][4] In some "green" protocols, water is used.[1][4] | Ethanol, DMF, DMSO, Toluene, Water.[1][4] Solvent-free conditions have also been reported.[4] |
| Temperature | Temperature provides the necessary activation energy. While some modern methods work at room temperature, many traditional syntheses require reflux conditions.[1][4][5] | Room Temperature (20-25°C) to Reflux (80-120°C). Microwave-assisted synthesis can dramatically reduce reaction times by rapid, efficient heating.[1] |
| Atmosphere | As discussed, the 2-aminothiophenol starting material is prone to oxidation.[1] Running the reaction under an inert atmosphere (N₂ or Ar) is a critical parameter for achieving high yields and purity. | Air (for oxidative cyclizations) or Inert (N₂/Ar) to protect sensitive functional groups. |
Q3: What are the best practices for handling reagents and setting up this reaction?
Given the nature of the reactants, specific handling procedures are essential for safety and success.
-
Fume Hood: 2-aminothiophenols have a strong, unpleasant odor and should always be handled in a well-ventilated chemical fume hood.[1]
-
Inert Atmosphere: If not performing an oxidative coupling, set up your reaction flask under a positive pressure of nitrogen or argon. This involves using a Schlenk line or a balloon filled with the inert gas.
-
Reagent Purity: Always use high-purity starting materials. As noted, the purity of the aminothiophenol is especially critical.
-
Monitoring: Prepare a TLC chamber before you start. The standard method is to spot the starting materials on one lane and the reaction mixture on another. This allows you to visually track the consumption of reactants and the formation of the product.[1] Visualization is typically done with a UV lamp.[1]
References
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from [Link]
- Bobbili, K. R., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect.
- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics.
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
MDPI. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Retrieved from [Link]
Sources
Technical Support Center: Strategies for Overcoming the Low Reactivity of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Welcome to the technical support center for 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this specific benzothiazole derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this molecule and achieve your desired synthetic outcomes.
Understanding the Challenge: The Reactivity Profile of this compound
The low reactivity of this compound in common cross-coupling and nucleophilic substitution reactions can be attributed to a combination of electronic and steric factors. The benzothiazole ring system itself is electron-rich, which can disfavor oxidative addition in palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom at the 4-position and a methyl group at the 2-position further modulates the electronic and steric environment of the C-Br bond at the 6-position, often rendering it less susceptible to reaction under standard conditions.
This guide will focus on providing practical solutions and rationales for overcoming these hurdles in three key reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A1: Low reactivity in Suzuki-Miyaura coupling is a common issue with electron-rich or sterically hindered aryl bromides. The key factors to investigate are the palladium catalyst system (precatalyst and ligand), the base, and the solvent. Standard conditions (e.g., Pd(PPh₃)₄ and Na₂CO₃) are often insufficient. You will likely need a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand, to facilitate the rate-limiting oxidative addition step. Additionally, the choice of base is critical for an efficient transmetalation step.
Q2: I am observing significant debromination of my starting material in my cross-coupling attempts. What causes this and how can I prevent it?
A2: Debromination is a common side reaction, particularly with electron-rich aryl bromides. It can be promoted by certain palladium-hydride species that can form in the catalytic cycle. To minimize debromination, ensure your reaction is conducted under a strictly inert atmosphere. The choice of ligand and base can also be crucial. Using bulky, electron-rich ligands can sometimes suppress this side reaction. Screening different bases is also recommended, as their nature can influence the formation of palladium-hydride species.
Q3: Is Nucleophilic Aromatic Substitution (SNAr) a viable strategy for functionalizing this molecule at the 6-position?
A3: While the C-Br bond is a potential site for SNAr, this reaction typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the Meisenheimer intermediate.[1][2] In this compound, the overall electronic nature of the ring is not strongly electron-deficient, which makes traditional SNAr challenging. However, the fluorine at the 4-position is also a potential leaving group for SNAr, though this would lead to a different product. For substitution at the bromine position, very strong nucleophiles and harsh reaction conditions might be required, often leading to side reactions. Modern methods, such as photoredox catalysis, have shown promise for SNAr on electron-rich fluoroarenes and could be an alternative avenue to explore.[3]
Q4: Can the nitrogen atom in the benzothiazole ring interfere with the palladium catalyst?
A4: Yes, the Lewis basic nitrogen atom in the benzothiazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is a known challenge when working with nitrogen-containing heterocycles in cross-coupling reactions.[4] The use of bulky ligands can help to mitigate this issue by sterically shielding the palladium center and favoring the desired catalytic cycle.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Low or no conversion in the Suzuki-Miyaura coupling of this compound is a primary challenge. This section provides a systematic approach to troubleshooting and optimizing your reaction.
Initial Diagnosis and Key Parameters
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For an unreactive substrate like this compound, the oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-limiting step.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Matrix: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | 1. Inactive Catalyst System: Pd(PPh₃)₄ or similar simple catalysts may not be active enough. | Upgrade to a more active catalyst system. Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. Good starting points include XPhos, SPhos, or RuPhos.[5] Consider using a pre-formed palladacycle precatalyst for improved activity and reproducibility. |
| 2. Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step. Weaker bases like Na₂CO₃ may be insufficient. | Screen stronger bases. K₃PO₄, Cs₂CO₃, or KF are often more effective for challenging substrates.[6] Ensure the base is of high purity and, if necessary, freshly ground. | |
| 3. Inappropriate Solvent: Solvent choice affects solubility and catalyst stability. | Experiment with different solvents. Aprotic polar solvents like 1,4-dioxane, 2-methyltetrahydrofuran (2-MeTHF), or toluene are commonly used. Sometimes a mixture with water (e.g., dioxane/water) can be beneficial. | |
| Significant Debromination | 1. Formation of Pd-H Species: These can arise from side reactions and lead to hydrodehalogenation. | Ensure a strictly inert atmosphere. Thoroughly degas all solvents and reagents. Consider adding a scavenger for Pd-H species, although this is a more advanced technique. The choice of ligand and base can also influence this; screening is recommended. |
| 2. Impure Reagents: Water or other protic impurities can be a source of protons. | Use anhydrous solvents and high-purity reagents. Dry solvents over molecular sieves before use. | |
| Poor Reproducibility | 1. Catalyst Inconsistency: In situ generation of the active Pd(0) species can be variable. | Use a well-defined palladium precatalyst. G2, G3, or G4 Buchwald precatalysts offer greater consistency.[5] |
| 2. Reagent Quality: Variability in the quality of the boronic acid, base, or solvent. | Use fresh, high-purity reagents from a reliable source. Boronic acids can degrade upon storage. |
Recommended Starting Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and temperature may be necessary for your specific boronic acid partner.
Diagram 2: Suzuki-Miyaura Experimental Workflow
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the boronic acid, and the base.
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium precatalyst, followed by the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with unreactive aryl bromides is highly dependent on the catalyst system.
Understanding the Catalytic Cycle
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination. For electron-rich substrates, the reductive elimination step to form the C-N bond can be challenging.
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Matrix: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | 1. Inappropriate Ligand: Standard phosphine ligands are generally ineffective. | Employ bulky, electron-rich biarylphosphine ligands. Ligands such as XPhos, RuPhos, or BrettPhos are specifically designed to facilitate both oxidative addition and reductive elimination.[7] |
| 2. Incorrect Base: The base must be strong enough to deprotonate the amine (or the amine-palladium complex) but not so strong as to cause side reactions. | Screen a range of bases. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices. The optimal base can be highly substrate-dependent. | |
| 3. Catalyst Poisoning: The amine substrate or product can sometimes inhibit the catalyst. | Increase catalyst loading. If inhibition is suspected, a higher catalyst loading (e.g., 5-10 mol%) may be necessary. Also, ensure high-purity reagents. | |
| Side Product Formation | 1. Hydrodehalogenation: Similar to Suzuki coupling, formation of debrominated starting material can occur. | Ensure stringent inert conditions. The choice of ligand can also be critical; ligands from the Buchwald portfolio are generally designed to minimize this pathway. |
| 2. Amine Scrambling/Dimerization: Can occur under certain conditions, especially with primary amines. | Optimize reaction temperature and time. Lowering the temperature or reducing the reaction time once the starting material is consumed can help. |
Recommended Starting Protocol: Buchwald-Hartwig Amination
This protocol provides a general starting point. The choice of ligand and base is critical and may require screening for optimal results with your specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under a flow of inert gas, add the palladium precatalyst, the base, this compound, and a stir bar to a dry Schlenk flask or microwave vial.
-
Seal the vessel. If not in a glovebox, evacuate and backfill with an inert gas three times.
-
Add the degassed solvent, followed by the amine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Alternative Strategies: Nucleophilic Aromatic Substitution (SNAr)
As mentioned, classical SNAr on this compound at the C-Br position is expected to be difficult due to the electron-rich nature of the ring system. However, for certain strong nucleophiles or through modern catalytic methods, this pathway might be accessible.
Considerations for SNAr:
-
At the C-Br position: This would require a very strong nucleophile and likely high temperatures. Side reactions and low yields are anticipated.
-
At the C-F position: The C-F bond can also be a site for SNAr, especially if there are activating groups. In this molecule, the benzothiazole ring itself may provide some activation. The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, because the first step (nucleophilic attack) is rate-determining, and fluorine's high electronegativity makes the carbon atom more electrophilic.[8]
-
Modern Approaches: Recent advances in photoredox catalysis have enabled SNAr on unactivated and even electron-rich aryl fluorides.[3] This approach involves the generation of a radical cation from the fluoroarene, which is then highly susceptible to nucleophilic attack. This could be a promising, albeit more advanced, strategy to explore for the functionalization of this compound.
Due to the likely low reactivity under standard SNAr conditions, a detailed protocol is not provided as a primary recommendation. Researchers interested in this route should consult the literature on SNAr of electron-rich heteroaromatic halides and consider screening a wide range of conditions, including high temperatures and strong, non-basic nucleophiles in polar aprotic solvents like DMSO or DMF.
References
-
Doni, E., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16958–16964. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. Available at: [Link]
-
Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2020). Robust Buchwald–Hartwig amination enabled by ball-milling. Available at: [Link]
-
ACS Publications. (2021). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
PubMed. (2003). Palladium charcoal-catalyzed Suzuki-Miyaura coupling to obtain arylpyridines and arylquinolines. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Organic Chemistry Portal. (2021). Suzuki Coupling. Available at: [Link]
-
Lead Sciences. This compound. Available at: [Link]
- Google Patents. (2015). Synthesizing process of 2, 6-dibromo benzothiazole.
-
ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available at: [Link]
-
PubChem. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. Available at: [Link]
-
PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Available at: [Link]
-
Aaron Chemicals. 5304-21-2 | MFCD00466580 | 6-Bromo-2-methylbenzo[d]thiazole. Available at: [Link]
Sources
- 1. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
"6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole" stability issues in solution
Welcome to the technical support center for 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole (CAS No: 1427433-65-5). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. While specific stability data for this molecule is not extensively published, this document synthesizes information from related benzothiazole structures and fundamental chemical principles to provide robust troubleshooting advice and best practices.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a dry environment at room temperature.[1][2] Protecting the compound from moisture and light is crucial for long-term stability. For extended storage, keeping it in a desiccator is advisable.
Q2: What solvents are suitable for dissolving this compound?
A2: Based on the structure and similar heterocyclic compounds, this compound is expected to be soluble in a range of common organic solvents. The choice of solvent can impact stability, so it is essential to select one that is appropriate for your experimental conditions and to prepare solutions fresh whenever possible.
| Solvent | Anticipated Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | High | A good initial choice for creating stock solutions. May need to be protected from moisture. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, ensure the use of an anhydrous grade. |
| Dichloromethane (DCM) | Moderate to High | A common solvent for reactions and analysis. Be aware of potential photodegradation in chlorinated solvents.[3][4] |
| Tetrahydrofuran (THF) | Moderate | Ensure the use of an anhydrous and peroxide-free grade. |
| Acetonitrile (ACN) | Moderate | A common solvent for HPLC and other analytical techniques. |
| Methanol/Ethanol | Low to Moderate | Protic solvents may participate in degradation pathways under certain conditions. |
| Water | Very Low | The compound is not expected to be soluble in aqueous solutions without a co-solvent. |
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this molecule are not detailed in the literature, benzothiazole derivatives can be susceptible to several degradation mechanisms:
-
Hydrolysis: The thiazole ring can be susceptible to hydrolysis, particularly under basic (high pH) conditions, which could lead to ring-opening.[5] Studies on related benzothiazolium salts show rapid decomposition at pH 8.[5]
-
Photodegradation: Benzothiazoles are known to be photosensitive.[3][4][6][7] Exposure to UV or even ambient light can lead to a variety of reactions, including photoisomerization and oxidation, especially in the presence of photosensitizing solvents like dichloromethane.[3][4]
-
Oxidation: The sulfur atom in the benzothiazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or reactive oxygen species generated photochemically.[3]
-
Reaction with Nucleophiles: The benzothiazole ring can react with strong nucleophiles, potentially leading to substitution or ring-opening.
Q4: How does the fluorine and bromine substitution affect the stability of the molecule?
A4: The electron-withdrawing nature of the fluorine and bromine atoms can influence the reactivity and stability of the benzothiazole ring. Fluorine substitution, in particular, is known to modulate the electronic properties of the benzothiazole core, which can impact its stability and biological activity.[8][9][10][11] The presence of these halogens may also influence the molecule's susceptibility to nucleophilic aromatic substitution under certain conditions.
II. Troubleshooting Guide: Stability Issues in Solution
This guide provides a systematic approach to diagnosing and resolving common stability-related issues encountered during experiments.
Issue 1: I am seeing a decrease in the concentration of my compound over time in my stock solution.
Possible Causes & Solutions:
-
Degradation due to pH:
-
Diagnosis: Measure the pH of your solution if it is aqueous or buffered. Are you working under basic conditions?
-
Solution: If possible, buffer your solution to a neutral or slightly acidic pH (pH < 7).[5] For organic stock solutions, ensure that no basic contaminants are present. Prepare fresh solutions before each experiment.
-
-
Photodegradation:
-
Diagnosis: Is your solution exposed to ambient light or UV radiation?
-
Solution: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Minimize exposure to light during experimental manipulations.
-
-
Hydrolysis from water contamination:
-
Diagnosis: Are you using anhydrous solvents and storing your stock solution in a dry environment?
-
Solution: Use high-purity, anhydrous solvents. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent moisture absorption.
-
Issue 2: I am observing unexpected peaks in my HPLC, LC-MS, or NMR analysis.
Possible Causes & Solutions:
-
Formation of Degradants:
-
Diagnosis: Do the new peaks appear and grow over time? Does their appearance correlate with exposure to light, air, or non-neutral pH?
-
Solution: To identify the cause, set up a small stability study. Aliquot your solution into several vials and expose them to different conditions (e.g., light vs. dark, room temperature vs. 4°C, inert atmosphere vs. air). Analyze the samples at different time points to pinpoint the cause of degradation. This will help you to implement the correct preventative measures as outlined in Issue 1.
-
-
Reaction with Solvent or Additives:
-
Diagnosis: Are you using reactive solvents or additives in your solution? For example, some solvents can contain acidic or basic impurities.
-
Solution: Ensure the purity of your solvents and any other reagents in your solution. If you suspect a reaction, try switching to a more inert solvent.
-
Troubleshooting Workflow for Stability Investigation
Caption: Troubleshooting workflow for investigating stability issues of this compound in solution.
III. Experimental Protocol: Assessing Solution Stability
This protocol provides a basic framework for evaluating the stability of this compound under your specific experimental conditions.
Objective: To determine the stability of this compound in a chosen solvent over a defined period under different environmental conditions.
Materials:
-
This compound
-
High-purity solvent of choice (e.g., DMSO, Acetonitrile)
-
Amber and clear HPLC vials with caps
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in your chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Aliquot the Solution: Distribute the stock solution into the following sets of labeled HPLC vials:
-
Set A (Control): 3 amber vials, to be stored at -20°C.
-
Set B (Room Temp, Dark): 3 amber vials, to be stored at room temperature.
-
Set C (Room Temp, Light): 3 clear vials, to be stored at room temperature on a lab bench.
-
-
Time Point Zero (T=0) Analysis: Immediately after preparation, take an aliquot from the remaining stock solution and analyze it by HPLC or LC-MS to determine the initial peak area and purity. This will serve as your baseline.
-
Incubation and Analysis:
-
Store the prepared vials under their designated conditions.
-
At specified time points (e.g., 2, 4, 8, 24, and 48 hours), remove one vial from each set.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze each sample by HPLC or LC-MS using the same method as the T=0 analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound in each sample to the T=0 sample. A decrease in the peak area indicates degradation.
-
Calculate the percentage of the compound remaining at each time point for each condition.
-
Monitor for the appearance and growth of new peaks, which correspond to degradation products.
-
Data Interpretation:
-
Set A vs. Set B: Will indicate the effect of temperature on stability.
-
Set B vs. Set C: Will indicate the effect of light on stability.
This experiment will provide valuable data to guide you in the proper handling and storage of your solutions for the duration of your research.
IV. References
-
Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. PubMed.
-
Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers.
-
Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. ResearchGate.
-
Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Semantic Scholar.
-
Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. PMC - NIH.
-
Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. ResearchGate.
-
This compound. Lead Sciences.
-
Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Publications.
-
Fluorine-containing benzothiazole as a novel trypanocidal agent: Design, in silico study, synthesis and activity evaluation. ResearchGate.
-
6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole Safety Data Sheets. Echemi.com.
-
Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. PubMed.
-
Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry.
-
The reactions of substituted benzothiazol-2-ylhydrazones with bromine: a route to s-triazolo[3,4-b][3][6]benzothiazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
Importance of Fluorine in Benzazole Compounds. PMC - NIH.
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.
-
Overcoming challenges in the bromination of benzothiazole-2-amines. Benchchem.
-
This compound. MySkinRecipes.
-
Technical Support Center: Synthesis of Hydroxylated Benzothiazole Derivatives. Benchchem.
-
Preventing over-bromination in benzothiazole synthesis. Benchchem.
-
6-Bromo-2-methyl-1,3-benzothiazole | 5304-21-2. Sigma-Aldrich.
-
Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate.
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC - PubMed Central.
-
This compound. PubChemLite.
-
1427433-65-5|this compound. BLDpharm.
-
Benzothiazole. Wikipedia.
-
6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE | 5304-21-2. ChemicalBook.
-
This compound | 1427433-65-5 | CHC43365. Biosynth.
-
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. PubChem.
-
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis. chemicalbook.
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.
-
6-Bromo-2-methylsulfanyl-1,3-benzothiazole. PMC - NIH.
-
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1h-benzo[d]imidazole. Pharmaffiliates.
-
6-Bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole | 1231930-33-8. Biosynth.
-
1231930-33-8|6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. BLDpharm.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound [myskinrecipes.com]
- 3. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Welcome to the technical support center for the synthesis of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this complex heterocyclic compound. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Most Probable Synthetic Pathway
The synthesis of this compound most likely proceeds via the cyclization of an appropriately substituted 2-aminothiophenol with acetic anhydride. This is a variation of the widely used methods for benzothiazole synthesis.[1][2] The key starting material would be 2-amino-5-bromo-3-fluorothiophenol .
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: Low or No Product Yield
Question: I am getting a very low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer: Low yields in benzothiazole synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: The primary precursor, 2-amino-5-bromo-3-fluorothiophenol, is highly susceptible to oxidation.[3] The thiol group (-SH) can readily oxidize to form a disulfide-linked dimer, bis(2-amino-5-bromo-3-fluorophenyl) disulfide. This dimer is unreactive in the cyclization step and represents a loss of your starting material.
-
Solution:
-
Use freshly prepared or purified 2-amino-5-bromo-3-fluorothiophenol.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Store the aminothiophenol precursor under inert gas and at low temperatures.
-
-
-
Incomplete Cyclization: The reaction involves the initial formation of an N-acylated intermediate, N-(4-bromo-2-fluoro-6-mercaptophenyl)acetamide, which then undergoes intramolecular cyclization. Incomplete cyclization can leave you with a significant amount of this intermediate.
-
Solution:
-
Reaction Temperature: Ensure the reaction is heated sufficiently to promote cyclization. A common method involves refluxing in a suitable solvent like glacial acetic acid.[2]
-
Catalyst: While often not strictly necessary with acetic anhydride, a mild acid catalyst can sometimes promote cyclization. However, care must be taken as strong acids can lead to other side reactions.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.
-
Solution: A patent for a similar synthesis of 2-methylbenzothiazole derivatives suggests a reaction temperature between 80-200°C in glacial acetic acid.[2] You may need to optimize the temperature for your specific substrate.
-
FAQ 2: Presence of a Major, Unidentified Byproduct
Question: My reaction mixture shows a significant byproduct with a mass corresponding to the dimer of my starting material. What is this and how can I prevent its formation?
Answer: This is a classic issue in benzothiazole synthesis. The byproduct you are observing is almost certainly the disulfide dimer, bis(2-amino-5-bromo-3-fluorophenyl) disulfide .
As mentioned in FAQ 1, 2-aminothiophenols are prone to oxidation. The electron-withdrawing effects of the bromine and fluorine atoms on the aromatic ring can influence the oxidation potential of the thiol group.
Prevention Strategies:
-
Inert Atmosphere: This is the most effective way to prevent oxidation. Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reducing Agents: In some cases, a small amount of a mild reducing agent can be added to the reaction mixture to scavenge any oxidized species, though this requires careful optimization to avoid interference with the main reaction.
FAQ 3: Formation of Multiple Products (Isomers)
Question: I am observing multiple spots on my TLC plate that seem to be isomers of the desired product. Why is this happening?
Answer: The formation of regioisomers is a known challenge in the synthesis of unsymmetrically substituted benzothiazoles.[4] While your target molecule has a defined substitution pattern, impurities in your starting materials or unexpected rearrangements could lead to isomeric byproducts.
-
Purity of the Starting Aniline: The synthesis of your 2-amino-5-bromo-3-fluorothiophenol precursor is critical. If the starting aniline (e.g., 4-bromo-2,6-difluoroaniline or a related compound) contains isomeric impurities, these will be carried through the synthesis, resulting in a mixture of benzothiazole isomers that can be very difficult to separate.
-
Solution: Ensure the regiochemical purity of your starting aniline using techniques like NMR and HPLC before proceeding with the thiolation and subsequent cyclization.
-
-
Potential for Rearrangement: While less common in this specific reaction, certain conditions can promote acyl group migration or other rearrangements, especially at high temperatures.
-
Solution: Carefully control the reaction temperature and consider a stepwise approach where the N-acylated intermediate is isolated and purified before cyclization.
-
FAQ 4: Over-Acetylation Side Reaction
Question: I see a byproduct with a higher molecular weight than my product, possibly indicating the addition of another acetyl group. Is this possible?
Answer: Yes, over-acetylation is a potential side reaction, particularly if the reaction conditions are too harsh or if there are other nucleophilic sites in your molecule.
The thiol group of the N-acylated intermediate is nucleophilic and can react with acetic anhydride to form a thioester. This S,N-diacetylated species may not cyclize as readily or may lead to other byproducts.
Mitigation Strategies:
-
Control Stoichiometry: Use a controlled amount of acetic anhydride (closer to 1 equivalent) rather than a large excess.
-
Stepwise Synthesis: A more controlled approach is to first N-acylate the 2-amino-5-bromo-3-fluorothiophenol under milder conditions, isolate the N-(4-bromo-2-fluoro-6-mercaptophenyl)acetamide intermediate, and then subject this purified intermediate to cyclization conditions. This separates the N-acetylation from the cyclization step and prevents S-acetylation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This is a proposed protocol based on analogous syntheses. Optimization will be necessary.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromo-3-fluorothiophenol (1 equivalent).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add glacial acetic acid as the solvent, followed by the slow addition of acetic anhydride (1.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 118°C for acetic acid) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker of ice-water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Starting Material | High Purity 2-amino-5-bromo-3-fluorothiophenol | To avoid isomeric byproducts and ensure good yield. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidative dimerization of the thiophenol. |
| Reagent | Acetic Anhydride | Serves as both the acetylating agent and dehydrating agent for cyclization. |
| Solvent | Glacial Acetic Acid | Common solvent for this type of cyclization, good solubility for reactants. |
| Temperature | Reflux | Provides the necessary energy for the intramolecular cyclization. |
| Monitoring | TLC | To track the consumption of starting material and formation of the product. |
References
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry.
- Synthesis and Cyclization of Benzothiazole: Review.
- Method for preparing 2-methylbenzothiazole derivative.
- How to synthesize 2-amino-3-bromo-5-flooropyridine. Guidechem.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. International Journal of Drug Development and Research.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
- Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions.
- Regioselective protodehalogenation of halogenated benzothiazoles and thiazoles derivatives.
- Synthesis of benzothiazoles. Organic Chemistry Portal.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Regioselective synthesis of new variety of 1,4-benzothiazines.
- (PDF) Synthesis and Cyclization of Benzothiazole: Review.
- Benzothiazole. Wikipedia.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. Journal of Medicinal Chemistry.
- Regioselective synthesis of new variety of 1,4-benzothiazines.
- Synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a cascade reactive sequence. PubMed.
- Green methodologies for the synthesis of 2-aminothiophene. Chemistry of Heterocyclic Compounds.
- Aryl-substituted unsymmetrical benzothiadiazoles: synthesis, structure, and properties. The Journal of Organic Chemistry.
- 2-amino-5-bromo-3-nitrophenol synthesis. ChemicalBook.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Elucidation of the Structure of the 2-amino-3,5-Dibromochalcone Epoxides in Solution and Solid St
- New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. Molecules.
- 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
- Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl-substituted unsymmetrical benzothiadiazoles: synthesis, structure, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of its limited aqueous solubility. As a substituted benzothiazole, this compound is hydrophobic, a characteristic that often leads to difficulties in formulation and can impact bioavailability in preclinical studies.[1][2][3] This guide provides a series of troubleshooting steps and advanced strategies to systematically enhance the solubility of this and similar molecules.
Frequently Asked Questions (FAQs)
Here we address the initial questions that researchers commonly encounter when working with this compound.
Q1: Why is my compound, this compound, not dissolving in aqueous buffers?
A1: The molecular structure of this compound, with its fused benzene and thiazole rings and halogen substituents, confers significant hydrophobicity (lipophilicity).[3] Such molecules have low affinity for polar solvents like water and aqueous buffers, leading to poor solubility. The energy required to break the crystal lattice of the solid compound is not sufficiently compensated by the energy released upon interaction with water molecules.
Q2: I need to prepare a stock solution. What organic solvents should I try first?
A2: For creating a concentrated stock solution, it is advisable to start with common polar apathetic organic solvents. Based on the general solubility of benzothiazole derivatives, the following solvents are recommended for initial screening:[1][4]
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Ethanol
It is crucial to determine the maximum solubility in these solvents and to be mindful of their compatibility with your experimental system, as some organic solvents can be toxic to cells or interfere with assays.
Q3: Can I simply increase the temperature to improve solubility?
A3: Increasing the temperature can enhance the solubility of many organic compounds.[1] However, this approach should be used with caution. You must first verify the thermal stability of this compound. Overheating can lead to degradation, and the compound may precipitate out of the solution upon cooling to ambient temperatures, which can be problematic for experimental reproducibility.
Troubleshooting Guide: Initial Approaches to Solubility Enhancement
If simple solvent selection is insufficient for your experimental needs, the next logical step is to employ more robust formulation strategies. This section provides a workflow for systematically addressing solubility issues.
Workflow for Selecting a Solubility Enhancement Strategy
The following diagram outlines a decision-making process for selecting an appropriate solubility enhancement technique based on the properties of your compound and experimental requirements.
Caption: Decision workflow for solubility enhancement.
Issue 1: The compound precipitates when my organic stock solution is diluted into an aqueous buffer.
Troubleshooting Action: Employ Co-solvency
-
Causality: This precipitation occurs because the solvent environment rapidly changes from a favorable organic one to an unfavorable aqueous one. Co-solvency aims to bridge this gap by creating a solvent mixture that is more hospitable to the hydrophobic compound.[5][6] By adding a water-miscible solvent (a co-solvent) to the aqueous phase, you reduce the overall polarity and the interfacial tension between the compound and the solvent, thereby increasing solubility.[5][7]
-
Recommended Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Glycerin
-
Ethanol
-
-
Experimental Insight: The concentration of the co-solvent should be minimized to the lowest effective level to avoid potential artifacts in biological assays. A screening experiment to test various co-solvents at different concentrations (e.g., 1%, 5%, 10%) is highly recommended.
Issue 2: Co-solvents are not providing sufficient solubility or are incompatible with my experiment.
Troubleshooting Action: Attempt pH Modification
-
Causality: The solubility of ionizable compounds is highly dependent on pH.[8][] The benzothiazole nucleus contains a nitrogen atom that can be protonated (act as a weak base). By lowering the pH of the medium with an acidifying agent, you can protonate this nitrogen, forming a more soluble salt.[10][11]
-
Protocol:
-
Prepare a slurry of the compound in water or your desired buffer.
-
Gradually add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.
-
Once the compound dissolves, the resulting pH is the minimum required for solubilization.
-
-
Self-Validation: It is critical to ensure that the altered pH does not affect the compound's stability or the performance of your assay. A stability study of the compound at the solubilizing pH should be conducted. The use of pH-modifying excipients can create a favorable microenvironment for dissolution directly within a solid dosage form.[12][13]
Advanced Solubility Enhancement Strategies
When initial troubleshooting fails, more advanced formulation technologies are required. These methods alter the physical state of the compound to improve its dissolution characteristics.
Strategy 1: Solid Dispersion
This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[14][15] The goal is to reduce the drug's particle size to a molecular level and convert it from a crystalline to a more soluble amorphous form.[16][17]
-
Mechanism of Action: Solid dispersions enhance solubility through several mechanisms:
-
Particle Size Reduction: At the molecular level, the surface area available for dissolution is maximized.[14][16]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[16]
-
Amorphous State: The amorphous form of a drug has a higher energy state and is more soluble than its stable crystalline form because no energy is needed to break the crystal lattice.[14][16]
-
Caption: Mechanism of solid dispersion for solubility enhancement.
-
Commonly Used Carriers:
Strategy 2: Nanosuspension
This approach involves reducing the particle size of the pure drug to the sub-micron range (typically 200-600 nm).[21][22]
-
Mechanism of Action: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute. By creating nanoparticles, you dramatically increase the surface area, leading to a significant increase in the dissolution rate.[21][23] Nanosuspensions can also increase the saturation solubility of the compound.[22]
-
Key Advantages:
| Technique Comparison | Key Advantage | Primary Mechanism | Suitable For |
| Co-solvency | Simple and rapid to formulate.[25] | Reduces solvent polarity. | Liquid formulations, initial screening. |
| pH Modification | Effective for ionizable drugs. | Converts drug to a more soluble salt form. | Compounds with acidic or basic functional groups. |
| Solid Dispersion | Significant increase in dissolution rate.[16] | Amorphization, increased wettability.[16] | Oral solid dosage form development. |
| Nanosuspension | High drug loading, versatile.[21][23] | Increased surface area.[22] | Poorly soluble drugs in all media, various delivery routes. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic carrier (e.g., PVP K30, HPMC).
-
Dissolution: Dissolve both this compound and the chosen carrier in a suitable common volatile solvent (e.g., methanol or acetone). A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-50°C) to obtain a thin, solid film.
-
Drying: Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Characterization: Scrape the dried film, pulverize it into a fine powder, and characterize it using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions.
-
Solubility Testing: Compare the dissolution profile of the solid dispersion powder to that of the pure crystalline drug in your desired aqueous medium.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Initial Dispersion: Disperse the micronized this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80). The stabilizer is crucial to prevent particle aggregation.
-
High-Shear Mixing: Subject the dispersion to high-shear mixing for 15-30 minutes to ensure a uniform suspension.
-
High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer. This process forces the particle suspension through a tiny gap at very high pressure, causing cavitation and shear forces that break down the drug crystals into nanoparticles.
-
Cycling: Repeat the homogenization cycles until the desired particle size distribution is achieved. This can range from 10 to 50 cycles depending on the compound's properties.
-
Characterization: Measure the particle size and zeta potential of the nanosuspension using a dynamic light scattering (DLS) instrument. A narrow size distribution and a zeta potential of approximately ±30 mV are desirable for good physical stability.
-
Solubility and Dissolution: Evaluate the saturation solubility and dissolution rate of the nanosuspension.[22]
References
- Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. (n.d.). jddtonline.info.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - NIH. (n.d.).
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug - ResearchGate. (n.d.).
- Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- Solubility Enhancement by Solid Dispersion Method: An Overview - ResearchGate. (2025, August 6).
- Cosolvency | PPTX - Slideshare. (n.d.). Slideshare.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Nanosuspension Technology for Solubilizing Poorly Soluble Drug - IT Medical Team. (n.d.). IT Medical Team.
- Enhancing solubility with novel excipients - Manufacturing Chemist. (2025, December 3). Manufacturing Chemist.
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update | Semantic Scholar. (n.d.). Semantic Scholar.
- SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY World Journal of Pharmaceutical and Life Sciences. (2024, January 24). wjpls.org.
- Excipients for Solubility and Bioavailability Enhancement. (2020, June 15).
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
- Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16). European Pharmaceutical Review.
- Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). hrpub.org.
- Cosolvent - Wikipedia. (n.d.). Wikipedia.
- Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023, March 13). wjbphs.com.
- Full article: Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - Taylor & Francis. (2014, January 28). Taylor & Francis Online.
- pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
- Solubility Enhancement Techniques | Pharmaguideline. (n.d.). Pharmaguideline.
- Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs - MDPI. (n.d.). MDPI.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). ijpsr.com.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics - ACS Publications. (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). ijmsdr.com.
- Benzothiazole - Solubility of Things. (n.d.). solubilityofthings.com.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. (n.d.). bepls.com.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.).
- MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). ijpcbs.com.
- Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17). JoVE.
- Benzothiazole | C7H5NS | CID 7222 - PubChem - NIH. (n.d.).
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (2022, July 28). MDPI.
- Benzothiazine derivatives solubility? - ResearchGate. (2024, September 10).
- This compound | 1427433-65-5 | CHC43365 - Biosynth. (n.d.). Biosynth.
- This compound - Lead Sciences. (n.d.). Lead Sciences.
- This compound - PubChemLite. (n.d.). PubChemLite.
- 1427433-65-5|this compound - BLDpharm. (n.d.). BLDpharm.
- 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE | 5304-21-2 - ChemicalBook. (2025, July 24). ChemicalBook.
- Benzothiazole | High-Purity Reagent for Research - Benchchem. (n.d.). Benchchem.
- 6-Bromo-2-methyl-1,3-benzothiazole | 5304-21-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- (PDF) 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - ResearchGate. (n.d.).
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | Chemsrc. (2025, August 31). Chemsrc.
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Technical Support Center: Catalyst Selection for Cross-Coupling of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Here is the technical support center for "6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole" catalyst selection for cross-coupling.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides field-proven insights, troubleshooting advice, and detailed protocols in a direct question-and-answer format to address common challenges in cross-coupling reactions involving this specific substrate.
Part 1: Core Principles & Initial Catalyst Selection
This section addresses fundamental questions regarding the substrate's reactivity and provides a logical framework for selecting a starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its cross-coupling reactivity?
A1: The reactivity of this substrate is governed by a combination of electronic and structural factors:
-
The Carbon-Bromine Bond: The C-Br bond at the 6-position is the primary reactive site for standard palladium-catalyzed cross-coupling. The general reactivity order for aryl halides in oxidative addition is I > Br > Cl > F, making the bromide a reliable handle for these transformations.[1]
-
Heteroaromatic Ring System: The benzothiazole core is a heteroaromatic system. The nitrogen and sulfur heteroatoms can influence the electron density of the ring and, importantly, the nitrogen atom can coordinate to the palladium catalyst. This coordination can sometimes facilitate the rate-limiting oxidative addition step but may also lead to catalyst inhibition or deactivation if not properly managed with the right ligand.[2]
-
Fluorine Substituent: The fluorine atom at the 4-position is strongly electron-withdrawing. This electronic perturbation can impact the energy of the oxidative addition step, a critical phase in the catalytic cycle.
-
Steric Hindrance: The methyl group at the 2-position and the fluorine at the 4-position introduce some steric bulk, which must be considered when selecting the ligand for the catalyst.
Q2: Why are modern palladium precatalysts often recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃?
A2: While traditional palladium sources are effective, modern precatalysts, particularly palladacycles (e.g., G3 or G4 precatalysts), offer superior performance for several reasons.[3] They provide a more reliable and efficient generation of the active L-Pd(0) catalytic species.[1][4][5] This leads to more reproducible reaction outcomes, often under milder conditions and with lower catalyst loadings, by avoiding inconsistent in situ reduction steps that can be sensitive to impurities or reaction conditions.[4][6]
Q3: How do I begin selecting a catalyst system for a new cross-coupling reaction with this substrate?
A3: The optimal catalyst system is highly dependent on the desired transformation (e.g., C-C, C-N, or C-O bond formation). The choice of ligand is the most critical parameter.[7][8] Sterically hindered and electron-rich phosphine ligands are generally required for challenging substrates like heteroaryl halides.[8][9][10] The following workflow provides a rational starting point for catalyst selection.
Caption: Initial catalyst selection workflow.
Part 2: Specific Reaction Guides & Protocols
This section provides detailed starting points for the most common cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the benzothiazole core and various aryl or vinyl boronic acids/esters.[11]
Q: What is a reliable starting point for a Suzuki-Miyaura coupling with this substrate?
A: For heteroaryl bromides, catalyst systems based on electron-rich, sterically hindered biaryl phosphine ligands are highly effective.[8][9][10] A combination of a modern palladium precatalyst with a ligand like SPhos or XPhos is an excellent starting point. An inorganic base such as potassium phosphate is often a good choice as it is effective and generally compatible with a wide range of functional groups.[12]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G3 | Provides reliable activation to the active Pd(0) species.[3] |
| Catalyst Loading | 1-2 mol % | Can often be lowered upon optimization. |
| Ligand | XPhos or SPhos | Included in the precatalyst. If using Pd(OAc)₂, use a 1:2 Pd:Ligand ratio. |
| Base | K₃PO₄ or K₂CO₃ (3 equivalents) | K₃PO₄ is often superior for challenging couplings.[12] |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | Using a slight excess can drive the reaction to completion. |
| Solvent | Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1) | The aqueous phase is crucial for the transmetalation step. |
| Temperature | 80-110 °C | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst oxidation and boronic acid decomposition.[4] |
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.).
-
Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines, which are prevalent in pharmaceuticals.[13][14] This reaction is often more sensitive than C-C couplings and requires careful selection of the catalyst, ligand, and base.[15]
Q: My Suzuki conditions are not working for amination. What catalyst system should I use for a Buchwald-Hartwig reaction?
A: C-N bond formation has a higher activation barrier for reductive elimination compared to C-C coupling. Therefore, it requires specialized, highly electron-rich and sterically demanding ligands to promote this key step.[13][16] Ligands such as RuPhos and BrettPhos, often in combination with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), are the standard for coupling heteroaryl halides.[1]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Pd Precatalyst | RuPhos Pd G3 or BrettPhos Pd G3 | Specifically designed for challenging C-N couplings.[1] |
| Catalyst Loading | 2-4 mol % | C-N couplings may require slightly higher loadings initially. |
| Ligand | RuPhos or BrettPhos | If using Pd₂(dba)₃, use a 1:2.4 Pd:Ligand ratio. |
| Base | NaOtBu or LHMDS (1.5 equivalents) | NaOtBu offers high rates but is incompatible with some functional groups.[1][15] |
| Amine | 1.2 - 1.5 equivalents | Ensure the amine is pure and dry. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are critical for this reaction.[4] |
| Temperature | 90-110 °C | Reaction times can vary significantly based on the amine nucleophilicity. |
| Atmosphere | Inert (Nitrogen or Argon) | Absolutely essential; the catalyst and base are highly air-sensitive. |
Note: This reaction should be set up in a glovebox due to the air-sensitivity of the reagents.
-
Inside a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.03 eq.) and sodium tert-butoxide (NaOtBu, 1.5 eq.) to an oven-dried reaction vial.
-
Add this compound (1.0 eq.).
-
Add the anhydrous solvent (e.g., toluene), followed by the amine (1.2 eq.).
-
Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block at 100 °C.
-
Stir the reaction until complete, as monitored by LC-MS.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses the most common issues encountered during cross-coupling experiments.
Q: My reaction shows very low or no conversion. What are the first steps I should take to troubleshoot?
A: When faced with a stalled reaction, a systematic check of the fundamentals is crucial.[4]
-
Verify Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst. Ensure your degassing procedure (e.g., sparging with argon, freeze-pump-thaw cycles) is robust and that all seals are airtight.[4][5]
-
Check Reagent Purity and Integrity:
-
Solvents & Reagents: Use freshly distilled or commercially available anhydrous solvents. Moisture can hydrolyze reagents and interfere with the base.[4]
-
Catalyst/Ligand: Ensure the palladium source and ligand have not degraded. Phosphine ligands can oxidize over time if not stored properly under an inert atmosphere.
-
Base: Strong bases like NaOtBu are hygroscopic. Use a fresh bottle or a sample stored in a desiccator or glovebox.
-
-
Re-evaluate Catalyst System: If fundamentals are sound, the chosen catalyst may not be active enough. For a C-N coupling, if you started with XPhos and saw no reaction, switching to a more active ligand like BrettPhos may be necessary.[1]
Q: I am observing a significant amount of a side product where the bromine has been replaced by hydrogen (hydrodehalogenation). How can I prevent this?
A: Hydrodehalogenation is a common side reaction, particularly in reactions with electron-rich heteroaryl halides or under harsh conditions.[1]
-
Source of Hydride: The hydride source can be trace water, the amine coupling partner, or the solvent.
-
Mitigation Strategies:
-
Lower the Temperature: This can often disfavor the hydrodehalogenation pathway.
-
Change the Base: Switch to a weaker or different class of base. For a Suzuki reaction, moving from K₃PO₄ to K₂CO₃ or Cs₂CO₃ might help.
-
Screen Ligands: A different ligand can alter the stability of intermediates in the catalytic cycle and suppress this side reaction.
-
Q: My reaction mixture turns black and the reaction stops. What is happening?
A: The formation of a black precipitate is typically indicative of palladium black, which is inactive, aggregated Pd(0).[12] This means the ligand is failing to stabilize the monoligated Pd(0) species, leading to catalyst decomposition.
-
Potential Causes: The reaction temperature may be too high, the ligand concentration may be too low (incorrect Pd:L ratio), or the chosen ligand may not be robust enough for the substrate/conditions.
-
Solutions:
-
Use a More Stabilizing Ligand: Sterically hindered biaryl phosphine ligands are designed specifically to prevent this type of aggregation.[8]
-
Use a Precatalyst: Precatalysts often lead to cleaner catalyst activation and can reduce the formation of palladium black.[3][5]
-
Lower the Reaction Concentration: Running the reaction under more dilute conditions can sometimes slow the rate of catalyst decomposition.
-
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77(8), 3700–3703.
- Valente, C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6447-6462.
- Shields, J. D., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Valente, C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Buchwald–Hartwig amin
- AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides - Semantic Scholar.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchG
- Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole - Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 16. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will move beyond simple procedural steps to address the critical challenges of reaction kinetics, impurity profiling, and process safety that emerge during scale-up.
Our approach is built on a foundation of mechanistic understanding and practical, field-tested experience. We will explore the "why" behind common failures and provide robust, validated solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most industrially viable route is the condensation and cyclization of 2-amino-5-bromo-3-fluorothiophenol with an acetylating agent, typically acetic anhydride or acetyl chloride. This method is generally high-yielding and avoids the use of harsh oxidizing agents often seen in older benzothiazole syntheses.
Q2: My 2-amino-5-bromo-3-fluorothiophenol starting material degrades quickly upon storage. How can I prevent this?
A2: Thiophenols, particularly aminothiophenols, are highly susceptible to oxidative dimerization, forming the corresponding disulfide. This is a critical purity issue. To mitigate this:
-
Store under Inert Atmosphere: Always store the thiophenol under nitrogen or argon.
-
Refrigerate: Keep the material at low temperatures (2-8 °C).
-
Use Freshly: Use the material as quickly as possible after synthesis or procurement. The presence of the disulfide impurity can significantly impact the yield and purity of your final product.
Q3: We are observing a significant exotherm during the addition of acetic anhydride. Is this normal and how can we control it?
A3: Yes, the N-acetylation and subsequent cyclization can be highly exothermic, especially at high concentrations. On a large scale, this can lead to a runaway reaction. Control is critical:
-
Slow Addition: Add the acetic anhydride slowly and sub-surface to ensure rapid mixing and heat dissipation.
-
Adequate Cooling: Ensure your reactor has sufficient cooling capacity to maintain the target temperature (e.g., 0-10 °C during addition).
-
Dilution: Running the reaction at a more dilute concentration can help manage the exotherm, though this may impact cycle time and vessel occupancy. A careful balance must be struck.
Q4: What are the most common impurities I should be looking for in my final product?
A4: Besides unreacted starting material, the primary impurities include:
-
Disulfide from Starting Material: As mentioned, the disulfide of 2-amino-5-bromo-3-fluorothiophenol can carry through the process.
-
N-acetylated Intermediate: Incomplete cyclization can leave the N-(2-mercapto-4-bromo-6-fluorophenyl)acetamide intermediate.
-
Over-acetylation Products: While less common, reaction with impurities could lead to other acetylated species.
Troubleshooting Guide: From Lab to Plant
This section addresses specific, common problems encountered during the scale-up synthesis.
Problem 1: Low Yield and Incomplete Conversion
You've moved from a 10g lab-scale reaction with a 95% yield to a 1kg scale, and your yield has dropped to 70% with significant starting material remaining.
Causality Analysis:
On a small scale, heating is rapid and homogenous. On a large scale, inefficient mixing and heat transfer are common culprits. The cyclization step, which requires elevated temperatures to dehydrate the intermediate, may be stalling.
Troubleshooting Workflow:
Caption: Workflow for diagnosing low reaction yield.
Detailed Protocol: Optimizing Reaction Completion
-
Mixing Study: Ensure your reactor's agitator is appropriate for the vessel geometry and batch volume. A pitched-blade turbine is often more effective for homogenous mixing than a simple anchor.
-
Temperature Monitoring: Use a calibrated internal temperature probe. Do not rely solely on the jacket temperature. A significant delta between the two indicates poor heat transfer.
-
Staged Temperature Profile:
-
Initial N-acetylation: 0-20 °C.
-
Cyclization/Dehydration: Slowly heat to 80-100 °C and hold until HPLC analysis shows <1% starting material remaining.
-
Problem 2: Product Fails to Crystallize or Oils Out During Work-up
During the aqueous quench and neutralization step, the product separates as a sticky oil instead of a filterable solid, making isolation impossible.
Causality Analysis:
This is a classic scale-up challenge. "Oiling out" occurs when the product precipitates from a solution above its melting point or when impurities act as a eutectic solvent, depressing the melting/solidification point. The rapid, localized pH and temperature changes during a large-scale quench often favor oil formation over controlled crystallization.
Solution: Anti-Solvent Crystallization
Instead of quenching into water, a more controlled crystallization can be achieved using an anti-solvent method.
Experimental Protocol: Controlled Crystallization
-
Reaction Completion: Once the reaction is complete, cool the reaction mixture to 40-50 °C.
-
Solvent Swap (Optional but Recommended): If the reaction solvent is not ideal for crystallization (e.g., acetic acid), consider a distillation to swap it for a more suitable solvent like Toluene or Isopropanol (IPA).
-
Controlled Anti-Solvent Addition: Slowly add a pre-warmed (30-40 °C) anti-solvent, such as heptane or water, to the product solution. Maintain agitation.
-
Seeding: Once the solution becomes slightly turbid (the nucleation point), add a small amount of pure, crystalline seed material (approx. 0.1-0.5% by weight). This is a critical step to ensure crystalline solid formation.
-
Cooling Profile: After seeding, apply a slow cooling ramp (e.g., 10-20 °C per hour) to the target filtration temperature (e.g., 0-5 °C).
-
Aging: Hold the slurry at the final temperature for 1-2 hours to allow for complete crystallization before filtration.
Data Summary: Solvent Systems for Recrystallization
| Solvent System | Ratio (approx.) | Expected Purity | Notes |
| Isopropanol (IPA) / Water | 3:1 to 5:1 | >99.0% | Good for removing polar impurities. Watch for oiling if water is added too quickly. |
| Toluene / Heptane | 1:2 to 1:4 | >99.5% | Excellent for removing non-polar impurities. Highly flammable solvents. |
| Ethanol | N/A (single solvent) | >98.5% | Simpler process, but may have higher product loss in the mother liquor. |
Problem 3: Poor Product Color and Purity After Isolation
The isolated solid is off-white or tan, and HPLC analysis shows several minor impurities that were not present in the lab-scale material.
Causality Analysis:
Longer reaction times and higher temperatures at scale can lead to minor degradation pathways becoming significant. Furthermore, impurities from lower-quality, bulk-sourced starting materials can introduce new side reactions.
Mitigation Strategy: Activated Carbon Treatment
Color bodies and certain non-polar impurities can often be effectively removed by treatment with activated carbon.
Workflow Diagram: Purification
Caption: Post-isolation purification process flow.
Important Considerations:
-
Carbon Selection: Use a grade of activated carbon with low ash content suitable for pharmaceutical or fine chemical applications.
-
Hot Filtration: The filtration to remove carbon must be done while the solution is warm to prevent premature crystallization of the product on the filter bed. Using a jacketed filter funnel is highly recommended at scale.
-
Safety: Finely divided activated carbon can be pyrophoric. Handle with care and do not add it to boiling solvents.
By systematically addressing these common scale-up challenges related to reaction control, product isolation, and purification, you can develop a robust and reproducible process for the manufacturing of this compound. Always perform a thorough safety assessment before implementing any changes to your process at scale.
Troubleshooting "6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole" NMR interpretation
Technical Support Center: 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Welcome to the technical support guide for the NMR interpretation of this compound. This resource is designed for researchers and chemists who are working with this compound and require a deeper understanding of its spectral features. We will move beyond simple peak assignments to address common ambiguities and artifacts you may encounter, providing not just solutions but the underlying chemical principles.
Section 1: Foundational Analysis - The Expected NMR Signature
Before troubleshooting, it is essential to establish a baseline understanding of what an ideal spectrum for this molecule should look like. The unique substitution pattern—featuring both bromine and fluorine atoms—creates a distinct and complex NMR fingerprint.
Molecular Structure and Atom Numbering
The systematic numbering of the benzothiazole ring is critical for unambiguous peak assignment.
Caption: IUPAC numbering for this compound.
Predicted Spectral Data
The following table summarizes the anticipated chemical shifts (δ) and coupling constants (J). These values are estimates based on analogous structures and established principles of NMR spectroscopy. Actual experimental values may vary based on solvent and concentration.[1]
| 1H NMR | δ (ppm) Range | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Aromatic Proton | ~7.8 - 8.2 | d or dd | 4JH-H ≈ 2-3 Hz, 5JH-F ≈ 1-2 Hz | H-7 |
| Aromatic Proton | ~7.4 - 7.7 | dd | 4JH-H ≈ 2-3 Hz, 3JH-F ≈ 8-10 Hz | H-5 |
| Methyl Protons | ~2.8 - 3.0 | s | N/A | 2-CH3 |
| 13C NMR | δ (ppm) Range | C-F Coupling (JC-F) in Hz | Assignment |
| Quaternary | ~168-172 | ~3-5 Hz (3JCF) | C2 |
| Quaternary | ~155-160 (d) | ~240-260 Hz (1JCF) | C4 |
| Methine | ~125-130 (d) | ~3-5 Hz (3JCF) | C7 |
| Quaternary | ~122-126 (d) | ~15-20 Hz (2JCF) | C7a |
| Quaternary | ~118-122 | N/A | C6 |
| Methine | ~114-118 (d) | ~20-25 Hz (2JCF) | C5 |
| Quaternary | ~130-135 (d) | ~8-12 Hz (4JCF) | C3a |
| Methyl | ~18-22 | N/A | 2-CH3 |
| 19F NMR | δ (ppm) Range | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Aromatic Fluorine | -110 to -130 | dd | 3JF-H5 ≈ 8-10 Hz, 5JF-H7 ≈ 1-2 Hz | C4-F |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during spectral interpretation in a direct question-and-answer format.
Q1: The aromatic signals in my 1H NMR spectrum are complex and difficult to assign. Why aren't they simple doublets?
Answer: The complexity arises from multiple coupling interactions involving the two aromatic protons (H-5 and H-7) and the fluorine atom at C-4.
-
Causality: In this system, H-5 and H-7 are meta to each other, resulting in a small 4JH-H coupling (typically 2-3 Hz).[2] More significantly, the fluorine atom couples to both protons, but through a different number of bonds, leading to vastly different coupling constants.
The result is that each proton signal is split by both the other proton and the fluorine, creating a doublet of doublets (dd) or a more complex multiplet for each.
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Protocol 2: Definitive Assignment using 2D NMR (HSQC/HMBC)
When 1D spectra are insufficient, 2D correlation experiments provide definitive proof of structure.
-
Objective: To unambiguously link proton signals to the carbon atoms they are attached to (HSQC) or are multiple bonds away from (HMBC). This is the gold standard for assigning complex structures.
-
Methodology:
-
Sample Preparation: Prepare a moderately concentrated, well-dissolved sample (~10-20 mg in 0.6 mL of deuterated solvent) to ensure a good signal-to-noise ratio.
-
Acquire 1H Spectrum: Obtain a high-quality 1D proton spectrum as a reference.
-
Acquire 1H-13C HSQC Spectrum:
-
This experiment shows correlations between protons and the carbons they are directly bonded to.
-
Expected Result: You will see a cross-peak connecting the 1H signal for the methyl group to its 13C signal. You will also see cross-peaks connecting the H-5 and H-7 proton signals to their respective carbon signals, confirming their assignments.
-
-
Acquire 1H-13C HMBC Spectrum:
-
This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away. It is exceptionally powerful for identifying quaternary carbons.
-
Expected Result: The methyl protons (~2.9 ppm) should show a correlation to C2 (~170 ppm) and C3a (~132 ppm). The H-5 proton should show correlations to C4, C7, and C3a. The H-7 proton should show correlations to C5, C6, and C7a. These correlations provide a complete and interlocking map of the molecular structure.
-
-
References
-
Hoyt, E. A., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Lead Sciences. (2024). This compound. Available at: [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
-
MDPI. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules. Available at: [Link]
-
Tran, C. D., et al. (2017). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. The Journal of the Arkansas Academy of Science. Available at: [Link]
-
Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. Available at: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]
-
MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Molecules. Available at: [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
-
ResearchGate. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. Available at: [Link]
-
National Testing Agency. (2024). Syllabus for Chemistry (SCQP08). Available at: [Link]
-
YouTube. (2017). Solvents in NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (2020). The common synthetic routes for benzothiazoles. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of benzothiazoles. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2025). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. Available at: [Link]
-
PubChemLite. (2025). This compound. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole and its Therapeutic Potential
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole core, a bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents.[1][2] Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] The versatility of the benzothiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological activity. This guide provides an in-depth comparative analysis of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole against other key benzothiazole derivatives, offering insights into its synthetic accessibility, physicochemical characteristics, and predicted biological performance based on established structure-activity relationships.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthetic route to this compound is predicated on established methodologies for the synthesis of 2-methylbenzothiazoles. A plausible and efficient synthetic pathway is outlined below, followed by a comparison of its key physicochemical parameters with other relevant benzothiazole derivatives.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the appropriate aniline precursor. The following protocol is a validated approach for the synthesis of related halogenated 2-methylbenzothiazoles and is expected to be highly applicable.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-Amino-5-bromo-3-fluorothiophenol.
-
To a solution of 4-bromo-2-fluoroaniline in a suitable solvent such as chlorobenzene, add potassium thiocyanate.
-
Cool the mixture to 0-5 °C and add bromine dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
The resulting intermediate is then hydrolyzed using a strong acid, such as sulfuric acid, to yield 2-amino-5-bromo-3-fluorothiophenol.
-
-
Step 2: Cyclization to form the Benzothiazole Ring.
-
The 2-amino-5-bromo-3-fluorothiophenol is then reacted with acetic anhydride.
-
This reaction is typically carried out in the presence of a catalyst, such as polyphosphoric acid, and heated to drive the cyclization.
-
The reaction mixture is then cooled and neutralized, leading to the precipitation of the crude product.
-
-
Step 3: Purification.
-
The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
-
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Comparative Physicochemical Data
The substitution pattern on the benzothiazole ring significantly influences its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profile. The table below compares the predicted properties of this compound with other relevant benzothiazole derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | C₈H₅BrFNS | 246.10 | 3.2 |
| 2-Methylbenzothiazole | C₈H₇NS | 149.21 | 2.5 |
| 6-Bromo-2-methyl-1,3-benzothiazole | C₈H₆BrNS | 228.11 | 3.1 |
| 4-Fluoro-2-methyl-1,3-benzothiazole | C₈H₆FNS | 167.20 | 2.6 |
Data sourced from chemical supplier databases and computational predictions.[4]
The introduction of both bromine and fluorine atoms is expected to increase the lipophilicity of the molecule, as indicated by the higher predicted LogP value. This could enhance its ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.
Comparative Biological Activity: An Evidence-Based Projection
While specific experimental data for this compound is not yet widely available in peer-reviewed literature, a robust prediction of its biological activity can be made by analyzing the structure-activity relationships (SAR) of closely related halogenated benzothiazole derivatives. The following sections compare its anticipated performance in key therapeutic areas.
Anticipated Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents.[5] The presence and position of halogen substituents on the benzothiazole ring are known to critically influence their cytotoxic activity.
Structure-Activity Relationship Insights:
-
Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a common strategy to improve metabolic stability and binding affinity.[6] Fluorinated benzothiazole derivatives have demonstrated potent anticancer activity. For instance, fluorinated 2-arylbenzothiazoles have shown selective inhibitory activity against breast, colon, and lung cancer cell lines.
-
Bromine Substitution: Bromo-substituted benzothiazoles have also been identified as potent anticancer agents. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets. Studies on brominated benzofuran derivatives, a related heterocyclic system, have shown that the presence of bromine enhances pro-oxidative and pro-apoptotic properties in cancer cells.[7][8]
Comparative Anticancer Data of Halogenated Benzothiazoles
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | Lung, Colon, Breast | Potent and selective inhibition reported | [9] |
| 2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivative | HCT-116 (Colon) | Strong cytotoxicity reported | [10] |
| 2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivative | Hep-G2 (Liver) | Strong cytotoxicity reported | [10] |
Based on these findings, it is hypothesized that This compound will exhibit significant anticancer activity. The combination of a fluorine atom at the 4-position and a bromine atom at the 6-position may lead to a synergistic effect, enhancing its cytotoxic potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow
Caption: A simplified workflow of the MTT cytotoxicity assay.
Anticipated Antimicrobial Activity
Substituted benzothiazoles are also well-recognized for their broad-spectrum antimicrobial properties.[3][12] The introduction of halogens can significantly enhance their efficacy against various bacterial and fungal strains.
Structure-Activity Relationship Insights:
-
Mechanism of Action: Benzothiazole derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and dihydroorotase.
-
Halogenation Effects: Studies have shown that the presence of electron-withdrawing groups, such as halogens, on the benzothiazole ring often leads to increased antibacterial activity. For example, bromo-substituted isatin-benzothiazole conjugates have shown enhanced activity against Gram-negative bacteria.[12] Similarly, fluoro-substituted benzothiazoles have demonstrated significant antimicrobial potential.[13]
Comparative Antimicrobial Data of Halogenated Benzothiazoles
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Bromo-substituted isatin-benzothiazole | E. coli | 3.1 | [12] |
| Bromo-substituted isatin-benzothiazole | P. aeruginosa | 6.2 | [12] |
| Fluoro-benzothiazole derivatives | Various bacteria and fungi | Significant activity reported | [13] |
| Bromo-substituted benzothiazole derivatives | S. aureus, B. subtilis, E. coli | 25-200 | [3] |
Given these precedents, This compound is anticipated to possess notable antimicrobial activity. The combined electronic effects of the bromo and fluoro substituents are likely to enhance its interaction with microbial targets.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[1][2]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Diagram of the Broth Microdilution MIC Assay
Caption: The workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This compound emerges as a highly promising scaffold for the development of novel therapeutic agents. Based on a thorough analysis of the structure-activity relationships of related halogenated benzothiazoles, this compound is predicted to exhibit significant anticancer and antimicrobial activities. The presence of both bromo and fluoro substituents is likely to confer advantageous physicochemical and biological properties.
Further experimental validation is imperative to confirm these predictions. The synthesis of this compound, followed by its evaluation in the described in vitro assays, will provide the necessary data to ascertain its therapeutic potential. Subsequent lead optimization studies, exploring modifications at the 2-position and further substitutions on the benzothiazole ring, could lead to the discovery of even more potent and selective drug candidates. This guide serves as a foundational resource for researchers embarking on the exploration of this promising area of medicinal chemistry.
References
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Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
- Der Pharma Chemica. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Indian Academy of Sciences. (2020). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles.
- Der Pharma Chemica. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
-
PubMed. (2013). Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. [Link]
-
National Center for Biotechnology Information. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. [Link]
-
National Center for Biotechnology Information. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]
- SciELO. (2024). Biological evaluation of benzothiazoles obtained by microwave-green synthesis.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]
-
EON Biotech. (n.d.). This compound – (1427433-65-5). Retrieved from [Link]
-
MDPI. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]
- ResearchGate. (2022).
- ResearchGate. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
- ResearchGate. (2014). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activit.
- Semantic Scholar. (n.d.). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring.
- RSC Publishing. (2023).
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The Fluorine Advantage: A Comparative Guide to the Enhanced Biological Activity of Fluorinated Benzothiazoles
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a powerful tool for enhancing therapeutic potential. This guide provides an in-depth comparative analysis of the biological activities of fluorinated benzothiazoles, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore the causal relationship between fluorination and bioactivity, supported by experimental data, and provide detailed protocols for the evaluation of these promising compounds.
The benzothiazole nucleus, a bicyclic system containing nitrogen and sulfur, is a privileged scaffold in drug discovery, known to exhibit a wide array of pharmacological properties.[1] However, the introduction of fluorine atoms at specific positions on this scaffold can dramatically modulate its physicochemical and biological characteristics. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins.[2] This guide will dissect these advantages across key therapeutic areas: anticancer, antimicrobial, and anticonvulsant activities.
Unlocking Potent Anticancer Activity: The Impact of Fluorination
The quest for more effective and selective anticancer agents has led to extensive investigation into fluorinated benzothiazoles. Structure-activity relationship (SAR) studies have consistently demonstrated that the presence and position of fluorine substituents can significantly influence cytotoxic activity.[2][3]
One of the key mechanisms through which fluorinated benzothiazoles exert their anticancer effects is through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and NF-κB pathways.[4][5]
Comparative Anticancer Efficacy
Experimental data consistently shows that fluorinated benzothiazoles often exhibit superior anticancer activity compared to their non-fluorinated counterparts. For instance, studies have shown a significant increase in potency with the introduction of fluorine.
| Compound | Substitution | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 2-(4-aminophenyl)benzothiazole | Non-fluorinated | MCF-7 | >100 | [6] |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | 5-Fluoro | MCF-7 | 0.57 | [6] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | 5-Fluoro | MCF-7 | 0.4 | [6] |
| 4-fluoroindoline derivative | 4-Fluoro | PERK enzyme | 0.8 nM | [7] |
| Non-fluorinated analogue | Non-fluorinated | PERK enzyme | 2.5 nM | [7] |
| Benzothiazole derivative with nitro substituent | Nitro | HepG2 | 56.98 (24h), 38.54 (48h) | [8] |
| Benzothiazole derivative with fluorine substituent | Fluoro | HepG2 | 59.17 (24h), 29.63 (48h) | [8] |
Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Benzothiazoles.
Mechanistic Insights: Targeting Key Cancer Pathways
Fluorinated benzothiazoles have been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways that are often dysregulated in cancer.
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[4] Fluorinated benzothiazoles have been found to suppress this pathway, leading to cancer cell death.[5]
Figure 1: Inhibition of the PI3K/Akt signaling pathway by fluorinated benzothiazoles.
The NF-κB pathway plays a critical role in inflammation-associated cancer by promoting cell proliferation and survival.[8] Fluorinated benzothiazoles have been demonstrated to inhibit NF-κB signaling, thereby suppressing the expression of downstream pro-inflammatory and anti-apoptotic genes.[8]
Figure 2: Inhibition of the NF-κB signaling pathway by fluorinated benzothiazoles.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Test compounds (fluorinated and non-fluorinated benzothiazoles)
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound dilutions to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broadening the Spectrum: Antimicrobial Activity of Fluorinated Benzothiazoles
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated benzothiazoles have emerged as promising candidates with significant activity against a range of bacteria and fungi. The electron-withdrawing nature of fluorine can enhance the interaction of the benzothiazole scaffold with microbial targets.
Comparative Antimicrobial Efficacy
Studies have shown that fluorinated benzothiazole derivatives often exhibit lower Minimum Inhibitory Concentrations (MICs) compared to their non-fluorinated analogs, indicating greater potency.
| Compound | Substitution | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Unsubstituted benzimidazole | Non-fluorinated | E. coli | >125 | |
| 2-(m-fluorophenyl)-benzimidazole | m-Fluoro | E. coli | 31.25 | |
| Unsubstituted benzimidazole | Non-fluorinated | B. subtilis | 15.62 | |
| 2-(m-fluorophenyl)-benzimidazole | m-Fluoro | B. subtilis | 7.81 | |
| Benzothiazole derivative | 6-OCF3 | S. aureus | - | [9] |
| Benzothiazole derivative | 6-Cl | S. aureus | 2.5-fold improvement | [9] |
Table 2: Comparative Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Benzazoles.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Advancing Neurological Therapeutics: Anticonvulsant Properties
Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. Fluorinated benzothiazoles have shown promise in preclinical models of epilepsy. The introduction of fluorine can enhance the ability of these compounds to cross the blood-brain barrier and interact with central nervous system targets.[10]
Comparative Anticonvulsant Efficacy
Preclinical studies using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests have demonstrated the anticonvulsant potential of fluorinated benzothiazoles.
| Compound | Substitution | Anticonvulsant Test | ED50 (mg/kg) | Reference |
| Carbamazepine (Standard) | - | MES (rats) | 28.20 | [10] |
| Trifluoromethylated enaminone | Trifluoromethyl | MES (rats) | 23.47 | [10] |
| SSBD ap-3 | Fluoro | MES | Significant activity | [11] |
| SSBD ap-6 | Fluoro | MES | Significant activity | [11] |
| SSBD bz-9 | Fluoro | MES | Significant activity | [11] |
Table 3: Comparative Anticonvulsant Activity of Fluorinated Benzothiazole Derivatives.
Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests
These are standard preclinical models used to evaluate the anticonvulsant activity of test compounds.
This test is a model for generalized tonic-clonic seizures.
Procedure:
-
Animal Preparation: Use mice or rats. Administer the test compound intraperitoneally or orally at various doses.
-
Electroshock Application: At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. Calculate the ED50 (the dose that protects 50% of the animals from the seizure).
This test is a model for myoclonic and absence seizures.
Procedure:
-
Animal Preparation: Use mice or rats. Administer the test compound.
-
Chemoconvulsant Administration: At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazole (a dose that induces clonic seizures in a high percentage of control animals).
-
Observation: Observe the animals for the onset and severity of clonic seizures.
-
Data Analysis: The ability of the compound to prevent or delay the onset of clonic seizures is a measure of anticonvulsant activity. Calculate the ED50.
Conclusion
The strategic incorporation of fluorine into the benzothiazole scaffold is a highly effective strategy for enhancing a wide range of biological activities. The evidence presented in this guide clearly demonstrates that fluorinated benzothiazoles often exhibit superior anticancer, antimicrobial, and anticonvulsant properties compared to their non-fluorinated counterparts. The provided experimental protocols offer a framework for the robust evaluation of these promising compounds. As our understanding of the intricate interplay between fluorine substitution and biological targets continues to grow, fluorinated benzothiazoles will undoubtedly remain a focal point in the development of next-generation therapeutics.
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A Comparative Analysis of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole Analogs for Drug Discovery
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] This guide provides a comprehensive comparative analysis of analogs of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole, a key heterocyclic compound. By examining the structure-activity relationships (SAR) gleaned from experimental data, we aim to provide researchers, scientists, and drug development professionals with insights into the rational design of more potent and selective therapeutic agents. This analysis focuses on the influence of substitutions at the 2, 4, and 6-positions of the benzothiazole ring on anticancer and antimicrobial activities.
Introduction: The Significance of the Benzothiazole Core
Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is recognized as a "privileged structure" in drug discovery.[2] Its derivatives have demonstrated a remarkable array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3] The therapeutic potential of these compounds is profoundly influenced by the nature and position of various functional groups attached to the benzothiazole core.[2]
Our focus, this compound, presents a unique combination of substituents: a halogen at the 6-position (bromo), a fluorine atom at the 4-position, and a methyl group at the 2-position. Understanding the individual and synergistic contributions of these moieties is crucial for the development of next-generation benzothiazole-based therapeutics.
Comparative Analysis of Analogs: A Structure-Activity Relationship (SAR) Perspective
The following sections dissect the impact of structural modifications at key positions of the this compound scaffold. The analysis is based on a synthesis of data from multiple studies on substituted benzothiazoles.
The Influence of Substituents at the 2-Position
The 2-position of the benzothiazole ring is a common site for modification to modulate biological activity.
-
Small Alkyl Groups (e.g., Methyl): The presence of a small alkyl group like the methyl in our core compound can contribute to favorable lipophilicity and metabolic stability.
-
Aryl and Substituted Aryl Groups: Replacing the 2-methyl group with substituted phenyl rings has been a widely explored strategy. For instance, 2-(4-aminophenyl)benzothiazole and its derivatives have shown potent anticancer activity.[4] The electronic nature of the substituents on the phenyl ring plays a critical role; electron-withdrawing groups can enhance cytotoxic activity.[5]
-
Heterocyclic Moieties: The introduction of other heterocyclic rings at the 2-position can lead to compounds with diverse pharmacological profiles.
The Role of Halogenation at the 6-Position
Halogenation is a key strategy in medicinal chemistry to enhance the efficacy of drug candidates.
-
Bromine vs. Other Halogens: The bromine atom at the 6-position of our lead compound is significant. Halogenated benzothiadiazine derivatives have shown potent anticancer activity.[6][7] Studies on other halogenated benzothiazoles suggest that the nature of the halogen can influence potency, with bromine often contributing to increased activity.
-
Position of Halogenation: The position of the halogen on the benzene ring is crucial. For example, a chlorine atom at the 6th position has been shown to increase bioactivity compared to a fluorine at the 5th position.[3]
The Impact of the 4-Fluoro Substituent
The incorporation of fluorine into drug molecules can significantly modulate their physicochemical and biological properties.[1]
-
Enhanced Potency: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to stronger interactions with biological targets.[5] The presence of fluorine has been linked to enhanced cytotoxic activity in several benzothiazole derivatives.[5]
-
Metabolic Stability: The carbon-fluorine bond is very stable, which can block metabolic pathways and increase the metabolic stability of the compound, leading to a longer half-life in vivo.
-
Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of representative benzothiazole derivatives against various human cancer cell lines. This data provides a quantitative basis for comparing the efficacy of different substitution patterns.
| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted 2-Arylbenzothiazoles | |||
| 2-(4-Aminophenyl)benzothiazole | Breast (MCF-7) | Nanomolar range | [4] |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | Breast (MCF-7, MDA-468) | Nanomolar range | [8] |
| Halogenated Benzothiazoles | |||
| 6-Chloro substituted benzothiazole derivative | - | Increased bioactivity noted | [3] |
| Nitro-substituted Benzothiazoles | |||
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Lung (A549) | 68 µg/mL | [9] |
| 6-nitrobenzo[d]thiazol-2-ol | Lung (A549) | 121 µg/mL | [9] |
Experimental Protocols
The evaluation of the biological activity of this compound analogs typically involves a series of standardized in vitro assays.
General Synthesis of Substituted Benzothiazoles
A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of an appropriately substituted 2-aminothiophenol with a carboxylic acid or its derivative.
Diagram: General Synthetic Scheme for 2-Substituted Benzothiazoles
Caption: A generalized workflow for the synthesis of 2-substituted benzothiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram: Workflow for In Vitro Cytotoxicity Assessment
Caption: A standard experimental workflow for evaluating the in vitro cytotoxicity of novel compounds.
Mechanistic Insights: Signaling Pathways
Benzothiazole derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis.[2] A common mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.
Diagram: Simplified Apoptosis Signaling Pathway
Caption: A simplified diagram illustrating the induction of apoptosis by some benzothiazole derivatives via the mitochondrial pathway.
Conclusion and Future Directions
The comparative analysis of this compound analogs underscores the significant potential of the benzothiazole scaffold in the development of novel therapeutic agents. The strategic placement of substituents, particularly halogens and aryl groups, is a key determinant of biological activity. Future research should focus on the synthesis and evaluation of a focused library of analogs of the title compound to precisely delineate the SAR and identify lead candidates with superior potency and selectivity. In silico modeling and further mechanistic studies will also be invaluable in guiding the rational design of the next generation of benzothiazole-based drugs.
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A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole Derivatives
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents.[1] A significant portion of modern drug discovery revolves around the exploration of novel heterocyclic compounds.[2] Among these, the benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4] This guide focuses on a novel, hypothetical class of compounds, 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole derivatives, to illustrate a rigorous, scientifically sound workflow for validating their anticancer potential.
The rationale for investigating this specific chemical entity stems from established structure-activity relationships (SAR) within the broader benzothiazole class. The incorporation of halogen atoms, such as bromine and fluorine, has been shown to enhance the cytotoxic and antiproliferative activities of various heterocyclic compounds.[5][6] This guide provides drug development professionals and cancer researchers with a comprehensive, step-by-step framework for the in vitro evaluation of these, or any novel, anticancer drug candidates. Our approach emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and reproducible validation process.
I. Foundational Cytotoxicity Screening: Establishing a Baseline of Activity
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines.[7] This primary screening provides essential data on the compound's potency and selectivity.
A. Rationale for Assay Selection: MTT vs. SRB
Two of the most widely used colorimetric assays for cytotoxicity screening are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the Sulforhodamine B (SRB) assays.[8]
-
MTT Assay: This assay measures the metabolic activity of viable cells.[9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
-
SRB Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells under acidic conditions.[10] The amount of bound dye is proportional to the total cellular protein mass, which, in turn, correlates with the number of viable cells.[11]
While both are reliable, the SRB assay is often preferred for large-scale screening due to its simplicity, stability of the end-product, and lower interference from compounds that may affect cellular metabolism without being cytotoxic.[11]
B. Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of our hypothetical this compound derivatives.
Caption: A simplified signaling pathway of apoptosis induction.
III. Conclusion and Future Directions
This guide has outlined a foundational, yet comprehensive, approach to validating the anticancer activity of novel this compound derivatives. By progressing from broad cytotoxicity screening to more focused mechanistic studies, researchers can build a robust data package to support the further development of promising lead compounds.
The versatility of the benzothiazole scaffold suggests that its derivatives can be tailored to target various molecular pathways implicated in cancer. [12][13]Future investigations should aim to identify the specific molecular targets of these novel compounds, potentially through techniques such as western blotting to probe key proteins in apoptosis and cell cycle regulation, or through broader proteomic and genomic approaches. The ultimate goal is to develop novel therapeutics that are not only potent but also highly selective for cancer cells, thereby minimizing off-target effects and improving patient outcomes.
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MDPI. (n.d.). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Retrieved from MDPI.
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International Journal of Pharmaceutical Research and Applications. (2024). Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research.
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MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from MDPI.
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Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
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BenchChem. (2025). A Comparative Analysis of the Anticancer Properties of Benzothiazole Derivatives. Retrieved from BenchChem.
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BenchChem. (2025). A Comparative Guide to the Bioactivity of 6-Bromo-2-hydrazino-1,3-benzothiazole and Its Derivatives. Retrieved from BenchChem.
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A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic substitution on the benzothiazole ring system allows for the fine-tuning of its pharmacological profile. This guide focuses on the structure-activity relationship (SAR) of derivatives of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole, a specific scaffold with potential for therapeutic applications. By objectively comparing the performance of its structural analogs and providing supporting experimental data, this document aims to offer valuable insights for the rational design of more potent and selective therapeutic agents.
The Benzothiazole Core: A Privileged Scaffold in Drug Discovery
The benzothiazole nucleus, consisting of a benzene ring fused to a thiazole ring, serves as a versatile template for the development of novel therapeutic agents.[1] The presence of nitrogen and sulfur atoms in the thiazole ring, along with the fused aromatic system, allows for diverse interactions with biological targets.[2] Modifications at various positions, particularly at the 2, 4, and 6-positions, have been shown to significantly influence the biological activity of these compounds.
Structure-Activity Relationship (SAR) of this compound Analogs
While specific SAR studies directly centered on this compound are limited in the public domain, we can infer potential SAR trends by examining studies on structurally related benzothiazole derivatives. The key structural features of the parent compound are the methyl group at the 2-position, and the fluoro and bromo substituents at the 4- and 6-positions, respectively.
The Significance of Substituents at the 2-Position
The 2-position of the benzothiazole ring is a common site for modification and plays a crucial role in determining the compound's biological activity. The methyl group in the parent compound is a relatively simple substituent. SAR studies on various 2-substituted benzothiazoles have shown that replacing the methyl group with larger, more complex moieties can significantly impact potency. For instance, the introduction of substituted aryl groups or long alkyl chains can modulate the lipophilicity and steric bulk of the molecule, leading to altered interactions with target proteins.[3]
The Role of Halogenation at the 4- and 6-Positions
Halogenation is a widely employed strategy in medicinal chemistry to enhance the potency, metabolic stability, and bioavailability of drug candidates. The presence of a fluorine atom at the 4-position and a bromine atom at the 6-position of the benzothiazole ring are expected to significantly influence the compound's electronic properties and its ability to form halogen bonds with biological targets.
Fluorine at the 4-Position: The high electronegativity and small size of the fluorine atom can alter the pKa of nearby functional groups and influence the overall conformation of the molecule. Fluorine substitution has been shown to enhance the anticancer and antimicrobial activities of various heterocyclic compounds.[4]
Bromine at the 6-Position: The bromo substituent is larger and more polarizable than fluorine. It can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The position and nature of the halogen have been demonstrated to be critical for the cytotoxic effects of halogenated derivatives. For example, in some series of compounds, brominated derivatives have shown higher cytotoxic potential compared to their chlorinated counterparts.[5]
Comparative Biological Activity of Benzothiazole Derivatives
To provide a quantitative comparison, the following table summarizes the anticancer activity of various substituted benzothiazole derivatives from the literature. This data, while not directly from a systematic study of this compound analogs, offers valuable insights into the potential impact of substitutions at different positions.
| Compound Series | Key Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylbenzothiazoles | 5-Fluoro, 2-(4-hydroxyphenyl) | MDA-MB-468 (Breast) | - | [6] |
| 2-Arylbenzothiazoles | 5-Fluoro, 2-(3-hydroxyphenyl) | MDA-MB-468 (Breast) | - | [6] |
| 2-Hydrazinobenzothiazoles | 6-Fluoro, Hydrazone derivatives | HeLa (Cervical) | 2.41 | [4] |
| 2-Hydrazinobenzothiazoles | 6-Fluoro, Hydrazone derivatives | COS-7 (Kidney) | 4.31 | [4] |
| 2-Aminobenzothiazoles | 6-Chloro, N-(4-nitrobenzyl) | A549 (Lung) | Potent | [7] |
| Pyrimidine-carbonitrile benzothiazoles | 2-Bromo-6-cyano backbone | Various | Potent | [6] |
| Ru(III) containing methylbenzothiazole | 2-Methyl | K-562 (Leukemia) | 16.21 ± 2.33 | [8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The table illustrates that substitutions at the 2, 5, and 6-positions with various functional groups, including halogens, can lead to potent anticancer activity.
Experimental Protocols
To ensure the scientific integrity and reproducibility of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of benzothiazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the test compound.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Key Concepts
General Synthetic Pathway for 2-Substituted Benzothiazoles
The synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenol with various electrophiles.
Caption: General synthetic route to 2-substituted benzothiazoles.
Logical Flow of a Structure-Activity Relationship Study
A typical SAR study follows a logical progression from synthesis to biological evaluation and optimization.
Caption: Workflow for a typical SAR study.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of related benzothiazole derivatives suggests that strategic modifications at the 2, 4, and 6-positions can significantly impact biological activity. In particular, the interplay of the methyl group at the 2-position and the halogen substituents at the 4- and 6-positions likely dictates the potency and selectivity of these compounds. Further systematic SAR studies, involving the synthesis and biological evaluation of a focused library of analogs, are warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations.
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The Evolving Efficacy of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole Derivatives: A Comparative Analysis for Drug Discovery
In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a "privileged structure," consistently appearing in compounds with a wide array of pharmacological activities.[1][2] Its rigid bicyclic system offers a versatile framework for interacting with various biological targets.[3] The strategic placement of substituents on this core can dramatically modulate a compound's therapeutic potential. This guide focuses on derivatives of the specific scaffold, 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole, providing a comparative analysis of their efficacy, primarily in the realms of oncology and microbiology, based on existing data for closely related analogues.
The presence of a bromine atom at the 6-position and a fluorine atom at the 4-position is of particular interest. Halogens, particularly fluorine, are known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[4] This guide will synthesize data from various studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic promise of this class of compounds, comparing their performance against established agents.
Comparative Efficacy in Oncology
Derivatives of substituted benzothiazoles have shown significant promise as anticancer agents, with several studies highlighting their potent cytotoxic effects against a range of human cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[7][8]
Cytotoxicity Against Human Cancer Cell Lines
The following table summarizes the in vitro anticancer activity of various 6-substituted and other relevant benzothiazole derivatives, providing a comparative look at their efficacy against standard chemotherapeutic agents like Cisplatin and Doxorubicin.
| Compound ID | Benzothiazole Substitution | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) | Reference |
| Compound 53 | Substituted chlorophenyl oxothiazolidine | HeLa | 9.76 | Cisplatin | - | [5][9] |
| Compound 41 | Substituted methoxybenzamide | Multiple | 1.1 - 8.8 | Cisplatin | - | [5][9] |
| Compound 42 | Substituted chloromethylbenzamide | Multiple | 1.1 - 8.8 | Cisplatin | - | [5][9] |
| Compound B7 | 6-chloro-N-(4-nitrobenzyl) | A431, A549, H1299 | Significant Inhibition | - | - | [7] |
| Benzylidine 6a-c, 6e, 6f | Varied benzylidine at 2-position | HepG2, MCF7 | Comparable to Doxorubicin | Doxorubicin | - | [6] |
| CJM126 (22a) | 2-(3,4-dimethoxyphenyl) | MCF-7 | 0.0003 | - | - | [10] |
| DF203 (22b) | 2-(4-amino-3-methylphenyl) | Breast Carcinoma | Potent in vivo | - | - | [10] |
Note: A lower IC50/GI50 value indicates higher potency.
Expert Insights: The data consistently demonstrates that substitutions on the benzothiazole ring are critical for anticancer activity. For instance, the introduction of chloromethyl and methoxy functionalities in compounds 41 and 42 significantly enhanced their anticancer activity.[5][9] Furthermore, extensive structure-activity relationship (SAR) studies have shown that the benzothiazole ring itself is crucial for the antiproliferative effect, often being more potent than benzoxazole or benzimidazole analogues.[10] The presence of a halogen, such as fluorine or chlorine, at the 6-position is often associated with enhanced cytotoxic activity.[4]
Proposed Mechanism of Action: Apoptosis Induction
Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is a critical pathway to target in cancer therapy as it eliminates malignant cells. The diagram below illustrates a simplified, general pathway for apoptosis induction that can be triggered by bioactive compounds.
Caption: Generalized apoptotic pathway initiated by benzothiazole derivatives.
Comparative Efficacy in Microbiology
The benzothiazole scaffold is also a fertile ground for the development of novel antimicrobial agents, with derivatives showing activity against various pathogenic fungi and bacteria.[11][12][13]
Antifungal Activity
The emergence of drug-resistant fungal strains necessitates the discovery of new antifungal agents.[2] Benzothiazole derivatives have demonstrated significant potential in this area.
| Compound ID | Benzothiazole Substitution | Fungal Strain | EC50 (mg/L) | Reference Compound | Efficacy | Reference |
| Compound 3b | N-difluoromethyl selenone | Rhizoctonia solani | 2.10 | Octhilinone | Surpassed | [11] |
| Compound 3a | N-difluoromethyl selenone | Rhizoctonia solani | 2.50 | - | - | [11] |
| Thiourea 6 | N-difluoromethyl thiourea | Rhizoctonia solani | 3.45 | - | - | [11] |
Expert Insights: In the study of N-difluoromethyl benzothiazole selenones, compound 3b exhibited exceptional antifungal activity against Rhizoctonia solani, a significant plant pathogen, with an EC50 of 2.10 mg/L, surpassing the commercial fungicide octhilinone.[11] SAR studies revealed that the difluoromethyl moiety is critical for high activity, as its replacement with a methyl group significantly diminished potency.[11]
Antibacterial Activity
Several benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties, showing promise against both Gram-positive and Gram-negative bacteria.
| Compound Series | Benzothiazole Substitution | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 4b | 6-substituted azo dye | S. typhimurium, K. pneumonia | 25-50 | Streptomycin | 25-50 | [13] |
| 130a, 130b, 130c | 2,6-disubstituted | Moraxella catarrhalis | 4 | Azithromycin | 0.06 | [13] |
| 8a, 8b, 8c, 8d | Thiazolidin-4-one | P. aeruginosa, E. coli | 90-180 | Streptomycin | 50-100 | [13] |
Expert Insights: While some derivatives, like 4b, show activity comparable to standard antibiotics such as streptomycin, others, like the 2,6-disubstituted series, are less potent than their comparators (azithromycin).[13] This highlights the importance of the specific substitution pattern in determining antibacterial efficacy.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section details the methodologies for the synthesis and biological evaluation of these compounds, based on established literature.
General Synthesis of 6-Halo-4-Fluoro-2-Methyl-Benzothiazole Derivatives
The synthesis of the target scaffold can be conceptualized through a multi-step process, illustrated below. The specific starting materials and reaction conditions would be optimized based on the desired final derivative.
Caption: Conceptual synthetic workflow for target benzothiazole derivatives.
Step-by-Step Protocol (Adapted from literature[14][15]):
-
Synthesis of 2-Amino-6-bromo-4-fluorobenzothiazole:
-
Dissolve 3-bromo-5-fluoroaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and cool in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid, maintaining a low temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
Heat the mixture and then neutralize with an ammonia solution to precipitate the product.
-
Filter, wash, and recrystallize the crude product to obtain pure 2-amino-6-bromo-4-fluorobenzothiazole.
-
-
Synthesis of this compound:
-
This step would involve a Sandmeyer-type reaction or a related method to replace the 2-amino group with a methyl group. Specific reagents and conditions would need to be optimized.
-
-
Synthesis of Final Derivatives:
In Vitro Anticancer Activity Assay (MTT or SRB Assay)
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a reference drug (e.g., cisplatin) in the culture medium.
-
Replace the old medium in the wells with the medium containing the test compounds at various concentrations.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
For MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the bound dye.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Directions
The available evidence strongly suggests that the this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. While direct experimental data for this specific core is limited in the public domain, the analysis of closely related analogues provides a compelling rationale for its investigation. The combined presence of bromine and fluorine at the 6- and 4-positions, respectively, is predicted to confer favorable pharmacokinetic and pharmacodynamic properties.
Future research should focus on the synthesis and systematic evaluation of a library of derivatives based on this core structure. Head-to-head comparisons with both standard drugs and other advanced benzothiazole analogues will be crucial in determining their therapeutic index and potential for clinical development. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be essential for optimizing their design and fully realizing their therapeutic potential in oncology and infectious diseases.
References
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(2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
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(2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. [Link]
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Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
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(2022, February 12). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]
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Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
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(2025, March 22). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. ResearchGate. [Link]
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(2025, March 22). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. ResearchGate. [Link]
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(2023, May 29). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. [Link]
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(2025, August 10). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. ResearchGate. [Link]
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(Year). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. PubMed. [Link]
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(2025, August 5). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. ResearchGate. [Link]
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(2024, March 18). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents. ResearchGate. [Link]
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(2024, April 5). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole Analogs
In the landscape of modern drug discovery, the benzothiazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of specific substituents, such as halogens and alkyl groups, can significantly modulate the pharmacological profile of these molecules.[3] This guide focuses on a specific, promising scaffold: 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole . As with any drug development program, a thorough understanding of the potential for cross-reactivity with structurally similar analogs is paramount to ensure target specificity and minimize off-target effects.[4]
This technical guide provides a comprehensive framework for conducting cross-reactivity studies of this compound and its analogs. We will delve into the synthetic rationale for creating a focused library of analogs, followed by a detailed, field-proven protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantitatively assess cross-reactivity.
The Rationale for Analog Selection and Synthesis
A systematic evaluation of cross-reactivity begins with the rational design and synthesis of a panel of analogs that probe key structural features of the lead compound, this compound. The choice of analogs is dictated by the desire to understand the contribution of each substituent to the binding affinity of a potential antibody or biological target.
A plausible synthetic route to the parent compound and its analogs involves the condensation of a substituted 2-aminothiophenol with an appropriate acylating agent.[5][6] For our lead compound, the synthesis would likely start from 2-amino-5-bromo-3-fluorothiophenol and acetic anhydride.
Below is a proposed synthetic scheme for the parent compound and a selection of analogs designed to probe the importance of the bromine, fluorine, and methyl groups.
Caption: Proposed synthetic route to this compound and its analogs.
Assessing Cross-Reactivity: The Competitive ELISA Approach
A competitive immunoassay is a highly sensitive and specific method for determining the cross-reactivity of small molecules, often referred to as haptens in this context.[7][8][9] The principle lies in the competition between the analyte (the benzothiazole analog) and a labeled version of the hapten for a limited number of antibody binding sites. The degree of cross-reactivity is inversely proportional to the signal generated.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the key stages in developing and performing a competitive ELISA for cross-reactivity studies.
Caption: Workflow for developing a competitive ELISA for cross-reactivity studies.
Detailed Experimental Protocol: Competitive ELISA
This protocol is a self-validating system designed for robustness and reproducibility.
1. Materials and Reagents:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Assay Buffer: 0.5% BSA in PBST.
-
Antibody: Polyclonal or monoclonal antibody specific for this compound.
-
Hapten-Enzyme Conjugate: this compound conjugated to Horseradish Peroxidase (HRP).
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) Substrate Solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Microplates: 96-well high-binding polystyrene plates.
-
Analogs: A panel of synthesized benzothiazole analogs.
2. Procedure:
-
Plate Coating:
-
Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT).
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the test analogs in Assay Buffer.
-
In separate tubes, mix 50 µL of each standard/analog dilution with 50 µL of the diluted Hapten-HRP conjugate.
-
Incubate this mixture for 30 minutes at RT.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at RT.
-
-
Final Washing and Signal Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at RT.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance against the logarithm of the standard concentration.
-
Determine the concentration of each analog that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each analog using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Analog) x 100
-
Data Presentation: Comparative Cross-Reactivity Profile
The results of the cross-reactivity study should be summarized in a clear and concise table to facilitate comparison between the analogs.
| Analog | Structure | IC50 (nM) | % Cross-Reactivity |
| Lead Compound | This compound | e.g., 10 | 100% |
| Analog 1 | 4-Fluoro-2-methyl-1,3-benzothiazole | e.g., 500 | e.g., 2% |
| Analog 2 | 6-Bromo-2-methyl-1,3-benzothiazole | e.g., 80 | e.g., 12.5% |
| Analog 3 | 6-Bromo-4-fluoro-1,3-benzothiazole | e.g., 25 | e.g., 40% |
| Analog 4 | 6-Chloro-4-fluoro-2-methyl-1,3-benzothiazole | e.g., 15 | e.g., 66.7% |
Note: The IC50 and % Cross-Reactivity values are hypothetical and for illustrative purposes only.
Interpretation and Conclusion
The data generated from these cross-reactivity studies provide critical insights into the structure-activity relationship (SAR) of the benzothiazole scaffold.[10][11][12] A low percentage of cross-reactivity for an analog indicates that the structural modification significantly reduces its ability to bind to the antibody, highlighting the importance of that particular functional group for recognition. Conversely, high cross-reactivity suggests that the modification is well-tolerated.
This information is invaluable for lead optimization in drug development, enabling the design of molecules with improved target specificity and a reduced likelihood of off-target effects. By employing the rigorous and systematic approach outlined in this guide, researchers can confidently assess the cross-reactivity profiles of their candidate compounds, a crucial step towards the development of safe and effective therapeutics.
References
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI. [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC - NIH. [Link]
- Method for preparing 2-methylbenzothiazole derivative. (n.d.).
-
Allergic reactions to small-molecule drugs. (2019). American Journal of Health-System Pharmacy. [Link]
-
An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens. (2021). Taylor & Francis Online. [Link]
-
Structure-activity Relationships of Benzothiazole GPR35 Antagonists. (2017). PubMed - NIH. [Link]
-
Immunoassay Methods. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. [Link]
-
Understanding Cross-Reactivity. (n.d.). Alcolizer Technology. [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists. [Link]
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Histologix. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]
-
Methods and applications of noncompetitive hapten immunoassays. (2024). RSC Publishing. [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. (2022). MDPI. [Link]
-
A Review on Benzothiazole Derivatives and Their Biological Significances. (2025). ResearchGate. [Link]
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- 5. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
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- 8. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi [mdpi.com]
- 11. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of benzothiazole GPR35 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole Against Known PI3K Inhibitors: A Comparative Efficacy and Selectivity Guide
An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.
In the landscape of targeted cancer therapy, the Phosphoinositide 3-Kinase (PI3K) signaling pathway remains a pivotal target due to its central role in cell growth, proliferation, and survival. The search for novel, potent, and selective PI3K inhibitors is a continuous endeavor in oncological research. This guide introduces a systematic approach to benchmarking the novel compound, 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole, against established PI3K inhibitors. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to be a pharmacophore for various enzymatic inhibitors. This comparative analysis is designed to elucidate the potential efficacy and selectivity profile of this novel agent.
Rationale and Overview of the PI3K Signaling Pathway
The PI3K pathway is a critical intracellular signaling cascade that is frequently dysregulated in a variety of human cancers. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and phosphoinositide-dependent kinase 1 (PDK1). The activation of AKT, in turn, modulates a plethora of cellular processes, including cell cycle progression, apoptosis, and metabolism, primarily through the phosphorylation of downstream targets like the mammalian target of rapamycin (mTOR). The aberrant activation of this pathway, often due to mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a key driver of tumorigenesis.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Selection of Benchmark Inhibitors
To provide a robust comparison, a panel of well-characterized PI3K inhibitors with distinct isoform selectivity profiles have been chosen:
-
Idelalisib (CAL-101): A selective inhibitor of the PI3Kδ isoform, approved for the treatment of certain B-cell malignancies.
-
Alpelisib (BYL719): A selective inhibitor of the PI3Kα isoform, approved for HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.
-
Taselisib (GDC-0032): A potent inhibitor of PI3Kα, δ, and γ isoforms, with reduced activity against PI3Kβ.
Experimental Design for Comparative Analysis
A multi-tiered approach is employed to comprehensively evaluate the inhibitory potential and selectivity of this compound.
A Senior Application Scientist's Guide to the Spectroscopic Validation of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. The biological activity and material properties of a molecule are intrinsically linked to its precise three-dimensional architecture. Therefore, the rigorous validation of a synthesized compound's structure is not merely a procedural step but the foundational bedrock of credible scientific inquiry. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of "6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole" (CAS No: 1427433-65-5), a halogenated benzothiazole derivative of interest in medicinal chemistry and drug development.[1][2]
We will dissect the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide moves beyond a simple recitation of data to explain the causality behind the spectral features, offering a framework for researchers to confidently validate their own synthesized compounds. We will compare the spectral data of our target molecule with a close structural analog, 6-Bromo-2-methyl-1,3-benzothiazole , to highlight the tangible spectroscopic consequences of fluorine substitution.
The Molecular Blueprint: Predicting Spectroscopic Signatures
Before venturing into the experimental data, a prudent scientist first examines the target structure to predict the expected spectral outcomes. This predictive exercise is crucial for distinguishing genuine signals from artifacts and for the rational interpretation of the final data.
Target Molecule: this compound
-
Formula: C₈H₅BrFNS[3]
-
Key Features:
Comparative Molecule: 6-Bromo-2-methyl-1,3-benzothiazole
-
Formula: C₈H₆BrNS
-
Key Difference: Lacks the fluorine atom at the 4-position, possessing a proton instead. This seemingly small change will induce significant and predictable shifts in the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle.[6]
¹H NMR Spectroscopy: Mapping the Protons
Expected Spectrum of this compound:
-
Methyl Protons (C2-CH₃): A singlet, integrating to 3 protons, expected around δ 2.8-3.0 ppm.
-
Aromatic Protons (H5 & H7): Two distinct signals in the aromatic region (δ 7.0-8.5 ppm). Due to coupling with each other and with the ¹⁹F atom, they will appear as complex multiplets, likely doublets of doublets. The proton at H5 will show a larger coupling to the adjacent fluorine atom.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is excellent for solubilizing a wide range of compounds, while CDCl₃ is a common alternative.[6]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex coupling patterns in aromatic systems.
-
Data Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate the signals to determine the relative number of protons.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR spectroscopic validation.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expected Spectrum of this compound:
-
Total Signals: 8 distinct signals corresponding to the 8 unique carbon atoms in the molecule.
-
Methyl Carbon (C2-CH₃): An upfield signal around δ 15-25 ppm.
-
Aromatic & Thiazole Carbons: Multiple signals in the δ 110-170 ppm range.
-
Key Feature (C-F Coupling): The carbon directly bonded to the fluorine atom (C4) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Adjacent carbons will also show smaller C-F couplings.
Data Comparison: The Fluorine Effect
The presence of the highly electronegative fluorine atom at the C4 position dramatically influences the electronic environment and, consequently, the NMR spectra.
| Spectroscopic Feature | This compound (Predicted) | 6-Bromo-2-methyl-1,3-benzothiazole (Reference) | Scientific Rationale |
| ¹H NMR: H5 Signal | Doublet of doublets, shifted downfield (δ ~7.7 ppm) | Doublet (δ ~7.5 ppm) | The electron-withdrawing fluorine deshields the ortho proton (H5), shifting it downfield. Additional coupling to ¹⁹F creates a more complex splitting pattern. |
| ¹H NMR: H4 Signal | Absent | Doublet (δ ~7.9 ppm) | The proton at C4 is substituted with fluorine in the target molecule. |
| ¹³C NMR: C4 Signal | Large doublet (¹JCF ≈ 250 Hz) around δ 158 ppm | Singlet around δ 125 ppm | Direct bonding to fluorine causes a significant downfield shift and a characteristic large one-bond C-F coupling constant. This is a definitive validation point. |
| ¹³C NMR: C5 Signal | Doublet (²JCF ≈ 15-25 Hz) | Singlet | Two-bond coupling to fluorine splits the C5 signal into a doublet, providing further evidence of the fluorine's position. |
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry provides the exact molecular weight of a compound, offering one of the most definitive pieces of evidence for its identity.
Expected Spectrum of this compound:
-
Molecular Weight: 245.96 g/mol (using most abundant isotopes)
-
Key Feature (Bromine Isotope Pattern): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity, separated by 2 mass units (m/z). We expect to see a strong signal for [M]⁺ at ~246 and an equally strong signal for [M+2]⁺ at ~248. This isotopic signature is an unmistakable indicator of a monobrominated compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray Ionization (ESI) is a soft ionization method ideal for preventing fragmentation and observing the molecular ion.[7]
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap. These instruments provide highly accurate mass measurements (typically to four decimal places), allowing for the determination of the elemental formula.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive ion mode) and its corresponding isotopic pattern. Compare the exact measured mass to the theoretical calculated mass for the formula C₈H₅BrFNS.
Workflow for Mass Spectrometry Validation
Caption: Integrated workflow for structural validation.
References
-
Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3446. [Link]
-
Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 12), o3446. [Link]
-
National Center for Biotechnology Information (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. PubChem. Retrieved from [Link]
-
Patel, H., et al. (2015). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. ResearchGate. [Link]
-
Various Authors. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. ResearchGate. Retrieved from [Link]
-
Sathish, M., et al. (2020). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Semantic Scholar. [Link]
-
Sharma, P., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Chawla, P., et al. (2025). A Review on Synthetic Schemes and Biological Aspects of Benzothiazole Derivatives. World Journal of Pharmaceutical Research. [Link]
-
Reva, I., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]
-
Gull, Y., et al. (2020). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]
-
Ogoshi, T., et al. (2018). FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e]o[4][8]xazine. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry Teaching Labs. [Link]
-
Shoaib, M., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]
-
Li, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
-
Kaczmarek, E., et al. (2011). 1H and 13C NMR characteristics of β-blockers. ResearchGate. [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
This guide provides essential safety and handling protocols for 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole (CAS No: 1427433-65-5)[1]. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. This document is structured to deliver immediate, actionable information grounded in established safety principles. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is synthesized from the known hazards of the benzothiazole core structure, the presence of halogen substituents (bromine and fluorine), and established best practices for handling toxic organic compounds.
Hazard Profile and Risk Assessment: Understanding the 'Why'
This compound is a substituted benzothiazole. The core benzothiazole structure is known to be hazardous. For instance, the parent compound, Benzothiazole (CAS 95-16-9), is classified as toxic if swallowed or in contact with skin, causes serious eye irritation, and is harmful if inhaled[2][3]. The introduction of halogen atoms (bromine and fluorine) can further modify the compound's reactivity and toxicity. Halogenated organic compounds are often toxic upon inhalation and ingestion and require special handling and disposal considerations[4].
Therefore, it is prudent to treat this compound with a high degree of caution, assuming it possesses, at a minimum, the following hazards:
-
Acute Toxicity: Oral, Dermal, and Inhalation.
-
Skin Irritation/Corrosion: Potential for causing skin irritation or burns upon contact.
-
Serious Eye Damage/Irritation.
-
Environmental Hazard: Halogenated compounds can be persistent and harmful to aquatic life.
All work with this compound must be preceded by a thorough risk assessment specific to the quantities and procedures being used in your laboratory.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. A multi-layered approach is essential. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 or NIOSH standards. A full-face shield is required over the goggles when handling larger volumes (>50 mL) or when there is a significant splash risk.[5][6] | Protects against splashes of the chemical, which is presumed to be a serious eye irritant. A face shield offers a broader barrier of protection for the entire face.[6][7][8] |
| Skin & Body Protection | Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[4][7] | Provides a barrier against accidental skin contact. The lab coat should be removed immediately if contaminated. |
| Hand Protection | Double-gloving is recommended. Use chemically resistant gloves such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart for breakthrough times.[9] | Protects against dermal absorption, a likely route of exposure for benzothiazole derivatives[2]. There is no single glove material that protects against all chemicals, making proper selection critical.[6] |
| Respiratory Protection | All handling must be conducted within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of harmful vapors.[4][9] In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10][11] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, procedural workflow is critical for minimizing risk. The following steps provide a self-validating system for safe handling.
Workflow for Safe Handling
Caption: Safe Handling Workflow for this compound.
Step 1: Preparation
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Designate Area: Clearly mark the area within the hood where the work will occur.
-
Assemble Equipment: Bring all necessary glassware, utensils, and a designated, clearly labeled "Halogenated Organic Waste" container into the fume hood before introducing the chemical.[4]
Step 2: Handling the Compound
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
In Solution: When making solutions, add the solid to the solvent slowly to avoid splashing.
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the designated work area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Place the used wipes in the halogenated waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and finally eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill and Disposal Plans
Immediate Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert colleagues.
-
Isolate: Prevent the spill from spreading.
-
Cleanup: For a small spill, use an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the neat compound.[12]
-
Dispose: Carefully scoop the absorbent material into the "Halogenated Organic Waste" container.
-
Report: Report all spills to your institution's Environmental Health & Safety (EHS) office.
Waste Disposal Protocol:
-
Primary Waste: All materials directly contaminated with this compound, including unused compound, reaction mixtures, and contaminated consumables (gloves, wipes, weighing boats), must be placed in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[4][13]
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[9][10]
-
Container Management: Keep the waste container closed when not in use. Store it in a secondary container in a well-ventilated area, away from ignition sources.
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[14] Do not pour any amount of this chemical or its solutions down the drain.[4]
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Always prioritize caution and consult your institution's EHS department for specific guidance.
References
- LCSS: BROMINE. National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- What is bromine and what are the safe disposal and recycling methods? Ideal Response. (2025).
- Safe Handling & Disposal of Organic Substances. Science Ready.
- SAFETY DATA SHEET - Benzothiazole. Sigma-Aldrich. (2025).
- 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)
- This compound. Lead Sciences.
- Protective Equipment. American Chemistry Council.
- Product Safety Assessment: Benzothiazole. LANXESS. (2015).
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
- Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians.
- Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. (2023).
- Safety and Handling of Benzothiazole: A Guide for Industrial Users. NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Safety Data Sheet - 101630 - Benzothiazole. (2024).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
